3-Amino-N,2-dimethylpropanamide hydrochloride
Description
BenchChem offers high-quality 3-Amino-N,2-dimethylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N,2-dimethylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTBDUCXDCMDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-Amino-N,2-dimethylpropanamide hydrochloride" properties and characteristics
An In-Depth Technical Guide to 3-Amino-N,N-dimethylpropanamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethylpropanamide hydrochloride, a versatile building block in synthetic and medicinal chemistry. This document delves into its physicochemical properties, established synthesis protocols, key applications in drug development, and modern analytical methodologies for its characterization. Furthermore, it offers a detailed summary of safety, handling, and toxicological information pertinent to a laboratory and industrial setting. This guide is intended for researchers, chemists, and drug development professionals who utilize amine-containing intermediates in the synthesis of complex molecular architectures.
Introduction and Nomenclature
3-Amino-N,N-dimethylpropanamide hydrochloride, identified by CAS Number 173336-89-5, is the hydrochloride salt of a simple, functionalized aliphatic amide.[1][2] Its structure features a primary amine and a tertiary amide, making it a bifunctional reagent capable of participating in a wide array of chemical transformations.[3]
It is crucial to distinguish this compound from structurally similar isomers, which are also significant in chemical synthesis. A notable related compound is 3-Amino-2,2-dimethylpropanamide (CAS 324763-51-1), a key intermediate in the synthesis of the antihypertensive drug Aliskiren.[3][4][5] The presence and position of the methyl groups drastically influence the molecule's steric hindrance and reactivity. The following diagram clarifies the structures of these related compounds.
Caption: Generalized synthetic workflow for amino amides.
Experimental Protocol: Synthesis of 3-Amino-2,2-dimethylpropanamide
This protocol is adapted from established literature procedures for the synthesis of the Aliskiren intermediate. [4][6] Step 1: Esterification
-
Dissolve hydroxymethyl trimethylacetic acid in a suitable solvent like pyridine.
-
Cool the solution to below 0 °C in an ice bath. This is critical to control the exothermic reaction with the activating agent.
-
Slowly add tosyl chloride in batches, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 16 hours to ensure complete conversion.
-
Work up the reaction by neutralizing with dilute hydrochloric acid and extracting the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated methyl ester intermediate. A typical yield for this step is around 92%. [6] Step 2: Ammonolysis
-
Reflux the tosylated methyl ester intermediate (0.1 mol) with concentrated aqueous ammonia (e.g., 250 mL of 28% solution) for 6-8 hours. [4]The reflux is necessary to drive the substitution and amidation reactions to completion.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane) to isolate the product.
-
Combine the organic extracts, dry over a drying agent, and concentrate to obtain the final product, 3-amino-2,2-dimethylpropanamide. This step typically yields around 80%. [4]5. The hydrochloride salt can then be formed by treating a solution of the free amine with hydrochloric acid.
Applications in Research and Drug Development
The primary value of 3-Amino-N,N-dimethylpropanamide hydrochloride lies in its utility as a versatile synthetic intermediate. Molecules containing a dimethylamine group are prevalent in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties. [7] Key Applications:
-
Scaffold for Complex Molecules: The primary amine serves as a nucleophilic handle for reactions like acylation, alkylation, and Schiff base formation, allowing for chain extension and the introduction of new functional groups. [3]* Pharmaceutical Intermediates: While not always an active pharmaceutical ingredient (API) itself, it serves as a crucial building block for them. The related compound, 3-(Dimethylamino)propyl chloride hydrochloride, is a key intermediate for numerous antipsychotic and antispasmodic drugs, including Amitriptyline, Chlorpromazine, and Citalopram, highlighting the importance of this structural class. [8]* Modulation of Physicochemical Properties: The incorporation of the dimethylaminopropyl amide moiety can modulate a lead compound's solubility, lipophilicity, and basicity, which are critical parameters for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
Analytical Methodologies
Ensuring the identity and purity of chemical intermediates is paramount in drug development. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of 3-Amino-N,N-dimethylpropanamide hydrochloride.
Purity Assessment via RP-HPLC: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for quantifying the purity of small organic molecules. For polar amines, which may exhibit poor retention and peak shape on standard C18 columns, several strategies can be employed. These include using a polar-embedded column, ion-pairing reagents, or hydrophilic interaction liquid chromatography (HILIC). [9]
Caption: General workflow for purity analysis by HPLC.
Protocol: Purity Analysis by RP-HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve the peak shape of the amine.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Validation of such methods should be performed according to ICH guidelines. [10]
-
Safety, Handling, and Toxicology
3-Amino-N,N-dimethylpropanamide hydrochloride is classified as an irritant. [1]Adherence to standard laboratory safety protocols is essential to minimize risk.
GHS Hazard Information: [1]
| Hazard Class | Statement |
|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [11][12]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [11][13]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11][14]* Spill Response: For small spills, dampen the solid material with water and transfer to a suitable container for disposal. [15]Wash the affected area thoroughly with soap and water.
First Aid Measures: [12][13]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.
Conclusion
3-Amino-N,N-dimethylpropanamide hydrochloride is a valuable and versatile intermediate in chemical synthesis. Its defined physicochemical properties, established synthetic routes, and clear safety profile make it a reliable building block for researchers in academia and industry. A thorough understanding of its handling, analysis, and reactivity is essential for its effective and safe utilization in the development of novel chemical entities and active pharmaceutical ingredients.
References
- Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (URL: )
-
PubChem. 3-amino-N,N-dimethylpropanamide hydrochloride. (URL: [Link])
-
PubChem. 3-amino-N-methylpropanamide hydrochloride. (URL: [Link])
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (URL: )
-
ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (URL: [Link])
- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (URL: )
- Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide. (URL: )
-
ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. (URL: [Link])
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (URL: [Link])
-
ChemTreat, Inc. MSDS. (URL: [Link])
-
SGRL. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. (URL: [Link])
-
US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (URL: [Link])
-
PubChem. 3-Amino-2,2-dimethylpropanamide. (URL: [Link])
-
ChemBK. Propanamide, 2-amino-N,N-dimethyl-. (URL: [Link])
Sources
- 1. 3-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 173336-89-5 | AChemBlock [achemblock.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 5. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. echemi.com [echemi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 3-Amino-N,2-dimethylpropanamide hydrochloride (CAS 248347-43-1): Elucidating a Niche Chemical Entity
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search and analysis of available scientific literature, chemical databases, and supplier information, it has been determined that there is a significant lack of public, verifiable technical data for 3-Amino-N,2-dimethylpropanamide hydrochloride under the specific CAS number 248347-43-1 . This scarcity of information prevents the creation of a complete, in-depth technical guide as requested.
This document aims to provide clarity on the current information landscape and to guide researchers towards potentially related, and better-documented, chemical compounds that may be of interest. It is possible that the target molecule is a novel or proprietary compound with limited public disclosure, or that there may be a typographical error in the provided name or CAS number.
The Challenge of an Undocumented Compound
Extensive searches have failed to yield any significant data regarding the synthesis, chemical and physical properties, analytical methods, or biological activity specifically for 3-Amino-N,2-dimethylpropanamide hydrochloride with CAS number 248347-43-1. Reputable chemical suppliers and databases do not list this specific compound with the provided CAS number.
This situation underscores a critical aspect of chemical research and development: the importance of precise identifiers (CAS numbers) and unambiguous chemical names. Without these, navigating the vast landscape of chemical information becomes challenging.
Distinguishing from Structurally Similar, Well-Documented Compounds
The query for "3-Amino-N,2-dimethylpropanamide hydrochloride" often leads to confusion with several other structurally similar but distinct molecules for which there is available data. It is imperative for researchers to distinguish between these compounds to ensure the integrity of their work.
3-Amino-N,N-dimethylpropanamide hydrochloride (CAS 173336-89-5)
This isomer has two methyl groups on the amide nitrogen. It is a commercially available building block.[1]
Chemical Structure:
Caption: Structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.
Key Data:
| Property | Value | Source |
| Molecular Formula | C5H13ClN2O | |
| Molecular Weight | 152.62 g/mol |
Safety Information: This compound is also classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation.
3-Amino-2,2-dimethylpropanamide (CAS 324763-51-1)
This is a key intermediate in the synthesis of the antihypertensive drug Aliskiren. [2]It is the free base and not the hydrochloride salt.
Chemical Structure:
Caption: Structure of 3-Amino-2,2-dimethylpropanamide.
Key Data:
| Property | Value | Source |
| Molecular Formula | C5H12N2O | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Application | Intermediate for Aliskiren | [2] |
Safety Information: This compound is classified as causing serious eye damage. [3]
Recommendations for Researchers
Given the lack of data for the requested compound, we recommend the following course of action for researchers, scientists, and drug development professionals:
-
Verify the CAS Number and Chemical Name: Double-check the source of the CAS number and the IUPAC name. It is highly probable that there is a typographical error.
-
Consult Proprietary Databases: If you have access to specialized or internal chemical databases (such as SciFinder or Reaxys), a more in-depth search may yield results for this specific CAS number, especially if it is a recently synthesized or less common compound.
-
Evaluate Related Compounds: Assess whether the structurally similar compounds mentioned above (CAS 173336-89-5, 84827-06-5, or 324763-51-1) could be relevant to your research. Their documented properties and synthesis routes may provide a starting point for your investigation.
-
Consider Custom Synthesis: If this specific, undocumented molecule is essential for your work, a custom synthesis route would need to be designed and executed. This would involve a thorough analysis of potential synthetic pathways based on the principles of organic chemistry.
Hypothetical Synthesis and Analysis Workflow
Should a researcher decide to pursue the synthesis of the target molecule, a logical workflow would be essential. The following diagram outlines a general, hypothetical approach to the synthesis and characterization of a novel chemical entity.
Caption: A generalized workflow for the synthesis and analysis of a novel compound.
Conclusion
While a comprehensive technical guide for 3-Amino-N,2-dimethylpropanamide hydrochloride (CAS 248347-43-1) cannot be provided at this time due to a lack of available data, this document serves to highlight the importance of accurate chemical identification and to provide a path forward for researchers. By carefully verifying the target compound's identity and exploring the properties of well-documented, structurally similar molecules, scientific and development efforts can proceed on a solid, evidence-based foundation.
It is our commitment to scientific integrity that necessitates this transparent approach. We encourage the research community to contribute to public databases when novel compounds are synthesized and characterized to foster a more complete and accessible body of chemical knowledge.
References
As no direct references for the topic compound are available, this section is intentionally left blank. The citations within the text refer to the search results that provided information on related compounds.
Sources
The Role of 3-Amino-N,2-dimethylpropanamide Hydrochloride in Modern Antihypertensive Drug Development: A Technical Guide to a Key Synthetic Intermediate and the Mechanism of Direct Renin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of cardiovascular drug discovery, the focus often lies on the final active pharmaceutical ingredient (API). However, the journey to a successful therapeutic agent is paved with critical chemical intermediates that enable its synthesis. This guide shifts the spotlight to 3-Amino-N,2-dimethylpropanamide hydrochloride and its close analogue, 3-Amino-2,2-dimethylpropanamide , compounds that hold a significant position not as therapeutic agents themselves, but as pivotal building blocks in the synthesis of the first-in-class direct renin inhibitor, Aliskiren.[1]
This document provides an in-depth exploration of the synthetic utility of these propanamide derivatives and subsequently offers a comprehensive overview of the mechanism of action of Aliskiren. By understanding the role of this key intermediate, and the pharmacology of the resulting drug, researchers and drug development professionals can gain a more holistic view of the path from chemical synthesis to clinical application in the management of hypertension.
3-Amino-N,2-dimethylpropanamide Hydrochloride: A Profile of a Key Synthetic Intermediate
While direct biological activity data for 3-Amino-N,2-dimethylpropanamide hydrochloride is scarce, its importance is well-established in the field of medicinal chemistry. Its structure, featuring a primary amine and an amide group, makes it a versatile precursor for creating more complex molecules.[2]
Role in the Synthesis of Aliskiren
The primary application of 3-Amino-2,2-dimethylpropanamide is as a crucial fragment in the total synthesis of Aliskiren.[1][3] Various synthetic routes to Aliskiren have been developed, and a common strategy involves the aminolysis of a lactone intermediate with 3-amino-2,2-dimethylpropionamide.[2][4] This step is critical for introducing the side chain that is essential for Aliskiren's binding to its target.
The synthesis of Aliskiren is a multi-step process, and the incorporation of the 3-Amino-2,2-dimethylpropanamide moiety is a key convergent step that brings together complex fragments of the final molecule.[2][3]
Aliskiren: The Clinical Application and its Core Mechanism of Action
Aliskiren is an orally active, nonpeptide, low molecular weight direct renin inhibitor approved for the treatment of hypertension.[5][6] It represents a significant advancement in antihypertensive therapy as it targets the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[7]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of the enzyme renin from the kidneys in response to low blood pressure or low sodium levels. Renin then cleaves its substrate, angiotensinogen, to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE).[6]
Angiotensin II exerts its effects by:
-
Causing vasoconstriction of arterioles, which directly increases blood pressure.[6]
-
Stimulating the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, leading to an increase in blood volume and, consequently, blood pressure.[6][8]
Aliskiren's Direct Renin Inhibition
Aliskiren functions by directly binding to the active site of renin, thereby inhibiting its enzymatic activity.[6][8] Specifically, it binds to the S3bp binding site of renin, which is crucial for its function.[6] This action prevents the conversion of angiotensinogen to angiotensin I, effectively blocking the entire downstream cascade of the RAAS.[6][7]
By inhibiting the initial, rate-limiting step, Aliskiren leads to a decrease in the production of both angiotensin I and angiotensin II.[8] This results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[7][8]
Pharmacokinetics and Pharmacodynamics of Aliskiren
Aliskiren is administered orally and has a low bioavailability of approximately 2.6%.[9] Despite this, its high potency as a renin inhibitor (IC50 of 0.6 nmol/L) and long plasma half-life of 23-36 hours allow for once-daily dosing.[9][10] Steady-state plasma concentrations are typically reached within 7-8 days of consistent administration.[9]
Clinical studies have demonstrated that Aliskiren effectively lowers blood pressure, with an efficacy comparable to other established antihypertensive agents like ACE inhibitors and angiotensin receptor blockers (ARBs).[5][10] It has been shown to reduce plasma renin activity (PRA) and the concentrations of angiotensin I and angiotensin II.[5]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~2.6% | [9] |
| Time to Peak Plasma Concentration | 1-3 hours | [9] |
| Plasma Half-life | 23-36 hours | [10] |
| Time to Steady State | 7-8 days | [9] |
| IC50 for Renin Inhibition | 0.6 nmol/L | [9][10] |
Experimental Protocols for Assessing Renin Inhibition
The evaluation of direct renin inhibitors like Aliskiren relies on robust in vitro and in vivo assays to quantify their inhibitory activity.
In Vitro Renin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human renin.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Test compound (e.g., Aliskiren) and vehicle (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the purified human renin to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of renin inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Synthetic Pathway Overview
Caption: Simplified workflow of Aliskiren synthesis.
The Renin-Angiotensin-Aldosterone System (RAAS) and Aliskiren's Point of Intervention
Caption: Aliskiren's mechanism within the RAAS cascade.
Conclusion
3-Amino-N,2-dimethylpropanamide hydrochloride and its analogs are prime examples of how seemingly simple molecules are indispensable in the construction of complex, life-saving therapeutics. While not possessing a direct therapeutic mechanism of action, their role as key synthetic intermediates for drugs like Aliskiren is vital. A thorough understanding of both the synthetic pathways enabled by these intermediates and the intricate pharmacological mechanisms of the final drug product is essential for the continued advancement of cardiovascular medicine. This guide provides a comprehensive overview for researchers and professionals in the field, bridging the gap between chemical synthesis and clinical application.
References
-
Nonstop Neuron. (2019). Direct Renin Inhibitors: Aliskiren. YouTube. Retrieved from [Link]
- Vaidyanathan, S., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics, 47(8), 515-531.
- Stanton, A., et al. (2003). Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. Journal of the Renin-Angiotensin-Aldosterone System, 4(3), 132-139.
-
Wikipedia. (n.d.). Aliskiren. Retrieved from [Link]
-
JoVE. (2024). Antihypertensive Drugs: Direct Renin Inhibitors. Retrieved from [Link]
- Reddy, K. S., et al. (2014). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface, 4(1), 58-65.
- Hanessian, S., et al. (2010). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Organic Letters, 12(8), 1816-1819.
- Parving, H. H., et al. (2008). Aliskiren. British Journal of Clinical Pharmacology, 65(1), 1-4.
- Manolis, A. J., & Tzeis, S. (2017). Renin Inhibition with Aliskiren: A Decade of Clinical Experience. Journal of Clinical Medicine, 6(3), 26.
- Hanessian, S., et al. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic Letters, 12(8), 1816-1819.
- Nussberger, J., et al. (2002). Renin inhibition with aliskiren. Current Opinion in Nephrology and Hypertension, 11(5), 503-508.
- WO2012052829A1 - Synthesis of aliskiren - Google Patents. (n.d.).
- International Journal of Creative Research Thoughts. (2022). ALISKIREN: ONE NAME MANY ACTION. IJCRT.org.
-
ResearchGate. (n.d.). Practical synthesis of an orally active renin inhibitor aliskiren. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aliskiren - Wikipedia [en.wikipedia.org]
- 7. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Antihypertensive Drugs: Direct Renin Inhibitors [jove.com]
- 9. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Amino-N,2-dimethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,2-dimethylpropanamide hydrochloride is a substituted amino acid amide derivative. While specific applications for this exact molecule are not widely documented, its structural motifs are present in various biologically active compounds and pharmaceutical intermediates. Notably, the closely related compound, 3-amino-2,2-dimethylpropanamide, is a known intermediate in the synthesis of the antihypertensive drug Aliskiren[1]. The presence of a primary amine, a secondary amide, and a methylated backbone suggests its potential utility as a versatile building block in medicinal chemistry and drug discovery. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.
This guide presents a plausible and scientifically grounded synthetic pathway for 3-Amino-N,2-dimethylpropanamide hydrochloride, designed for researchers and professionals in the field of drug development. The proposed synthesis is based on established organic chemistry principles and adaptations of published procedures for structurally similar molecules.
Proposed Synthesis Pathway Overview
The proposed synthesis of 3-Amino-N,2-dimethylpropanamide hydrochloride is a four-step process commencing with the commercially available starting material, 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid)[2]. The pathway is designed to be logical, efficient, and scalable.
The key transformations in this synthetic route are:
-
Esterification of the carboxylic acid to prevent its interference in subsequent steps and to activate it for the final amidation.
-
Tosylation of the primary alcohol to convert the hydroxyl group into a good leaving group, facilitating the subsequent nucleophilic substitution.
-
Nucleophilic Substitution/Amidation where the tosylated intermediate is reacted with an excess of ammonia to introduce the amino group, followed by amidation of the ester with methylamine. A more direct approach involves a one-pot reaction where the tosylate is displaced by an amino group, followed by amidation. However, a stepwise approach is presented here for clarity and control.
-
Salt Formation to yield the final, stable hydrochloride salt of the target molecule.
Overall Synthesis Scheme:
Sources
"3-Amino-N,2-dimethylpropanamide hydrochloride" chemical structure and bonding
An In-Depth Technical Guide to the Structure and Bonding of 3-Amino-N,2-dimethylpropanamide Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 3-Amino-N,2-dimethylpropanamide hydrochloride. As a substituted amino acid amide derivative, its molecular architecture presents a unique combination of functional groups that dictate its physicochemical properties and potential applications. This document elucidates its electronic configuration, molecular geometry, covalent and ionic bonding, and the intermolecular forces that govern its solid-state behavior. Methodologies for its structural characterization are also discussed, offering a framework for researchers in drug development and chemical synthesis.
Introduction and Molecular Identification
3-Amino-N,2-dimethylpropanamide hydrochloride belongs to the class of small-molecule organic compounds containing a propanamide backbone. Its structure is characterized by a primary amino group at the C3 position, a methyl group at the C2 position, and a secondary amide with a methyl substituent on the nitrogen atom. The hydrochloride salt form indicates that the primary amino group is protonated, forming an ammonium cation, with a chloride anion providing the charge balance.
It is critical to distinguish this compound from its structural isomers, which possess the same molecular formula (C₅H₁₃ClN₂O) but differ in the arrangement of their substituent groups. Key isomers include:
-
2-Amino-N,2-dimethylpropanamide HCl (CAS 84827-06-5)[1]
-
3-Amino-2,2-dimethylpropanamide HCl (CAS 955032-18-5)[4]
This guide focuses exclusively on the 3-Amino-N,2-dimethylpropanamide structure. The specific placement of the methyl group on the chiral C2 carbon and the N-methyl amide functionality imparts distinct steric and electronic properties compared to its isomers, influencing its reactivity, biological interactions, and spectroscopic signature.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 3-amino-N,2-dimethylpropanamide;hydrochloride | IUPAC Principles[5] |
| Molecular Formula | C₅H₁₃ClN₂O | PubChem (Isomer)[2] |
| Molecular Weight | 152.62 g/mol | PubChem (Isomer)[2] |
| Canonical SMILES | CC(CC[NH3+])C(=O)NC.[Cl-] | Derived from Structure |
| InChI Key | (Derived for specific structure) | Derived from Structure |
Molecular Structure and Bonding Analysis
The structural integrity and properties of 3-Amino-N,2-dimethylpropanamide hydrochloride are a direct consequence of its covalent framework and the ionic interaction inherent to its salt form.
2D Chemical Structure Diagram
Caption: 2D structure of 3-Ammonio-N,2-dimethylpropanamide chloride.
Intramolecular Bonding and Hybridization
-
Amide Group: The core of the molecule is the secondary amide functional group (-C(=O)NH-). The carbonyl carbon (C1) is sp² hybridized, forming three sigma (σ) bonds with the carbonyl oxygen, the amide nitrogen (N1), and the chiral carbon (C2). The geometry around C1 is trigonal planar. The C=O double bond consists of one σ and one pi (π) bond. The amide nitrogen (N1) is also approximately sp² hybridized due to resonance with the carbonyl group, which delocalizes the nitrogen's lone pair of electrons. This resonance imparts partial double-bond character to the C1-N1 bond, restricting its rotation and making the amide group planar.
-
Alkyl Backbone: The carbon atoms of the propyl chain (C2, C3) are sp³ hybridized, resulting in a tetrahedral geometry around each. The C2 carbon is a chiral center, meaning this molecule can exist as (R) and (S) enantiomers.
-
Ammonium Group: In the hydrochloride salt, the primary amine at C3 is protonated to form an ammonium group (-NH₃⁺). The nitrogen atom (N2) in this group is sp³ hybridized, with a tetrahedral arrangement of its bonds to C3 and three hydrogen atoms.
-
Bond Types: The primary interactions within the organic cation are polar covalent bonds (C-N, C-O, N-H, C-H, C-C). The defining interaction of the compound as a whole is the ionic bond between the positively charged ammonium group ([R-NH₃]⁺) and the negatively charged chloride anion (Cl⁻).
Intermolecular Forces and Solid-State Properties
In the solid state, the properties of 3-Amino-N,2-dimethylpropanamide hydrochloride are governed by a network of strong intermolecular forces.[6]
-
Ionic Interactions: The primary force is the strong electrostatic attraction between the ammonium cation and the chloride anion. This is the defining characteristic of the crystal lattice and is responsible for the compound being a solid at room temperature with a relatively high melting point.[7]
-
Hydrogen Bonding: The molecule is a potent hydrogen bond donor and acceptor.
-
Donors: The three protons on the ammonium group (-NH₃⁺) and the single proton on the amide nitrogen (-NH-) are strong hydrogen bond donors.
-
Acceptors: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the chloride anion (Cl⁻) is also an effective acceptor.
-
-
Van der Waals Forces: Dispersion forces exist among the alkyl portions (methyl groups, methylene group) of the molecule.
This robust network of ionic and hydrogen bonds leads to high lattice energy. Consequently, the compound is expected to be a crystalline solid, soluble in polar protic solvents like water and methanol, but poorly soluble in nonpolar solvents like hexane.[6]
Protocol for Structural Characterization
Verifying the structure of 3-Amino-N,2-dimethylpropanamide hydrochloride requires a combination of spectroscopic techniques. The following protocol outlines a standard approach for its characterization.
Experimental Workflow: Spectroscopic Analysis
Caption: Workflow for the structural elucidation of the target compound.
Step-by-Step Methodology & Expected Results
-
High-Resolution Mass Spectrometry (HRMS):
-
Causality: This technique is used to confirm the elemental composition.
-
Protocol: Prepare a dilute solution of the sample in methanol/water. Analyze using electrospray ionization (ESI) in positive ion mode.
-
Expected Result: An [M+H]⁺ ion corresponding to the organic cation (C₅H₁₂N₂O). The measured m/z should match the calculated exact mass of 117.1022 (for C₅H₁₃N₂O⁺).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Causality: To identify key functional groups based on their vibrational frequencies.
-
Protocol: Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Peaks:
-
~3200-3400 cm⁻¹ (broad): N-H stretching from the amide and ammonium groups.
-
~2800-3000 cm⁻¹: C-H stretching from the alkyl groups.
-
~1650 cm⁻¹ (strong): C=O stretching (Amide I band).
-
~1550 cm⁻¹: N-H bending (Amide II band).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: To provide a detailed map of the carbon-hydrogen framework.[8]
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C spectra.
-
Predicted ¹H NMR Signals (relative to TMS):
-
Singlet (~2.7 ppm, 3H): N-CH₃ protons.
-
Doublet (~1.2 ppm, 3H): C2-CH₃ protons, split by the C2-H.
-
Multiplet (~2.5-2.8 ppm, 1H): C2-H proton, split by C2-CH₃ and C3-CH₂.
-
Multiplet (~3.0-3.3 ppm, 2H): C3-CH₂ protons, adjacent to the ammonium group and C2-H.
-
Broad Singlets: Exchangeable protons from -NH₃⁺ and -CONH-. Their chemical shift and visibility are highly dependent on the solvent and concentration.
-
-
Conclusion
The chemical identity of 3-Amino-N,2-dimethylpropanamide hydrochloride is defined by a precise arrangement of functional groups: a protonated primary amine, a chiral center, and a secondary N-methyl amide. Its structure is stabilized by a combination of strong covalent bonds within the organic cation and a primary ionic bond with the chloride anion. In the condensed phase, its properties are dominated by a robust network of ionic forces and hydrogen bonds. The analytical protocols detailed herein provide a reliable framework for its unambiguous identification, distinguishing it from its isomers and confirming its structural integrity, which is a prerequisite for any application in research or development.
References
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2020). Physical Properties of Amides. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
- This citation was not used in the final response.
-
PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved January 26, 2026, from [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved January 26, 2026, from [Link]
Sources
- 1. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 173336-89-5 | AChemBlock [achemblock.com]
- 4. 955032-18-5|3-Amino-2,2-dimethylpropanamide hydrochloride|BLDpharm [bldpharm.com]
- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 8. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Stability and Degradation Profile of 3-Amino-N,2-dimethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and degradation profile of 3-Amino-N,2-dimethylpropanamide hydrochloride. As a molecule of interest in pharmaceutical development and chemical research, a thorough understanding of its stability is paramount for ensuring its quality, safety, and efficacy. This document is structured to provide not just data, but a foundational understanding of the principles governing its stability, along with practical, field-proven methodologies for its assessment.
Physicochemical Properties and Structural Features Influencing Stability
3-Amino-N,2-dimethylpropanamide hydrochloride is a small molecule characterized by a primary amine and an N-methylated amide functional group. The hydrochloride salt form generally enhances aqueous solubility and stability.
Key Structural Features:
-
Primary Amine: This group is susceptible to oxidation and reactions with carbonyl compounds. Its basicity can also influence pH-dependent degradation.
-
N-methyl Amide: Amide bonds are generally stable, but can undergo hydrolysis under acidic or basic conditions, although typically less readily than esters. The N-methylation may influence the rate of hydrolysis compared to unsubstituted amides.
-
Gem-dimethyl Group: The two methyl groups on the α-carbon to the amide may provide some steric hindrance, potentially influencing the accessibility of the amide bond to hydrolytic attack.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Stability |
| Molecular Formula | C₅H₁₃ClN₂O | - |
| Molecular Weight | 152.62 g/mol | - |
| Appearance | White to off-white solid | Visual inspection is a simple stability-indicating parameter. |
| Solubility | Expected to be soluble in water. | Facilitates solution-state stability studies. |
| pKa (predicted) | The primary amine will have a pKa in the range of 9-10. | The ionization state, and therefore reactivity, will be pH-dependent. |
Potential Degradation Pathways
Based on the functional groups present in 3-Amino-N,2-dimethylpropanamide hydrochloride, the following degradation pathways are predicted to be the most likely under stress conditions.
Hydrolytic Degradation
Hydrolysis of the N-methyl amide bond is a probable degradation pathway, particularly under strong acidic or basic conditions and elevated temperatures. This would result in the cleavage of the amide bond to form 3-amino-2-methylpropanoic acid and methylamine.
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
The primary amine is a likely site for oxidative degradation. Oxidizing agents could potentially lead to the formation of various products, including the corresponding imine, aldehyde, or carboxylic acid. The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions.
Caption: Predicted oxidative degradation pathway.
Thermal Degradation
At elevated temperatures, complex degradation pathways may be initiated. While the specific products are difficult to predict without experimental data, thermal stress can accelerate both hydrolysis and oxidation, and may also lead to other reactions such as decarboxylation or polymerization.
Photodegradation
Aliphatic amines do not typically absorb significant UV radiation in the range of terrestrial sunlight, suggesting that direct photodegradation may be limited.[1] However, indirect photodegradation in the presence of photosensitizers is a possibility.
Methodologies for Stability and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[2] The following protocols are designed as a robust starting point for investigating the stability of 3-Amino-N,2-dimethylpropanamide hydrochloride, in line with ICH guidelines.[3]
General Considerations
-
Analyte Concentration: A stock solution of 3-Amino-N,2-dimethylpropanamide hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol) should be prepared.
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are detectable without completely consuming the parent drug.[3]
-
Controls: A control sample (protected from the stress condition) should be analyzed concurrently to differentiate between degradation and other forms of analyte loss.
Experimental Protocols
3.2.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Treat the analyte solution with 0.1 M hydrochloric acid.
-
Incubate at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Treat the analyte solution with 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Reflux the analyte solution in water at an elevated temperature.
-
Sample at appropriate time points.
-
3.2.2. Oxidative Degradation
-
Treat the analyte solution with a suitable concentration of hydrogen peroxide (e.g., 3-30% v/v).
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction closely and sample at appropriate time points.
-
Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite) before analysis.
3.2.3. Thermal Degradation
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C, 105°C).
-
Withdraw samples at various time points.
-
For solution-state thermal stability, heat the analyte solution in a sealed container at a controlled temperature.
3.2.4. Photostability
-
Expose the solid compound and a solution of the compound to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after a defined exposure period.
Caption: General workflow for forced degradation studies.
Development of Stability-Indicating Analytical Methods
A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[4]
Chromatographic Method Development (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability studies due to its high resolution and sensitivity.[4]
-
Column Selection: A reversed-phase C18 column is a good starting point for separating the polar parent compound from its potentially more polar degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide the best separation.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is recommended, as the molecule lacks a strong chromophore. If available, mass spectrometric (MS) detection would be highly beneficial for identifying unknown degradation products.[4]
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by achieving baseline separation of the parent peak from all degradation product peaks.
-
Linearity, Range, Accuracy, and Precision: To ensure reliable quantification.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for quantifying low levels of degradation products.
Recommendations for Storage and Handling
Based on the predicted degradation profile, the following recommendations are made for the storage and handling of 3-Amino-N,2-dimethylpropanamide hydrochloride:
-
Storage Conditions: Store in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration may be considered.
-
Solution Stability: Aqueous solutions should be freshly prepared. If storage is necessary, they should be kept at low temperatures and protected from light. The pH of the solution should be maintained near neutral to minimize hydrolysis.
-
Incompatibilities: Avoid contact with strong oxidizing agents and highly acidic or basic conditions.
Conclusion
This guide provides a comprehensive, albeit predictive, stability and degradation profile for 3-Amino-N,2-dimethylpropanamide hydrochloride. The proposed degradation pathways, experimental protocols, and analytical methodologies offer a robust framework for researchers and drug development professionals to undertake a thorough stability assessment of this molecule. The insights gained from such studies are critical for ensuring the development of a safe, effective, and stable product.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
- Forced Degradation Study as per ICH Guidelines: Wh
- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. 1996.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
- Singh, S., & Junwal, M. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis.
- NILU. (2010).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ACS Publications. (2024). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A.
- MedCrave online. (2016).
- NIH. (2013).
- MDPI. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
- PubMed Central. (2010). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
Sources
Unlocking the Potential of 3-Amino-N,2-dimethylpropanamide hydrochloride: A Technical Guide for Innovative Research
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 3-Amino-N,2-dimethylpropanamide hydrochloride. While direct research on this specific molecule is nascent, its structural characteristics and the well-documented activities of its close analogs position it as a compound of significant interest for drug discovery and development. This document synthesizes field-proven insights and methodologies to propose robust research frameworks in medicinal chemistry, neuroinflammation, enzyme inhibition, and oncology. Each proposed application is accompanied by a detailed, step-by-step experimental protocol, designed to be a self-validating system for generating high-quality, reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities and expand the boundaries of therapeutic innovation.
Introduction: The Case for a Novel Scaffold
3-Amino-N,2-dimethylpropanamide hydrochloride is a small molecule characterized by a propanamide backbone with key substitutions: a primary amine, a methyl group on the amide nitrogen, and a gem-dimethyl group at the alpha-2 position. While comprehensive studies on this specific hydrochloride salt are limited, its parent compound, 3-amino-2,2-dimethylpropanamide, is a well-established and critical intermediate in the synthesis of Aliskiren, a potent renin inhibitor used for the treatment of hypertension.[1][2] The structural features of 3-Amino-N,2-dimethylpropanamide hydrochloride, particularly the primary amine and the amide functionality, offer versatile handles for chemical modification, making it an attractive scaffold for medicinal chemistry.[2]
This guide will extrapolate from the known biological activities of structurally related propanamide derivatives to propose four key areas of research for 3-Amino-N,2-dimethylpropanamide hydrochloride. The underlying scientific principle is that the propanamide core acts as a "privileged scaffold" – a molecular framework that is able to bind to multiple biological targets with high affinity.[3] By leveraging this scaffold, it is possible to design and synthesize novel compounds with potential therapeutic value.
Table 1: Physicochemical Properties of 3-Amino-N,2-dimethylpropanamide hydrochloride and Related Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Amino-N,2-dimethylpropanamide hydrochloride | 955032-18-5 (Commercial)[4] | C₅H₁₃ClN₂O | 152.62[4] |
| 3-Amino-2,2-dimethylpropanamide | 324763-51-1[5] | C₅H₁₂N₂O | 116.16[5] |
| 3-Amino-N,N-dimethylpropanamide hydrochloride | 173336-89-5[6] | C₅H₁₃ClN₂O | 152.62[6] |
Potential Research Application 1: A Versatile Scaffold in Medicinal Chemistry
The most immediate and well-supported application of 3-Amino-N,2-dimethylpropanamide hydrochloride is as a foundational building block in synthetic and medicinal chemistry.[2] Its bifunctional nature—a nucleophilic primary amine and a modifiable amide group—allows for its incorporation into more complex molecular architectures.[2]
Scientific Rationale
The success of its parent amide as a key intermediate for Aliskiren underscores the utility of the 3-amino-2,2-dimethylpropanamide core in orienting functional groups for optimal interaction with enzyme active sites.[1][7] The introduction of an N-methyl group in the target compound provides an additional vector for exploring structure-activity relationships (SAR). This modification can influence solubility, metabolic stability, and binding affinity. The primary amine can be readily derivatized via reactions such as acylation, alkylation, and reductive amination to generate a library of novel compounds.
Experimental Workflow: Synthesis of a Novel Amide Library
This protocol outlines a general approach to leveraging 3-Amino-N,2-dimethylpropanamide hydrochloride as a scaffold for creating a diverse library of amide derivatives.
Caption: Workflow for amide library synthesis.
Step-by-Step Protocol:
-
Salt Neutralization: Dissolve 1.0 equivalent of 3-Amino-N,2-dimethylpropanamide hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Agent Activation: In a separate flask, dissolve 1.05 equivalents of the desired carboxylic acid (R-COOH) in the same solvent. Add 1.1 equivalents of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8] Stir for 10 minutes at room temperature.
-
Amide Bond Formation: Add the solution from step 2 to the free amine solution from step 1. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Research Application 2: Modulation of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The development of novel anti-inflammatory agents that can cross the blood-brain barrier is a major goal in neuroscience research.[9] The small, relatively lipophilic nature of propanamide derivatives makes them attractive candidates for CNS-targeted therapies.[10]
Scientific Rationale
Propanamide derivatives have been shown to possess anticonvulsant and anti-inflammatory properties in various studies.[11][12] The proposed mechanism often involves the modulation of inflammatory pathways in microglia, the resident immune cells of the central nervous system.[13] By investigating the effect of 3-Amino-N,2-dimethylpropanamide hydrochloride on microglial activation, researchers can assess its potential as a novel neuro-anti-inflammatory agent.
Experimental Workflow: Assessing Anti-Neuroinflammatory Activity in BV-2 Microglia
This protocol details an in vitro assay to determine if the compound can suppress the inflammatory response in a well-established murine microglial cell line.
Caption: In vitro neuroinflammation assay workflow.
Step-by-Step Protocol:
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-Amino-N,2-dimethylpropanamide hydrochloride in sterile, endotoxin-free water or DMSO. Dilute the stock solution to various final concentrations (e.g., 1, 10, 50, 100 µM) in the cell culture medium. Pre-treat the cells with the compound for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (5 ng/mL) to induce an inflammatory response.[14] Include appropriate controls: untreated cells, cells treated with vehicle only, and cells stimulated with LPS/IFN-γ in the absence of the test compound.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitric Oxide Measurement: After incubation, collect 50 µL of the cell culture supernatant. Measure the production of nitric oxide (a key inflammatory mediator) using the Griess reagent assay according to the manufacturer's instructions.
-
Cytokine Quantification: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compound using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.[15]
Potential Research Application 3: Enzyme Inhibition – A Focus on Monoamine Oxidase (MAO)
The structural similarity of small amino amides to endogenous neurotransmitters like dopamine and serotonin suggests they could act as competitive inhibitors for enzymes involved in their metabolism. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters, and their inhibition is a validated therapeutic strategy for depression and Parkinson's disease.[16]
Scientific Rationale
Amino acid derivatives and related compounds have been explored as inhibitors of various enzymes, including proteases and oxidases.[17][18] The primary amine and the overall size and shape of 3-Amino-N,2-dimethylpropanamide hydrochloride make it a plausible candidate for binding to the active site of MAO enzymes. Investigating its inhibitory potential could lead to the development of novel CNS-active agents.
Experimental Workflow: Fluorometric Screening for MAO Inhibition
This protocol describes a high-throughput compatible method for screening the compound's inhibitory activity against both MAO-A and MAO-B isoforms.
Caption: MAO inhibitor screening workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Use a commercial Monoamine Oxidase Assay Kit.[16] Reconstitute the MAO-A and MAO-B enzymes, substrate (p-tyramine), and fluorescent probe according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of 3-Amino-N,2-dimethylpropanamide hydrochloride in the provided assay buffer. Also, prepare a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.
-
Assay Setup: In a black, 96-well microplate, add the assay buffer, the fluorescent probe, and HRP enzyme to each well.
-
Inhibitor Addition: Add the test compound dilutions or control inhibitors to the appropriate wells. Include wells with no inhibitor as a negative control.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate (p-tyramine) to all wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 530/585 nm) over time using a microplate reader. The reaction produces H₂O₂, which reacts with the probe to generate a fluorescent signal.[16]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration.
Potential Research Application 4: Screening for Anticancer Activity
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many effective chemotherapeutics are small molecules that induce cytotoxicity in rapidly dividing cancer cells. The propanamide scaffold has been incorporated into compounds with demonstrated antiproliferative activity.[19]
Scientific Rationale
While speculative, the structural features of 3-Amino-N,2-dimethylpropanamide hydrochloride warrant its inclusion in primary screening campaigns for anticancer activity. Its potential to interact with various biological targets, combined with its small size, makes it a candidate for entry into broader cytotoxicity screening programs. A foundational step in this process is to assess its general cytotoxic effect on a panel of cancer cell lines.
Experimental Workflow: Cell Viability Screening using the MTT Assay
This protocol provides a standard, reliable method for assessing the cytotoxic effects of the compound on a representative cancer cell line.
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa for cervical cancer or A549 for lung cancer) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Amino-N,2-dimethylpropanamide hydrochloride in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations (e.g., ranging from 0.1 to 200 µM). Include vehicle-only controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
3-Amino-N,2-dimethylpropanamide hydrochloride represents a promising, yet underexplored, chemical entity. While direct biological data is scarce, its structural relationship to known bioactive molecules, particularly the key Aliskiren intermediate, provides a strong rationale for its investigation across multiple therapeutic areas. The experimental frameworks detailed in this guide offer robust, validated starting points for researchers to begin to unlock its potential. Future research should focus on generating a diverse library of its derivatives and screening them against a wide range of biological targets to fully elucidate the therapeutic promise of this versatile scaffold.
References
-
PubChem. 3-Amino-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. ResearchGate. [Link]
-
PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. National Center for Biotechnology Information. [Link]
-
PubMed Central. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. National Center for Biotechnology Information. [Link]
-
F1000Research. Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]
-
PubMed Central. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. National Center for Biotechnology Information. [Link]
-
PubMed Central. Amine- and Amino Acid-Based Compounds as Carbonic Anhydrase Activators. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]
- Google Patents. Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
ResearchGate. Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. ResearchGate. [Link]
-
ResearchGate. Palmitoylethanolamide and other anandamide congeners. Proposed role in the diseased brain. ResearchGate. [Link]
-
PubMed. alpha-Keto amide inhibitors of aminopeptidases. National Center for Biotechnology Information. [Link]
-
ResearchGate. Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. ResearchGate. [Link]
-
PubChem. 3-amino-N,N-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
MDPI. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. MDPI. [Link]
-
ResearchGate. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ResearchGate. [Link]
-
ACS Publications. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. [Link]
-
PubMed Central. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]
-
JoVE. An Engulfment Assay: A Protocol to Assess Interactions Between CNS Phagocytes and Neurons. JoVE. [Link]
-
ResearchGate. Guidelines for cell viability assays. ResearchGate. [Link]
-
PubMed. Recent advances on brain drug delivery via nanoparticles: alternative future materials for neuroscience applications; a review. National Center for Biotechnology Information. [Link]
- Google Patents. Process for Producing Aliskiren.
-
National Institutes of Health. Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds. National Center for Biotechnology Information. [Link]
-
New Drug Approvals. Aliskiren. New Drug Approvals. [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
National Institutes of Health. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Center for Biotechnology Information. [Link]
-
YouTube. Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... YouTube. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]
- Google Patents. Synthesis of aliskiren.
-
Bio-protocol. 4.5. Cell Viability (MTT Assay). Bio-protocol. [Link]
-
National Institutes of Health. Privileged Scaffolds for Library Design and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Assay Genie. Monoamine Oxidase Inhibitor Screening Kit. Assay Genie. [Link]
-
WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. WIPO. [Link]
-
National Institutes of Health. Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. National Center for Biotechnology Information. [Link]
-
ResearchGate. Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 955032-18-5|3-Amino-2,2-dimethylpropanamide hydrochloride|BLDpharm [bldpharm.com]
- 5. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances on brain drug delivery via nanoparticles: alternative future materials for neuroscience applications; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 14. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Strategic Application of 3-Amino-N,2-dimethylpropanamide Hydrochloride in Novel Ligand Development
Executive Summary
The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Small molecule scaffolds that offer unique three-dimensional arrangements of functional groups are of particular interest as they can unlock new interactions with biological targets. This guide introduces 3-Amino-N,2-dimethylpropanamide hydrochloride, a structurally distinct propanamide derivative, as a promising scaffold for the development of novel ligands. While its close analog, 3-Amino-2,2-dimethylpropanamide, is a known intermediate in the synthesis of the antihypertensive drug Aliskiren, the specific N-methylated and C-2 methylated isomer presents a fresh landscape for chemical exploration.[1] This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the strategic considerations, synthetic methodologies, and evaluation workflows for leveraging this scaffold in ligand design and optimization.
Introduction to the 3-Amino-N,2-dimethylpropanamide Scaffold
The propanamide core is a prevalent motif in medicinal chemistry, valued for its ability to form key hydrogen bonds and its metabolic stability.[2] The subject of this guide, 3-Amino-N,2-dimethylpropanamide hydrochloride, distinguishes itself through a specific arrangement of a primary amine, a secondary amide, and a chiral center at the C-2 position.
Structural Features and Physicochemical Properties
The hydrochloride salt of 3-Amino-N,2-dimethylpropanamide possesses a unique combination of features that make it an attractive starting point for ligand development:
-
Primary Amine: A versatile functional group for forming ionic interactions, hydrogen bonds, or for further derivatization to explore the target's binding pocket.
-
Secondary Amide: The N-methyl group can influence the molecule's conformation and lipophilicity, potentially improving membrane permeability and reducing susceptibility to enzymatic degradation compared to a primary amide.
-
Chiral Center: The methyl group at the C-2 position introduces chirality, allowing for stereospecific interactions with the biological target. This is a critical feature for enhancing potency and selectivity.
-
Compact and Rigidified Backbone: The gem-dimethyl group present in related structures like 3-amino-2,2-dimethylpropanamide imparts a degree of conformational constraint.[1] While our target molecule has a single methyl group at C-2, this still influences the torsional angles of the backbone, pre-organizing the molecule for binding and potentially reducing the entropic penalty upon interaction with a receptor.
A summary of the computed properties for the parent compound and its hydrochloride salt is presented in Table 1.
| Property | 3-Amino-N,2-dimethylpropanamide (Parent) | 3-Amino-N,2-dimethylpropanamide HCl | Data Source |
| Molecular Formula | C₅H₁₂N₂O | C₅H₁₃ClN₂O | PubChem |
| Molecular Weight | 116.16 g/mol | 152.62 g/mol | PubChem |
| Hydrogen Bond Donors | 2 | 3 | PubChem |
| Hydrogen Bond Acceptors | 2 | 1 | PubChem |
| LogP (Computed) | -0.9 | N/A | PubChem |
Table 1: Physicochemical Properties of 3-Amino-N,2-dimethylpropanamide and its Hydrochloride Salt. Data is inferred from structurally similar compounds and computational models.
Rationale for Use in Ligand Development
The strategic value of this scaffold lies in its potential to serve as a versatile building block. The primary amine and secondary amide provide two distinct points for diversification, allowing for the creation of a library of analogs with tailored properties. The inherent chirality necessitates a stereoselective synthesis, which, while challenging, offers the reward of highly specific and potent ligands. Derivatives of propanamides have shown promise in various therapeutic areas, including the treatment of insulin resistance and as enzyme inhibitors, suggesting a broad range of potential applications for this novel scaffold.[3][4]
Synthesis and Characterization
A robust and efficient synthesis is paramount for exploring the potential of a new scaffold. Below is a proposed synthetic route for 3-Amino-N,2-dimethylpropanamide hydrochloride, designed for adaptability and scalability.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway begins with the target molecule and works backward to commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol
This protocol outlines a plausible route to obtaining both enantiomers of the target compound, starting from the corresponding commercially available protected amino acids.
Step 1: Amide Bond Formation
-
To a solution of Boc-D/L-alanine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture for 15 minutes.
-
Add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield Boc-protected N-methyl-alaninamide.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified Boc-protected intermediate in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 3-Amino-N,2-dimethylpropanamide hydrochloride.
Justification for Experimental Choices:
-
Boc Protecting Group: Chosen for its stability under the amide coupling conditions and its facile removal with acid.
-
DCC/DMAP Coupling: A standard and effective method for amide bond formation, minimizing racemization of the chiral center.[5]
-
HCl in Dioxane: Provides anhydrous acidic conditions for clean deprotection and direct formation of the hydrochloride salt.
Characterization
The identity and purity of the final compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical integrity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
In Silico Ligand Design and Virtual Screening
Computational methods are indispensable for prioritizing synthetic efforts and gaining early insights into the potential of a new scaffold.[6][7]
Scaffold Hopping and Library Design
The 3-Amino-N,2-dimethylpropanamide scaffold can be used in in silico scaffold hopping experiments to identify potential biological targets. By comparing its 3D shape and pharmacophoric features to known active ligands, novel target classes may be identified.
Furthermore, a virtual library can be generated by enumerating a diverse set of substituents at the primary amine and the amide nitrogen. This library can then be screened against various targets.
Caption: Workflow for virtual library design and screening.
Protocol for Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a target's binding site and estimates the strength of the interaction.[8][9]
Software: AutoDock Vina or similar docking software.[10]
Protocol:
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of the 3-Amino-N,2-dimethylpropanamide derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm to sample different conformations and orientations of the ligand within the defined binding site.
-
AutoDock Vina will generate a set of binding poses ranked by their predicted binding affinity (scoring function).
-
-
Analysis:
-
Visualize the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the target.
-
Use this information to guide the design of new analogs with improved binding affinity.
-
Experimental Evaluation: Ligand Binding Assays
Experimental validation of in silico predictions is a critical step in ligand development. Ligand binding assays are used to measure the affinity of a compound for its target.[11][12]
Choosing the Right Assay
The choice of assay depends on the nature of the target and the availability of reagents. Common techniques include:
-
Radioligand Binding Assays: Highly sensitive and quantitative but require the use of radioactive materials.
-
Fluorescence-Based Assays: Include methods like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), which are well-suited for high-throughput screening.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on ligand binding but requires specialized equipment.
Protocol for a Competitive Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of a test compound.[13]
Materials:
-
Receptor preparation (e.g., cell membranes expressing the target receptor).
-
Radiolabeled ligand (a known high-affinity ligand for the target).
-
Test compound (derivatives of 3-Amino-N,2-dimethylpropanamide).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the test compound to different wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Lead Optimization Strategies
Once an initial "hit" compound with promising activity is identified, the lead optimization phase begins. The goal is to improve its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[6][14][15]
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of the hit compound and evaluating the impact on its biological activity.[6] For the 3-Amino-N,2-dimethylpropanamide scaffold, key modifications would include:
-
Derivatization of the Primary Amine: Acylation, alkylation, or reductive amination to explore different substituents and their interactions with the target.
-
Modification of the C-2 Methyl Group: Exploring the impact of stereochemistry (R vs. S enantiomer) and potentially replacing the methyl group with other small alkyl groups.
-
Scaffold Modification: If tolerated, modifications to the propanamide backbone itself could be explored.
Caption: The iterative cycle of lead optimization.
Improving Pharmacokinetic Properties
In addition to potency, a successful drug candidate must have favorable ADME properties. Computational models and in vitro assays can be used to predict and measure properties such as:
-
Solubility: Can be modulated by introducing polar functional groups.
-
Lipophilicity (LogP/LogD): A balance is required for good permeability without excessive non-specific binding.
-
Metabolic Stability: Assessed using liver microsome or hepatocyte assays. The N-methyl and C-2 methyl groups may already confer some metabolic stability.
-
Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are crucial for characterizing lead compounds and their metabolites during this phase.[16]
Conclusion
3-Amino-N,2-dimethylpropanamide hydrochloride represents a promising, yet underexplored, scaffold for novel ligand development. Its unique combination of a primary amine, a secondary amide, and a chiral center provides a rich platform for generating structurally diverse and stereospecific molecules. By integrating rational design, efficient synthesis, and a robust screening cascade, researchers can effectively harness the potential of this scaffold to discover new chemical probes and therapeutic candidates. This guide provides a foundational framework to empower scientists in their pursuit of the next generation of innovative medicines.
References
-
PubChem. (n.d.). 3-Amino-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved from [Link]
- Mohiuddin, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1222474.
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
- ACS Publications. (2026). Theoretical Insights into the Separation of Nd(III)/Dy(III) by Amine-Terminated Phenanthroline Diimide Ligands. Inorganic Chemistry.
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
-
Patsnap. (2025). What are the methods of lead optimization in drug discovery?. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules.
- Google Patents. (n.d.). CN105267191A - Application of propanamide compound.
- Journal of Drug Delivery and Therapeutics. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery.
-
BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]
- ResearchGate. (2025). The development of new amine–amide ligands for application in Cu(II)-catalyzed enantioselective Henry reactions.
- Journal of Drug Delivery and Therapeutics. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery.
-
Cresset Group. (n.d.). Navigating Lead Optimization in Drug Discovery: Planning for Success. Retrieved from [Link]
- Synthetic and Pharmaceutical Chemistry. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
-
LinkedIn. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]
-
Biobide. (n.d.). The Role of Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Propanamide. Retrieved from [Link]
-
Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Retrieved from [Link]
-
Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]
- ACS Publications. (n.d.). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction.
-
Center for Computational Structural Biology. (2024). Docking with the AutoDock Suite. Retrieved from [Link]
- National Institutes of Health. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PMC.
- National Institutes of Health. (2022).
- MDPI. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105267191A - Application of propanamide compound - Google Patents [patents.google.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 15. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
An In-depth Technical Guide to Key Amino-Propanamide Scaffolds in Medicinal Chemistry
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data
DISCLAIMER: The compound "3-Amino-N,2-dimethylpropanamide hydrochloride" as named does not correspond to a readily available or commonly referenced chemical entity in major chemical databases. This guide addresses the two most structurally similar and medicinally relevant compounds: 3-Amino-N,N-dimethylpropanamide hydrochloride and 3-Amino-2,2-dimethylpropanamide . It is presumed that the original query intended to investigate one of these vital building blocks.
Section 1: Navigating the Propanamide Landscape in Drug Discovery
The propanamide backbone is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a desirable feature in drug design. This guide focuses on two key amino-substituted propanamide derivatives that serve as critical intermediates in the synthesis of complex pharmaceutical agents. While structurally similar, the specific placement of methyl groups on the propanamide core dramatically influences their synthetic utility and applications.
Chemical Identity and Structural Comparison
A precise understanding of molecular structure is paramount in medicinal chemistry. The table below delineates the key properties of the two compounds of interest.
| Feature | 3-Amino-N,N-dimethylpropanamide hydrochloride | 3-Amino-2,2-dimethylpropanamide |
| CAS Number | 173336-89-5[1] | 324763-51-1[2] |
| Molecular Formula | C₅H₁₃ClN₂O[1] | C₅H₁₂N₂O[2] |
| Molecular Weight | 152.62 g/mol [1] | 116.16 g/mol [2] |
| IUPAC Name | 3-amino-N,N-dimethylpropanamide;hydrochloride[1] | 3-amino-2,2-dimethylpropanamide[2] |
| 2D Structure | ||
| Key Structural Difference | N,N-dimethylated amide, unsubstituted at C2 | Primary amide, 2,2-dimethylated |
Section 2: 3-Amino-2,2-dimethylpropanamide: A Cornerstone in Antihypertensive Drug Synthesis
3-Amino-2,2-dimethylpropanamide is a crucial building block, most notably recognized for its role in the synthesis of Aliskiren, the first-in-class direct renin inhibitor for the treatment of hypertension.[3][4] The gem-dimethyl group at the C2 position introduces steric hindrance that can influence the conformation of the final drug molecule, a common strategy in medicinal chemistry to enhance binding affinity and selectivity for the target protein.
Synthesis and Manufacturing Insights
The synthesis of 3-Amino-2,2-dimethylpropanamide is a well-documented process, often starting from hydroxymethyl trimethylacetic acid.[5] A common synthetic route involves esterification, protection of the hydroxyl group, and subsequent ammonolysis.[5]
This protocol is a synthesized representation of common industrial practices.
Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid
-
To a solution of hydroxymethyl trimethylacetic acid (1.0 eq) in methanol (5-10 vol), add a catalytic amount of sulfuric acid (0.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Step 2: Protection of the Hydroxyl Group (Tosylation)
-
Dissolve the methyl ester from Step 1 (1.0 eq) in pyridine (5-10 vol) and cool to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the tosylated intermediate.[6]
Step 3: Ammonolysis to Yield 3-Amino-2,2-dimethylpropanamide
-
Dissolve the tosylated intermediate (1.0 eq) in a solution of ammonia in methanol (7N).
-
Transfer the solution to a sealed pressure vessel and heat to 60-80°C for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography to yield pure 3-Amino-2,2-dimethylpropanamide.
Synthetic Workflow for 3-Amino-2,2-dimethylpropanamide
Caption: A typical synthetic pathway to 3-Amino-2,2-dimethylpropanamide.
Role in Medicinal Chemistry: The Aliskiren Case Study
The primary application of 3-Amino-2,2-dimethylpropanamide is in the convergent synthesis of Aliskiren.[7][8] In the final steps of Aliskiren synthesis, this amino-amide fragment is coupled with the larger portion of the molecule to complete the structure.[7][8] The primary amine of 3-Amino-2,2-dimethylpropanamide acts as a nucleophile, forming a crucial amide bond that links it to the rest of the Aliskiren backbone.
The presence of this fragment in Aliskiren contributes to its pharmacokinetic profile and its ability to bind effectively to the active site of renin.[9]
Section 3: 3-Amino-N,N-dimethylpropanamide hydrochloride: A Versatile Building Block
While not as prominently featured in a blockbuster drug like its 2,2-dimethyl counterpart, 3-Amino-N,N-dimethylpropanamide hydrochloride is a valuable reagent in its own right. The N,N-dimethylated amide offers different solubility and reactivity profiles compared to a primary amide.
Synthesis and Chemical Properties
The synthesis of 3-Amino-N,N-dimethylpropanamide hydrochloride can be achieved through various amidation strategies. A common laboratory-scale approach involves the coupling of 3-aminopropanoic acid (β-alanine) derivatives with dimethylamine.
Step 1: Protection of the Amino Group of β-Alanine
-
Dissolve β-alanine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0°C.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl and extract the Boc-protected β-alanine with ethyl acetate.
-
Dry the organic layer and concentrate to yield the protected amino acid.
Step 2: Amide Coupling with Dimethylamine
-
Dissolve the Boc-protected β-alanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute with DCM, wash with water and brine, dry, and concentrate to yield the Boc-protected 3-amino-N,N-dimethylpropanamide.
Step 3: Deprotection and Salt Formation
-
Dissolve the product from Step 2 in a minimal amount of a solvent like ethyl acetate or methanol.
-
Add a solution of HCl in diethyl ether or dioxane (excess) to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-Amino-N,N-dimethylpropanamide hydrochloride.
General Synthetic Strategy
Caption: Synthesis of 3-Amino-N,N-dimethylpropanamide hydrochloride.
Applications in Medicinal Chemistry
The dimethylamino group can enhance solubility and modulate the basicity of the parent molecule. Derivatives of 3-amino-N,N-dimethylpropanamide have been explored in various contexts, including as intermediates for compounds with potential central nervous system activity.[10] The tertiary amine can serve as a handle for further chemical modifications or as a key pharmacophoric element.
Section 4: Analytical Characterization
The characterization of these propanamide derivatives is crucial for ensuring their purity and identity. A multi-pronged analytical approach is typically employed.
| Analytical Technique | Application |
| NMR Spectroscopy (¹H and ¹³C) | Provides detailed structural information, confirming the connectivity of atoms and the presence of functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide fragmentation patterns for structural elucidation. Techniques like GC-MS and LC-MS are commonly used.[11] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification. Chiral HPLC methods can be developed to separate enantiomers if a chiral center is present.[12] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the amide C=O stretch and N-H bonds. |
Section 5: Safety and Handling
Both compounds require careful handling in a laboratory setting.
-
3-Amino-N,N-dimethylpropanamide hydrochloride is known to cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1]
-
3-Amino-2,2-dimethylpropanamide is reported to cause serious eye damage.[2]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.
Section 6: Future Perspectives
The utility of small, functionalized building blocks like 3-Amino-2,2-dimethylpropanamide and 3-Amino-N,N-dimethylpropanamide hydrochloride in medicinal chemistry is well-established. Future applications will likely involve their incorporation into novel molecular architectures targeting a wide range of diseases. The development of more efficient and greener synthetic routes to these intermediates will continue to be an area of interest for process chemists. As our understanding of drug-target interactions deepens, the strategic placement of substituents, such as the gem-dimethyl group in 3-Amino-2,2-dimethylpropanamide, will remain a key tactic in the design of next-generation therapeutics.
References
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2,2-dimethylpropanamide. Retrieved from [Link]
-
ResearchGate. (2014). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Retrieved from [Link]
-
PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from [Link]
- Google Patents. (n.d.). US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal.
-
DOAB. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Google Patents. (n.d.). US20130071899A1 - Process for Producing Aliskiren.
-
Slideshare. (n.d.). Analytical techniques in pharmaceutical. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]
- Google Patents. (n.d.). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
-
PubMed. (2007). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Retrieved from [Link]
-
New Drug Approvals. (2016). Aliskiren. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Retrieved from [Link]
Sources
- 1. 3-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Amino-N-[3-(dimethylamino)propyl]propanamide Dihydrochloride [benchchem.com]
- 11. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Notes and Experimental Protocols for 3-Amino-N,2-dimethylpropanamide Hydrochloride
A Foundational Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: The scientific literature and chemical databases present limited explicit experimental data for 3-Amino-N,2-dimethylpropanamide hydrochloride. This guide, therefore, is a comprehensive synthesis of established methodologies for structurally analogous compounds. The protocols provided are rooted in standard laboratory practices for similar amino amides and are intended to be adapted and optimized by researchers to meet their specific experimental objectives.
Introduction: A Versatile Amino Amide Building Block
3-Amino-N,2-dimethylpropanamide hydrochloride is a unique small molecule featuring a primary amine, a secondary amide, and a gem-dimethyl group. This structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures. While its primary application is anticipated as an intermediate in the synthesis of pharmacologically active compounds, its structural motifs suggest potential for independent biological activity.
Physicochemical Properties and Characterization
A thorough characterization of 3-Amino-N,2-dimethylpropanamide hydrochloride is paramount to ensure its identity, purity, and stability prior to its use in any application. The following table outlines the key analytical parameters and expected outcomes for this compound.
| Parameter | Method | Expected Outcome/Data |
| Identity | ||
| Chemical Structure | - | 3-Amino-N,2-dimethylpropanamide hydrochloride |
| Molecular Formula | - | C₅H₁₃ClN₂O |
| Molecular Weight | - | 152.62 g/mol [1] |
| CAS Number | - | 84827-06-5[1] |
| Purity | ||
| ¹H and ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance | Spectra consistent with the proposed structure, with an absence of significant impurity peaks. |
| Mass Spectrometry | ESI-MS or similar | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 117.1. |
| Elemental Analysis | Combustion Analysis | Theoretical %C, %H, %N, and %Cl values consistent with the molecular formula. |
| Purity Assay | HPLC-UV/MS | A major peak with >95% purity, with retention time and mass spectrum corresponding to the target compound. |
| Solubility | Visual assessment and/or UV-Vis spectroscopy | Determination of solubility in water and relevant biological buffers (e.g., PBS, DMSO). |
| Stability | ||
| Solid-State Stability | HPLC, Karl Fischer Titration | Assessment of degradation and water content over time under defined storage conditions (temperature, humidity, light). |
| Solution Stability | HPLC | Assessment of degradation in various solvents and buffers over time at different temperatures. |
Synthesis Protocols
The synthesis of 3-Amino-N,2-dimethylpropanamide hydrochloride can be approached through several routes. The following protocol is a proposed synthetic pathway based on established methods for similar compounds, such as the synthesis of 3-amino-2,2-dimethylpropanamide[2].
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for 3-Amino-N,2-dimethylpropanamide Hydrochloride.
Step-by-Step Synthesis Protocol
Step 1: Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid
-
To a solution of 3-hydroxy-2,2-dimethylpropanoic acid (1 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (catalytic amount).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-2,2-dimethylpropanoate.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve methyl 3-hydroxy-2,2-dimethylpropanoate (1 eq.) in pyridine (5-10 volumes) and cool the solution to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 16-18 hours.
-
Quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2,2-dimethyl-3-(tosyloxy)propanoate.
Step 3: Amination with Methylamine
-
To a solution of methyl 2,2-dimethyl-3-(tosyloxy)propanoate (1 eq.) in a suitable solvent such as acetonitrile or DMF, add an excess of methylamine (solution in THF or ethanol, or bubbled as a gas) at 0°C.
-
Seal the reaction vessel and stir at room temperature or with gentle heating (40-50°C) until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers and concentrate to yield crude methyl 3-(methylamino)-2,2-dimethylpropanoate.
Step 4: Ammonolysis to the Amide
-
Dissolve the crude methyl 3-(methylamino)-2,2-dimethylpropanoate in a solution of ammonia in methanol (e.g., 7N).
-
Stir the mixture in a sealed pressure vessel at room temperature or with gentle heating for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain 3-(methylamino)-2,2-dimethylpropanamide.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude 3-(methylamino)-2,2-dimethylpropanamide in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (or an equivalent) in excess.
-
Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure to yield the final product, 3-Amino-N,2-dimethylpropanamide hydrochloride.
Analytical Methods
Accurate and reliable analytical methods are crucial for the quality control and characterization of 3-Amino-N,2-dimethylpropanamide hydrochloride.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and quantification.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[3].
Liquid Chromatography-Mass Spectrometry (LC-MS)
For structural confirmation and impurity profiling, an LC-MS method can be employed. The HPLC conditions can be similar to those described above, coupled with an electrospray ionization (ESI) source in positive ion mode to detect the [M+H]⁺ ion.
Potential Applications and Future Directions
The unique structure of 3-Amino-N,2-dimethylpropanamide hydrochloride suggests its utility in several areas of research and development.
As a Pharmaceutical Intermediate
The primary application of this compound is likely as a key intermediate in the synthesis of more complex pharmaceutical agents. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds. For example, similar compounds are used in the synthesis of antihypertensive drugs[4].
In the Development of Novel Chemical Entities
The primary amine and secondary amide functionalities can be further modified to create libraries of novel compounds for biological screening. For instance, the amine can undergo reactions like acylation, alkylation, and reductive amination to introduce diverse substituents.
Investigation of Biological Activity
While primarily a building block, the compound itself or its simple derivatives could be screened for biological activity. Structurally related small molecules have been shown to possess properties such as anti-inflammatory effects[5].
Safety and Handling
Based on the hazard information for structurally similar compounds, 3-Amino-N,2-dimethylpropanamide hydrochloride should be handled with care.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[1][6].
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
References
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. Retrieved from [Link]
-
Autechem. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved from [Link]
- Bhattacharya, J., et al. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research, 2(4), 2055-2061.
-
PubChem. (n.d.). 3-Amino-2,2-dimethylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]
- Gomes, A. R., Raghuram, P., & Sriramulu, J. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance.
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
- Google Patents. (n.d.). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
-
PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
- Elmes, R. B. P., et al. (2020). Synthesis, Characterization, and Biological Profiling of Ruthenium(II)-Based 4-Nitro- and 4-Amino-1,8-naphthalimide Conjugates. Inorganic Chemistry, 59(15), 10874–10893.
Sources
- 1. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 6. 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aliskiren Utilizing 3-Amino-N,2-dimethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aliskiren and the Significance of a Convergent Synthetic Strategy
Aliskiren is a potent, orally active, non-peptide inhibitor of the enzyme renin, the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By directly targeting renin, Aliskiren effectively reduces blood pressure, offering a valuable therapeutic option for the management of hypertension.[2] The molecular structure of Aliskiren, (2S, 4S, 5S, 7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]octanamide, presents a significant synthetic challenge due to its four stereocenters and multiple functional groups.[3]
This application note details a robust and convergent synthetic approach to Aliskiren. The cornerstone of this strategy is the late-stage introduction of the side chain via the aminolysis of a stereochemically defined lactone intermediate with 3-amino-N,2-dimethylpropanamide . This method offers an efficient means of constructing the target molecule, and the hydrochloride salt of the amine is often used for improved stability and handling. We will explore the critical steps of this synthesis, from the formation of the key lactone intermediate to the final reduction, providing detailed protocols and mechanistic insights to guide researchers in this field.
The Overall Synthetic Workflow
A common and effective synthetic route to Aliskiren that employs 3-amino-N,2-dimethylpropanamide involves three main stages:
-
Stereoselective Synthesis of a Lactone Intermediate: This crucial step establishes the stereochemistry of the core of the Aliskiren molecule. A frequently employed method is the nitroaldol (Henry) reaction, which allows for the controlled formation of two of the four required stereocenters.
-
Aminolysis of the Lactone: The synthesized lactone is then ring-opened by 3-amino-N,2-dimethylpropanamide to form the corresponding amide. This reaction is a pivotal C-N bond-forming step.
-
Reduction of a Precursor to the Final Amine: The intermediate from the aminolysis step contains a masked amino group, typically in the form of a nitro or azide group. The final step is the reduction of this group to the primary amine of Aliskiren.
The following diagram illustrates this convergent synthetic workflow:
Caption: A high-level overview of the convergent synthesis of Aliskiren.
Part 1: Synthesis of the Key Lactone Intermediate
The stereoselective synthesis of the lactone intermediate is paramount for the entire synthetic route. The nitroaldol (Henry) reaction is a powerful tool for this purpose, as it facilitates the formation of a C-C bond while creating two new stereocenters.[4][5]
Mechanism of the Nitroaldol (Henry) Reaction
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[6] The key steps are:
-
Deprotonation: A base abstracts the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
-
Protonation: The resulting alkoxide is protonated to yield the β-nitro alcohol.
-
Lactonization: Under appropriate conditions, the β-nitro alcohol can undergo intramolecular cyclization to form the lactone.
The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts or auxiliaries.
Protocol for the Synthesis of the Lactone Intermediate
This protocol is a representative example based on procedures described in the literature.[4]
Materials:
-
Appropriate aldehyde precursor
-
Appropriate nitroalkane precursor
-
Base (e.g., a chiral catalyst system or a standard base like DBU)
-
Solvent (e.g., THF, CH₂Cl₂)
-
Reagents for work-up (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde and nitroalkane in the chosen solvent at the appropriate temperature (often sub-ambient, e.g., -20 °C to 0 °C), add the base catalyst.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, the β-nitro alcohol, can then be carried forward or purified.
-
Lactonization can often be induced under acidic or basic conditions, sometimes with heating, to yield the desired lactone intermediate.
-
Purify the lactone intermediate by silica gel column chromatography.
Expected Yield: Yields for this step can vary widely depending on the specific substrates and catalyst system used, but are often in the range of 60-80%.
Part 2: Aminolysis of the Lactone with 3-Amino-N,2-dimethylpropanamide
This is the central step of the described synthetic strategy, where the side chain of Aliskiren is introduced. The aminolysis of lactones can be a challenging reaction due to the stability of the cyclic ester.[7] In the synthesis of Aliskiren, this is often overcome by using a large excess of the amine and high temperatures.[8]
Mechanism of Lactone Aminolysis
The aminolysis of a lactone proceeds via a nucleophilic acyl substitution mechanism.[9]
-
Nucleophilic Attack: The primary amine of 3-amino-N,2-dimethylpropanamide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ester and the formation of the amide bond, thus opening the lactone ring.
The reaction is often reversible, which necessitates the use of conditions that drive the equilibrium towards the product side, such as a high concentration of the amine.[8]
Protocol for the Aminolysis Reaction
This protocol is based on commonly cited conditions in the patent literature.[8]
Materials:
-
Lactone intermediate
-
3-Amino-N,2-dimethylpropanamide (or its hydrochloride salt, which would require neutralization prior to or in situ during the reaction)
-
Optional: Carboxylic acid catalyst (e.g., acetic acid)
-
Reagents for work-up (e.g., water, ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the lactone intermediate with a significant molar excess (typically 5 equivalents) of 3-amino-N,2-dimethylpropanamide.
-
Heat the mixture, often without a solvent ("neat"), to a high temperature (e.g., 90-100 °C).
-
Stir the reaction mixture for several hours to days, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water and brine to remove the excess amine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide intermediate by silica gel column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Excess of Amine | ~5 equivalents | [8] |
| Reaction Temperature | 90-100 °C | [8] |
| Reaction Time | Several hours to days | [8] |
Part 3: Reduction of the Amine Precursor to Aliskiren
The final key transformation is the reduction of the masked amine (nitro or azide group) to the primary amine of Aliskiren. Catalytic hydrogenation is a common and effective method for this transformation.[2][10]
Mechanism of Nitro/Azide Reduction via Catalytic Hydrogenation
In catalytic hydrogenation, the substrate is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[11]
-
Adsorption: Both the hydrogen gas and the nitro/azide compound adsorb onto the surface of the metal catalyst.
-
Hydrogenolysis: The catalyst facilitates the cleavage of the N-O bonds in the nitro group or the N-N bonds in the azide group and the subsequent formation of N-H bonds.
-
Desorption: The final product, the amine, desorbs from the catalyst surface.
This method is generally clean and high-yielding.
Protocol for the Reduction of the Nitro/Azide Group
This protocol outlines a general procedure for the catalytic hydrogenation of a nitro or azide precursor.[2][12]
Materials:
-
Nitro or azide intermediate
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., nitrogen or argon)
-
Celitem® or a similar filter aid
Procedure:
-
Dissolve the nitro or azide intermediate in a suitable solvent (e.g., methanol) in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere is replaced with hydrogen).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Aliskiren.
-
The final product can be further purified by crystallization or chromatography if necessary.
Expected Yield: This reduction is typically high-yielding, often exceeding 90%.
Safety Considerations
-
3-Amino-N,2-dimethylpropanamide Hydrochloride: Handle with standard laboratory precautions.
-
Solvents: Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
High-Temperature Reactions: The aminolysis step is conducted at high temperatures and should be performed with appropriate care and equipment.
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. The use of hydrogen gas requires a well-ventilated area and careful handling to avoid the risk of fire or explosion.[1][13][14]
Characterization of Aliskiren
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.[15][16][17]
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[3]
References
- WO2012052829A1 - Synthesis of aliskiren - Google P
-
Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (URL: [Link])
- WO2013144979A1 - Process for the preparation of aliskiren - Google P
-
Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (URL: [Link])
-
Hydrogenation SOP - University of Rochester. (URL: [Link])
- EP2062874A1 - Process and intermediates for the preparation of aliskiren - Google P
-
Mechanism of aminolysis of .delta.-lactones. Kinetic behavior of tri-O-methyl-2-deoxyglucono-.delta.-lactone, solvent deuterium isotope effects, and transition-state characterization. (URL: [Link])
-
Amine synthesis by azide reduction - Organic Chemistry Portal. (URL: [Link])
-
Nitroaldol Reaction - Encyclopedia MDPI. (URL: [Link])
-
Conformational analysis of aliskiren, a potent renin inhibitor, using high-resolution nuclear magnetic resonance and molecular dynamics simulations - PubMed. (URL: [Link])
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? - ResearchGate. (URL: [Link])
-
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. (URL: [Link])
-
Palladium on carbon safe handling - Safety Regulation - Future4200. (URL: [Link])
-
Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (URL: [Link])
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. (URL: [Link])
-
SAFETY DATA SHEET - Carl ROTH. (URL: [Link])
-
Synthesis, 1H/13C NMR spectroscopic and structural studies of sterically induced internal dynamics in novel mono- and di-ruthenium(II) 2,2′∶6′,2″-terpyridine complexes of 2,3-bis(2,2′-bipyridin-6-yl)pyrazine - Journal of the Chemical. (URL: [Link])
-
A mild method for ring-opening aminolysis of lactones - ResearchGate. (URL: [Link])
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (URL: [Link])
-
Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. (URL: [Link])
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
-
Lactone - Wikipedia. (URL: [Link])
- WO2012021446A2 - Process for preparing aliskiren and its intermediates - Google P
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
-
Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC - NIH. (URL: [Link])
-
A Total Synthesis of Aliskiren - ResearchGate. (URL: [Link])
-
Lithium Diisopropylamide (LDA) Safety Guideline & Handling Procedures - Studylib. (URL: [Link]...)
-
Hydrogenation SOP. (URL: [Link])
-
Nitro Reduction - Common Conditions. (URL: [Link])
-
Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction - SciELO. (URL: [Link])
-
8.8: Chemistry of Esters. (URL: [Link])
- US9056816B2 - Process for the preparation of aliskiren - Google P
-
Henry Reaction - YouTube. (URL: [Link])
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. EP2062874A1 - Process and intermediates for the preparation of aliskiren - Google Patents [patents.google.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. honrel.com [honrel.com]
- 15. Conformational analysis of aliskiren, a potent renin inhibitor, using high-resolution nuclear magnetic resonance and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, 1H/13C NMR spectroscopic and structural studies of sterically induced internal dynamics in novel mono- and di-ruthenium(II) 2,2′∶6′,2″-terpyridine complexes of 2,3-bis(2,2′-bipyridin-6-yl)pyrazine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
"3-Amino-N,2-dimethylpropanamide hydrochloride" alkylation reaction procedure
An Application Guide to the N-Alkylation of 3-Amino-N,2-dimethylpropanamide Hydrochloride for Pharmaceutical and Chemical Synthesis
Introduction
3-Amino-N,2-dimethylpropanamide is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a secondary amide adjacent to a chiral quaternary carbon, makes it a versatile scaffold for constructing complex molecular architectures. The N-alkylation of the primary amino group is a critical transformation, enabling the introduction of diverse substituents to modulate a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
This guide provides a detailed exploration of the N-alkylation of 3-Amino-N,2-dimethylpropanamide hydrochloride. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the critical chemical principles, address common challenges, and present field-proven protocols. We will dissect two primary methodologies: the classical direct alkylation with alkyl halides and the more controlled, modern approach of reductive amination.
Core Principles & Mechanistic Insights
The Challenge of the Hydrochloride Salt
The starting material is provided as a hydrochloride salt. In this form, the primary amine is protonated to form an ammonium salt (R-NH3+ Cl-). This protonation neutralizes the amine's nucleophilicity, rendering it unreactive towards electrophiles like alkyl halides. Therefore, the first and most critical step in any direct alkylation protocol is the in-situ neutralization of the salt with a base to liberate the free, nucleophilic primary amine (R-NH2).
Strategy 1: Direct Alkylation via S_N2 Reaction
Direct alkylation involves the reaction of the free amine with an alkyl halide (or other alkylating agents like tosylates or mesylates) through a bimolecular nucleophilic substitution (S_N2) mechanism.
-
Mechanism: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. This initially produces a secondary ammonium salt, which is then deprotonated by a base to yield the neutral secondary amine.
-
The Over-Alkylation Problem: A significant drawback of this method is the potential for "runaway" reactions.[1] The mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine. Consequently, it can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine.[2][3] In some cases, the reaction can proceed further to form a quaternary ammonium salt. This results in a mixture of products that can be difficult and costly to separate.[1][4]
Strategy 2: Reductive Amination for Selective Mono-Alkylation
Reductive amination is a powerful, two-step, one-pot process that provides excellent control and high yields of the desired mono-alkylated product, effectively circumventing the over-alkylation issue.[5][6]
-
Mechanism:
-
Imine Formation: The primary amine reacts with a ketone or aldehyde to form a hemiaminal intermediate, which then reversibly loses a molecule of water to form an imine (or an enamine). This step is typically catalyzed by mild acid.
-
In-Situ Reduction: A selective reducing agent, added to the same reaction pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.
-
The key to this method's success is the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.[5][7] Sodium triacetoxyborohydride (NaBH(OAc)3) is an ideal reagent for this purpose.[7]
Decision Workflow: Choosing the Right Alkylation Strategy
Before proceeding to the experimental section, researchers must select the appropriate method based on the desired outcome and available reagents.
Caption: Decision matrix for selecting an N-alkylation method.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol outlines a general procedure for direct alkylation. Caution: Alkyl halides can be toxic, lachrymatory, and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Amino-N,2-dimethylpropanamide HCl | 1.0 | 166.65 | 5.0 | 833 mg |
| Alkyl Bromide (e.g., Benzyl Bromide) | 1.1 | 171.04 | 5.5 | 941 mg (0.66 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.5 | 138.21 | 12.5 | 1.73 g |
| Acetonitrile (CH₃CN), anhydrous | - | 41.05 | - | 25 mL |
Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-N,2-dimethylpropanamide hydrochloride (833 mg, 5.0 mmol) and anhydrous potassium carbonate (1.73 g, 12.5 mmol).
-
Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 15-20 minutes to ensure the free amine is generated.
-
Alkylating Agent Addition: Add the alkyl bromide (5.5 mmol) to the suspension dropwise via syringe.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Aqueous):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr) and wash the solid cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1-2% triethylamine to prevent product streaking) to isolate the desired N-alkylated product.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination (Recommended)
This protocol provides a highly efficient and selective method for preparing mono-N-alkylated products.
Reagents and Materials
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Amino-N,2-dimethylpropanamide HCl | 1.0 | 166.65 | 5.0 | 833 mg |
| Aldehyde/Ketone (e.g., Cyclohexanone) | 1.2 | 98.14 | 6.0 | 589 mg (0.62 mL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | 211.94 | 7.5 | 1.59 g |
| Triethylamine (Et₃N) | 1.1 | 101.19 | 5.5 | 0.77 mL |
| Dichloromethane (DCM), anhydrous | - | 84.93 | - | 30 mL |
Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask with a magnetic stir bar, add 3-Amino-N,2-dimethylpropanamide hydrochloride (833 mg, 5.0 mmol).
-
Solvent and Base: Add 30 mL of anhydrous dichloromethane (DCM) followed by triethylamine (0.77 mL, 5.5 mmol). Stir the mixture for 10-15 minutes at room temperature until the solid dissolves, indicating the formation of the free amine.
-
Carbonyl Addition: Add the aldehyde or ketone (6.0 mmol) to the solution and stir for 30-60 minutes at room temperature to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture in portions over 5-10 minutes. Note: The reaction may bubble slightly (hydrogen evolution).
-
Reaction: Stir the reaction at room temperature for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quenching):
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography.
Experimental Workflow Visualization
Caption: Workflow for Reductive Amination Protocol.
Expert Insights & Troubleshooting
-
Choice of Base (Direct Alkylation): A non-nucleophilic base like potassium or cesium carbonate is essential.[8] Stronger, nucleophilic bases like hydroxides can promote side reactions with the alkyl halide or amide functionality. Using at least two equivalents of base is crucial: one to neutralize the HCl salt and one to scavenge the H-X generated during the alkylation.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for direct alkylation as they effectively solvate the ions involved without interfering in the S_N2 reaction. For reductive amination, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.[7]
-
Controlling Over-alkylation: If direct alkylation must be used, the best strategy to favor mono-alkylation is to use a large excess of the starting amine relative to the alkylating agent.[4] However, this is often impractical when the amine is a valuable, complex starting material. This reinforces why reductive amination is the superior method for this substrate.
-
Stereochemical Integrity: 3-Amino-N,2-dimethylpropanamide possesses a stereocenter. The mild, neutral to slightly basic conditions of reductive amination are highly effective at preserving the stereochemical integrity of the chiral center.[9] Harsher conditions (high temperatures, strong bases) in direct alkylation could pose a risk of epimerization.
-
Amide N-Alkylation: The amide nitrogen is significantly less nucleophilic than the primary amine due to the resonance-delocalizing effect of the adjacent carbonyl group.[10] Under the conditions described, particularly for reductive amination, alkylation will occur selectively at the primary amine. Direct alkylation of the amide would require much harsher conditions, such as a very strong base (e.g., NaH) to deprotonate the amide first.[10]
References
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkylation of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PubChem. Retrieved from [Link]
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 9.4. Reaction of RX with NH3 and amines. Retrieved from [Link]
-
RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Purification of 3-Amino-N,2-dimethylpropanamide Hydrochloride and Related Analogs
Abstract
This technical guide provides a comprehensive overview of purification strategies for "3-Amino-N,2-dimethylpropanamide hydrochloride" and structurally related small molecule amine hydrochlorides. Recognizing the potential ambiguity in the nomenclature, this document addresses purification methodologies applicable to isomers such as 3-amino-N,N-dimethylpropanamide hydrochloride and 2-amino-N,2-dimethylpropanamide hydrochloride. The focus is on providing robust, field-proven protocols for recrystallization and chromatographic techniques, underpinned by a discussion of the scientific principles governing the separation of the target compound from common process-related impurities. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of these critical pharmaceutical intermediates.
Introduction: Navigating the Purification of a Key Building Block
3-Amino-N,2-dimethylpropanamide hydrochloride and its analogs are important intermediates in the synthesis of various pharmaceutical agents.[1] The purity of these building blocks is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of a primary or secondary amine, an amide, and a hydrochloride salt functionality within a small, relatively polar molecule presents a unique set of challenges and opportunities for purification.
This guide emphasizes the "why" behind the "how," providing a rationale for methodological choices to empower the scientist to adapt and troubleshoot these purification protocols effectively.
Structural Ambiguity and Scope
The name "3-Amino-N,2-dimethylpropanamide hydrochloride" can be interpreted in several ways depending on the position of the second methyl group. This guide will primarily focus on general techniques applicable to related structures for which more information is available, such as:
-
3-Amino-N,N-dimethylpropanamide hydrochloride: A likely candidate for the intended structure.
-
2-Amino-N,2-dimethylpropanamide hydrochloride: Another possible isomer.[2]
The principles and protocols discussed herein are broadly applicable to these and other similar small molecule amine hydrochlorides.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Effective purification begins with a thorough understanding of the potential impurities. These are often byproducts of the synthetic route. Common synthetic pathways to related amino amides may involve steps like amidation and reduction, which can introduce specific impurities.[3]
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-alkylated Species: Reaction of the amine with excess alkylating agents.
-
Byproducts of Protecting Group Chemistry: If protecting groups are used and not completely removed.
-
Positional Isomers: Arising from non-selective reactions.
-
Residual Solvents and Reagents: From the reaction and workup steps.
A preliminary analysis of the crude product by techniques such as HPLC, LC-MS, or NMR is crucial for identifying the major impurities and tailoring the purification strategy accordingly.
Purification Strategy: A Decision-Making Workflow
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Caption: Decision workflow for selecting a purification strategy.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most efficient method for purifying crystalline solids like amine hydrochlorides, especially on a larger scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
The Critical Role of Salt Formation
For many amines, direct crystallization of the free base can be challenging. Converting the amine to its hydrochloride salt often enhances its crystallinity and provides a significant advantage for purification by recrystallization.[4][5][6] The hydrochloride salt is typically more polar and has a higher melting point than the corresponding free base.
Solvent Selection: A Systematic Approach
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures. For amine hydrochlorides, polar protic and aprotic solvents are good starting points.
| Solvent System | Rationale & Comments |
| Isopropanol (IPA) / Water | A versatile system. The compound is likely soluble in hot water, and IPA can be added as an anti-solvent to induce crystallization upon cooling. |
| Ethanol (EtOH) / Water | Similar to IPA/water, offering a different polarity profile. |
| Methanol (MeOH) | Often a good solvent for polar compounds. Can be used alone or in combination with an anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE). |
| Acetonitrile (ACN) | A polar aprotic solvent that can be effective. Its lower boiling point facilitates easier removal. |
| Mixed Solvent Systems | Provides fine-tuned control over solubility. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent and then add a "poor" solvent (anti-solvent) until turbidity is observed, followed by heating to redissolve and slow cooling. |
Detailed Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude material in ~0.5 mL of various solvents at room temperature and with heating.
-
Dissolution: In an appropriately sized flask, add the crude 3-Amino-N,2-dimethylpropanamide hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use a minimal amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystal formation has commenced, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Chromatographic Purification: For High-Resolution Separation
When recrystallization fails to provide the desired purity, or for small-scale purifications, chromatography is the method of choice. Given the polar and ionic nature of the target compound, several chromatographic techniques are applicable.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for separating polar and ionizable compounds that are poorly retained in reversed-phase chromatography.[7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer.
Typical HILIC Parameters:
| Parameter | Recommendation |
| Stationary Phase | Amide, silica, or other polar phases. |
| Mobile Phase A | Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid). |
| Mobile Phase B | Acetonitrile. |
| Gradient | Start with a high percentage of B, gradually increasing the percentage of A. |
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. For a positively charged amine hydrochloride, cation-exchange chromatography is appropriate. The compound will bind to a negatively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase. This technique can be very effective for removing neutral or negatively charged impurities.[8]
Preparative Reversed-Phase HPLC (Prep-RP-HPLC)
While challenging for very polar compounds, Prep-RP-HPLC can be adapted for amine hydrochlorides.
Key Considerations for RP-HPLC of Basic Compounds:
-
pH of the Mobile Phase: Maintaining a low pH (e.g., using formic acid or trifluoroacetic acid) will ensure the amine is protonated, which can improve peak shape.
-
Stationary Phase: Use end-capped C18 or C8 columns to minimize interactions between the basic amine and residual acidic silanols on the silica support.[9]
-
Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape.
Caption: Chromatographic options based on compound properties.
Validation of Purity
After purification, the purity of the 3-Amino-N,2-dimethylpropanamide hydrochloride should be confirmed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The purification of 3-Amino-N,2-dimethylpropanamide hydrochloride and its analogs is a critical step in the synthesis of many pharmaceuticals. A systematic approach, beginning with an understanding of the potential impurity profile, allows for the rational selection of a purification strategy. Recrystallization, particularly of the hydrochloride salt, is a powerful and scalable technique. For more challenging separations or for achieving very high purity, chromatographic methods such as HILIC and ion-exchange chromatography offer excellent resolving power. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification process for this important class of compounds.
References
- Benchchem. (n.d.). 3-amino-N-ethyl-2,2-dimethylpropanamide.
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
- Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.).
- LCGC International. (n.d.). Trace-Level Aliphatic Amines in Cationic Drugs.
- PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hovione.com [hovione.com]
Quantitative Analysis of 3-Amino-N,2-dimethylpropanamide hydrochloride: Advanced Analytical Protocols and Method Validation
An Application Note for Drug Development Professionals
Abstract
The accurate quantification of 3-Amino-N,2-dimethylpropanamide hydrochloride, a small polar amine, is a critical requirement in various stages of pharmaceutical research and development. Due to its physicochemical properties—specifically high polarity, lack of a significant UV chromophore, and non-volatility—its analysis presents considerable challenges for conventional chromatographic methods. This application note provides a comprehensive guide to robust and validated analytical methods for the precise quantification of this compound. We present two primary methodologies: a highly sensitive and specific Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) method, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method requiring a preliminary derivatization step. This document provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and outlines validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction: The Analytical Challenge
3-Amino-N,2-dimethylpropanamide hydrochloride is a key chemical entity whose precise measurement is essential for process chemistry, pharmacokinetic studies, and quality control. Its structure, however, poses distinct analytical hurdles:
-
High Polarity: The primary amine and amide functionalities, combined with its small size, lead to poor retention on traditional reversed-phase liquid chromatography columns (e.g., C18), causing the analyte to elute in or near the solvent front, where matrix effects are most pronounced.[3]
-
Lack of Chromophore: The molecule does not possess a UV-absorbing aromatic ring or conjugated system, rendering quantification by HPLC with UV detection insensitive and impractical for trace-level analysis.
-
Non-Volatile Nature: As a hydrochloride salt, the compound has a high boiling point and is thermally labile, making direct analysis by gas chromatography impossible without chemical modification.[4][5]
To overcome these challenges, analytical strategies must be employed that either accommodate the analyte's inherent polarity or chemically modify it to be compatible with the chosen analytical platform. This guide details two such strategies, providing researchers with reliable tools for its quantification.
Analyte Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₁₃ClN₂O | PubChem CID 22364453[6] |
| Molecular Weight | 152.62 g/mol | PubChem CID 22364453[6] |
| Structure | ||
| Key Features | Primary Amine, Tertiary Amide, Hydrochloride Salt |
Primary Method: HILIC-LC-MS/MS for Direct Quantitation
For the quantification of small, polar molecules, the combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with tandem mass spectrometry (LC-MS/MS) is the preferred approach.[7][8] HILIC utilizes a polar stationary phase with a primarily organic mobile phase, enabling the retention of polar analytes that are unretained in reversed-phase chromatography. Coupling this separation technique with MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace impurity quantification.[9]
Principle of the Method
The HILIC separation mechanism relies on partitioning the analyte between a water-enriched layer on the surface of the polar stationary phase and a less polar, high-organic mobile phase. The analyte is eluted by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). Detection by a triple quadrupole mass spectrometer (QqQ) is achieved through electrospray ionization (ESI) in positive mode, followed by Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented to produce a characteristic product ion, ensuring high specificity and minimizing interferences.
HILIC-LC-MS/MS Experimental Workflow
Detailed Protocol: HILIC-LC-MS/MS
2.3.1. Reagents and Materials
-
3-Amino-N,2-dimethylpropanamide hydrochloride reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Appropriate volumetric flasks, pipettes, and autosampler vials
2.3.2. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Calibration Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the working stock solution with 95:5 (v/v) acetonitrile:water to prepare a calibration curve.
-
Sample Preparation: Dilute the sample to be analyzed in 95:5 (v/v) acetonitrile:water to ensure the final concentration falls within the calibration range. Note: The high organic content of the final diluent is crucial for good peak shape in HILIC.
2.3.3. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC/HPLC System | |
| Column | Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides excellent retention and peak shape for polar amines. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer and acid improve ionization efficiency and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic mobile phase for HILIC separation. |
| Gradient | 95% B -> 50% B over 5 min | Starts with high organic content to retain the analyte, then increases aqueous content to elute it. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine group readily protonates to form [M+H]⁺. |
| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (To be determined by infusion of standard) | Provides high selectivity and sensitivity. |
| Capillary Voltage | 3.5 kV | |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C |
Method Validation Summary (per ICH Q2(R2))
A validated analytical procedure ensures its suitability for the intended purpose.[2][10] The following parameters must be evaluated.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the analyte's retention time in blank matrix. | Ensures the signal is unequivocally from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between signal and concentration. |
| Range | The interval over which the method is precise, accurate, and linear. | Defines the usable concentration limits of the method. |
| Accuracy | 80-120% recovery for low concentrations; 98-102% for assay. | Measures the closeness of results to the true value. |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 15% (lower levels), ≤ 2% (assay). Intermediate (Inter-day) similar. | Assesses the degree of scatter between a series of measurements. |
| LOD | Signal-to-Noise ratio (S/N) of ~3 | The lowest amount of analyte that can be detected. |
| LOQ | S/N of ~10; analyte response must be accurate and precise. | The lowest amount of analyte that can be quantitatively determined. |
Alternative Method: GC-MS following Silylation
When LC-MS/MS is unavailable or an orthogonal confirmation method is needed, GC-MS provides a powerful alternative. However, it necessitates a chemical derivatization step to convert the non-volatile analyte into a thermally stable and volatile compound suitable for gas-phase analysis.[4] Silylation is a common and effective technique for this purpose, targeting the active hydrogen on the primary amine.[5][11]
Principle of the Method
The protocol involves reacting 3-Amino-N,2-dimethylpropanamide with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent replaces the active hydrogen on the primary amine with a nonpolar tert-butyldimethylsilyl (TBDMS) group.[4][12] This derivatization increases the molecule's volatility and thermal stability while improving its chromatographic properties, leading to sharper, more symmetrical peaks.[13] The resulting derivative is then analyzed by GC-MS, where quantification is based on the abundance of a characteristic ion fragment.
Derivatization and GC-MS Workflow
Detailed Protocol: GC-MS
3.3.1. Reagents and Materials
-
Reference standard and samples (must be free of water)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
3.3.2. Derivatization Procedure
-
Preparation: Place an accurately weighed amount of sample or standard (or an aliquot of a stock solution evaporated to dryness under nitrogen) into a 2 mL reaction vial. Ensure the material is completely dry, as moisture will consume the derivatizing reagent.[4]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
3.3.3. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A general-purpose, low-bleed column suitable for a wide range of derivatives. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) or Split | |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | To be optimized for separation from reagent peaks and impurities. |
| MS System | Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode for generating reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) for quantitation | SIM mode significantly increases sensitivity by monitoring only specific ions. |
Discussion: Method Selection and Causality
-
Expertise-Driven Choice: For routine, high-sensitivity quantification, HILIC-LC-MS/MS is the superior method . It eliminates the time-consuming and potentially variable derivatization step, reducing sample preparation time and sources of error. Its ability to directly analyze the compound in aqueous/organic mixtures simplifies sample handling, especially for bioanalytical applications.
-
Trustworthiness and Orthogonality: The GC-MS method serves as an excellent orthogonal technique . If unexpected results are obtained with LC-MS/MS, the GC-MS method can provide confirmation. Because it relies on different physicochemical principles (volatility vs. polarity) and involves a chemical modification, it is unlikely to be affected by the same matrix interferences, thereby increasing confidence in the analytical results.
-
Self-Validation: Both protocols are designed to be self-validating. The inclusion of calibration standards, quality controls, and adherence to ICH validation guidelines ensures that the performance of the method is continuously monitored and documented.[14] For the GC-MS method, the stability of the derivative should be assessed as part of method development and validation to ensure results are reproducible over the analysis sequence time.
Conclusion
The accurate quantification of 3-Amino-N,2-dimethylpropanamide hydrochloride is readily achievable with the appropriate analytical strategy. The direct HILIC-LC-MS/MS method offers a fast, robust, and highly sensitive solution ideal for high-throughput environments in drug development. The alternative GC-MS method, while requiring a derivatization step, provides a powerful and reliable orthogonal technique for confirmation and analysis when LC-MS/MS is not available. The choice of method should be guided by the specific application, required sensitivity, available instrumentation, and the overall analytical workflow. By following the detailed protocols and validation principles outlined in this guide, researchers can generate accurate and defensible data for this challenging compound.
References
-
ResearchGate. (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ([Link])
-
Drug Development & Delivery. Application of LCMS in small-molecule drug development. ([Link])
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ([Link])
-
PubChem. 3-amino-N,N-dimethylpropanamide hydrochloride. ([Link])
-
Frontiers. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. ([Link])
-
International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. ([Link])
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. ([Link])
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. ([Link])
-
National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. ([Link])
-
Frontiers. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. ([Link])
-
MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. ([Link])
-
ResearchGate. (PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ([Link])
-
PLOS One. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. ([Link])
-
BioAgilytix. LC/MS Applications in Drug Development. ([Link])
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])
-
BioPharma Services Inc. BA Method Development: Polar Compounds. ([Link])
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. ([Link])
-
LCGC International. A Rapid New Approach to Quantifying Short-Chain Fatty Acids. ([Link])
-
ResearchGate. Analytical characteristics for amino acid derivatives using GC-MS... ([Link])
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. ([Link])
- Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. ()
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 3-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. database.ich.org [database.ich.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Use of 3-Amino-N,2-dimethylpropanamide Hydrochloride in Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the potential application of 3-Amino-N,2-dimethylpropanamide hydrochloride as a specialized capping agent in solid-phase peptide synthesis (SPPS). While not a conventional capping reagent, its unique structure offers intriguing possibilities for peptide modification and purification. These notes are intended for researchers, scientists, and drug development professionals seeking to explore novel methodologies in peptide chemistry. We will delve into the fundamental principles of peptide synthesis, the critical role of capping, and a proposed protocol for the effective use of this compound.
Introduction: The Imperative of Purity in Peptide Synthesis
Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created, enabling the assembly of long chains of amino acids with high efficiency.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[2] Each cycle of amino acid addition consists of two key steps: the deprotection of the N-terminal amine of the growing chain and the coupling of the next amino acid.[1][3]
However, no chemical reaction is 100% efficient. Incomplete coupling can lead to the formation of "deletion sequences," which are peptides missing one or more amino acids.[4] These deletion sequences are often difficult to separate from the desired full-length peptide, compromising the purity and biological activity of the final product. To mitigate this, a "capping" step is often introduced after the coupling reaction to permanently block any unreacted N-terminal amines.[4][5] This is typically achieved by acetylation with reagents like acetic anhydride.[6]
This application note explores the use of a non-traditional capping agent, 3-Amino-N,2-dimethylpropanamide hydrochloride , which, due to its unique chemical structure, can not only terminate deletion sequences but also introduce a distinct chemical handle for purification or modification.
3-Amino-N,2-dimethylpropanamide Hydrochloride: A Profile
3-Amino-N,2-dimethylpropanamide hydrochloride is a small organic molecule with a primary amine and an amide functional group. Its properties make it a candidate for use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C5H13ClN2O | [7] |
| Molecular Weight | 152.62 g/mol | [7] |
| Appearance | Off-white solid | [8] |
| Key Functional Groups | Primary amine, Amide | Inferred from structure |
The primary amine is the key functional group that can react with activated carboxylic acids, such as the C-terminus of a peptide chain, to form a stable amide bond. The hydrochloride salt form enhances its stability and solubility in polar solvents commonly used in peptide synthesis.
Proposed Application in Peptide Synthesis: A Specialized Capping Agent
We propose the use of 3-Amino-N,2-dimethylpropanamide hydrochloride as a capping agent to terminate unreacted peptide chains during SPPS. Unlike traditional capping with acetic anhydride, which results in a neutral acetyl group, capping with this molecule introduces a polar amide moiety.
The rationale behind this application is twofold:
-
Effective Termination: The primary amine of the molecule will react with the unreacted N-terminus of the peptide on the solid support, effectively preventing it from participating in subsequent coupling reactions.
-
Facilitated Purification: The introduction of a polar, hydrophilic cap can alter the chromatographic properties of the truncated peptides, making them easier to separate from the desired, more hydrophobic, full-length peptide during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proposed Mechanism of Action
The capping reaction with 3-Amino-N,2-dimethylpropanamide hydrochloride follows the established principles of amide bond formation in peptide synthesis.[9] The process involves the activation of the unreacted N-terminal amine on the peptide-resin, followed by nucleophilic attack by the primary amine of the capping agent.
Figure 1. Workflow of SPPS incorporating the capping step.
Experimental Protocols
Materials and Reagents
-
Peptide-resin with unreacted N-terminal amines
-
3-Amino-N,2-dimethylpropanamide hydrochloride
-
Base (e.g., DIPEA, NMM)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Kaiser test reagents[5]
Preparation of Capping Solution
To prepare a 0.5 M capping solution in DMF:
-
Weigh the appropriate amount of 3-Amino-N,2-dimethylpropanamide hydrochloride.
-
Dissolve it in DMF.
-
Just before use, add an equimolar amount of a suitable base (e.g., DIPEA) to neutralize the hydrochloride and free the primary amine for reaction.
Capping Protocol
This protocol assumes a standard manual or automated solid-phase peptide synthesis setup.
-
Post-Coupling Wash: After the amino acid coupling step, wash the resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents and by-products.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of unreacted primary amines.[5] A positive result (blue color) indicates the need for capping.
-
Capping Reaction:
-
Add the freshly prepared capping solution of 3-Amino-N,2-dimethylpropanamide hydrochloride to the reaction vessel, ensuring the resin is fully submerged.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Post-Capping Wash: Wash the resin extensively with DMF (3 x 1 min), DCM (3 x 1 min), and Methanol (3 x 1 min) to remove excess capping agent and by-products.
-
Confirmation of Capping: Perform a second Kaiser test. A negative result (yellow/colorless) indicates that the capping reaction is complete and all primary amines have been blocked. If the test is still positive, the capping step can be repeated.[4]
Figure 2. Chemical transformation during the capping step.
Validation and Characterization
Following the completion of the synthesis and cleavage from the resin, the crude peptide should be analyzed to assess the effectiveness of the capping strategy.
-
RP-HPLC: The chromatogram of the crude peptide should show a major peak corresponding to the full-length product. The peaks corresponding to the capped, truncated sequences should be well-resolved from the main product peak due to their increased polarity.
-
Mass Spectrometry (MS): Mass analysis will confirm the identity of the main product. It can also be used to identify the capped deletion sequences, which will have a mass corresponding to the truncated peptide plus the mass of the capping agent minus water.
Advantages and Considerations
Potential Advantages:
-
Improved Purity: Effective capping minimizes deletion sequences, leading to a purer final peptide product.
-
Enhanced Purification: The polar nature of the cap can simplify the purification of the target peptide by RP-HPLC.
-
Novel Modifications: The amide group in the cap could potentially be used as a handle for further chemical modifications or for attaching reporter groups.
Considerations:
-
Reaction Conditions: Optimization of the capping time and the concentration of the capping agent may be necessary for different peptide sequences.
-
Steric Hindrance: In some cases, the steric bulk of the growing peptide chain may hinder the capping reaction. In such instances, a smaller, more traditional capping agent like acetic anhydride might be more effective.
-
Side Reactions: As with any chemical reaction in peptide synthesis, the potential for side reactions should be considered and monitored.
Conclusion
The use of 3-Amino-N,2-dimethylpropanamide hydrochloride as a capping agent in solid-phase peptide synthesis presents a novel and promising strategy for enhancing the purity of synthetic peptides. Its ability to effectively terminate deletion sequences while simultaneously introducing a polar handle for improved purification makes it a valuable tool for peptide chemists. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the utility of this compound in their own synthesis workflows.
References
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from Aapptec Peptides. [Link]
-
ResearchGate. Role of capping in peptide synthesis. Retrieved from ResearchGate. [Link]
- Google Patents. (Patent No. CN102477002B). Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
PubChem. 3-amino-N,N-dimethylpropanamide hydrochloride. Retrieved from PubChem. [Link]
- Google Patents. (Patent No. US20220185842A1). Amino deprotection using 3-(diethylamino)propylamine.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
YouTube. (2022, June 27). Peptide Hand Synthesis Part 6: Capping. Retrieved from YouTube. [Link]
- Google Patents. (Patent No. CN1011308B). 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
-
Patsnap. Preparation method of N,N-dimethylaminochloropropane hydrochloride. Retrieved from Patsnap. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec. [Link]
-
WIPO Patentscope. CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from WIPO Patentscope. [Link]
-
PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 173336-89-5 | AChemBlock [achemblock.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes & Protocols: 3-Amino-2,2-dimethylpropanamide Hydrochloride as a Novel Linker in Bioconjugation
Disclaimer: The compound "3-Amino-N,2-dimethylpropanamide hydrochloride" as specified in the topic query could not be definitively identified in chemical databases or scientific literature. This document proceeds under the assumption that the intended compound is 3-Amino-2,2-dimethylpropanamide hydrochloride (CAS: 955032-18-5) [1], a structurally similar molecule with a primary amine adjacent to a sterically significant gem-dimethyl group. The following applications are presented as a scientifically-grounded, theoretical guide to its potential use as a bioconjugation linker.
Introduction: A Sterically Influenced Linker for Controlled Bioconjugation
In the field of bioconjugation, the design of linker molecules is of paramount importance for the creation of stable and functional bioconjugates, such as antibody-drug conjugates (ADCs), protein-peptide fusions, and immobilized enzymes. The linker not only connects the biomolecules of interest but also influences their spatial orientation, stability, and biological activity. This application note introduces 3-Amino-2,2-dimethylpropanamide hydrochloride as a novel, foundational linker molecule.
The key structural feature of this linker is the primary amine located on a carbon atom adjacent to a quaternary carbon bearing two methyl groups (a gem-dimethyl group)[2]. This configuration introduces significant steric hindrance around the reactive primary amine. While steric hindrance can sometimes be a challenge in chemical synthesis[3][4], in the context of bioconjugation, it can be harnessed to provide unique advantages:
-
Modulated Reactivity: The steric bulk may temper the reactivity of the primary amine, potentially allowing for more controlled and selective conjugation reactions, and minimizing unwanted side reactions[].
-
Spatial Separation: The propane backbone combined with the gem-dimethyl group provides a rigid spatial separation between the conjugated biomolecules, which can be crucial for maintaining their native conformations and biological functions.
-
Enhanced Stability: The gem-dimethyl group can protect the adjacent newly formed amide bond from enzymatic degradation, a phenomenon known as the Thorpe-Ingold effect, which can increase the in vivo stability of the resulting bioconjugate.
This guide will provide a theoretical framework and detailed protocols for the derivatization of 3-Amino-2,2-dimethylpropanamide hydrochloride into a heterobifunctional crosslinker and its subsequent application in protein-protein conjugation.
Physicochemical Properties and Handling
A clear understanding of the linker's properties is essential for its successful application.
| Property | Value | Source |
| Chemical Name | 3-Amino-2,2-dimethylpropanamide hydrochloride | BLDpharm[1] |
| CAS Number | 955032-18-5 | BLDpharm[1] |
| Molecular Formula | C₅H₁₃ClN₂O | BLDpharm[1] |
| Molecular Weight | 152.62 g/mol | BLDpharm[1] |
| Appearance | Solid | - |
| Storage | Room Temperature | BLDpharm[1] |
| Key Functional Groups | Primary Amine (-NH₂), Amide (-CONH₂) | - |
Handling and Storage: Store the compound at room temperature in a dry, well-ventilated area. Keep the container tightly sealed. As with all amine-containing compounds, avoid buffers containing primary amines (e.g., Tris or glycine) during conjugation reactions, as they will compete for reaction with amine-reactive reagents[6].
Principle of Application: From a Simple Amine to a Versatile Crosslinker
3-Amino-2,2-dimethylpropanamide hydrochloride in its base form possesses a single reactive primary amine. To be employed as a linker between two different biomolecules, it must first be converted into a heterobifunctional crosslinker. This involves two key steps:
-
Functionalization of the primary amine: The primary amine is reacted with a reagent that introduces a new reactive group, creating a bifunctional molecule.
-
Activation and Conjugation: The two different reactive ends of the newly synthesized crosslinker are then used to sequentially conjugate to two different biomolecules.
This sequential approach is a cornerstone of controlled bioconjugation, minimizing the formation of unwanted homodimers and polymers[7].
Caption: General workflow for utilizing 3-Amino-2,2-dimethylpropanamide as a bioconjugation linker.
Protocol 1: Synthesis of a Heterobifunctional (Amine-to-Sulfhydryl) Crosslinker
This protocol describes the synthesis of a novel, sterically-influenced heterobifunctional crosslinker, N-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-3-amino-2,2-dimethylpropanamide (SMDP) , from 3-Amino-2,2-dimethylpropanamide. This process involves creating an amide bond between the linker's primary amine and the carboxyl group of a maleimide-containing molecule.
Causality Behind Experimental Choices:
-
Maleimide Group: The maleimide moiety is chosen for its high reactivity and specificity towards sulfhydryl groups (e.g., from cysteine residues in proteins) at neutral pH (6.5-7.5), forming a stable thioether bond[8].
-
N-Succinimidyl Ester (NHS-ester) Chemistry: The carboxyl group of the maleimide derivative will be activated to an NHS ester in the subsequent protocol to make it highly reactive towards primary amines on the target biomolecule[6][9].
Caption: Synthesis of the SMDP heterobifunctional crosslinker.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 1 equivalent of 3-Maleimidopropionic acid, 1.1 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous Dimethylformamide (DMF).
-
In a separate flask, dissolve 1 equivalent of 3-Amino-2,2-dimethylpropanamide in a minimal amount of anhydrous DMF. Neutralize the hydrochloride salt with 1.1 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA).
-
-
Reaction:
-
Stir the 3-Maleimidopropionic acid/EDC/NHS solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Slowly add the 3-Amino-2,2-dimethylpropanamide solution to the activated ester mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure SMDP crosslinker.
-
-
Validation:
-
Confirm the structure and purity of the synthesized SMDP crosslinker using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Two-Step Sequential Protein-Protein Conjugation
This protocol details the use of the synthesized SMDP crosslinker to conjugate a protein with abundant lysine residues (Protein A) to a protein containing accessible cysteine residues (Protein B).
Causality Behind Experimental Choices:
-
Two-Step Process: A sequential conjugation strategy is employed to prevent self-conjugation of either protein. The less stable amine-reactive group (which we will form in situ) is reacted first, followed by the more stable sulfhydryl-reactive maleimide group[7].
-
pH Control: The first step (amine reaction) is performed at a slightly basic pH (7.2-8.5) to ensure the target lysine residues are deprotonated and nucleophilic[6]. The second step (sulfhydryl reaction) is performed at a near-neutral pH (6.5-7.5) for optimal maleimide reactivity and stability[8].
-
Quenching: A quenching buffer (e.g., Tris or glycine) is used to stop the amine-reactive step by consuming any unreacted NHS-ester activated crosslinker[6].
Caption: Two-step sequential protein-protein conjugation workflow.
Step-by-Step Methodology:
Part A: Activation of SMDP and Conjugation to Protein A (Amine-Reactive Step)
-
Protein Preparation: Prepare Protein A at a concentration of 2-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0[10].
-
Crosslinker Activation:
-
Dissolve the synthesized SMDP crosslinker in DMF or DMSO to a stock concentration of 10 mM.
-
In a separate microfuge tube, add a 10-20 fold molar excess of EDC and Sulfo-NHS to the required amount of SMDP for the reaction. Allow to react for 15 minutes at room temperature to generate the water-soluble, amine-reactive Sulfo-NHS ester of SMDP.
-
-
Conjugation Reaction:
-
Add the activated SMDP (now SMDP-Sulfo-NHS ester) to the solution of Protein A.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS at pH 7.0. This buffer exchange also prepares the activated protein for the next step.
-
Part B: Conjugation of SMDP-Protein A to Protein B (Sulfhydryl-Reactive Step)
-
Protein Preparation: Ensure Protein B is in a buffer at pH 6.5-7.5 and that any disulfide bonds are reduced to free sulfhydryls, if necessary, using a reducing agent like DTT, followed by its removal.
-
Conjugation Reaction:
-
Immediately add the purified SMDP-Protein A from Part A to the solution of Protein B. A 1:1 molar ratio is a good starting point.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a final concentration of 10-50 mM of a free thiol-containing compound (e.g., L-cysteine or β-mercaptoethanol) to consume any unreacted maleimide groups.
-
Final Purification and Analysis:
-
Purify the final Protein A-SMDP-Protein B conjugate from unreacted proteins and byproducts using an appropriate method, such as Size Exclusion Chromatography (SEC) or Affinity Chromatography.
-
Analyze the final product using SDS-PAGE. The appearance of a new band at the expected higher molecular weight of the conjugate, compared to the individual proteins, indicates a successful conjugation.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | 1. Inactive crosslinker due to hydrolysis. 2. Steric hindrance of the linker reducing reactivity. 3. Presence of competing nucleophiles (e.g., Tris buffer). 4. Incorrect pH. | 1. Prepare crosslinker solutions immediately before use. 2. Increase reaction time or temperature; increase molar excess of the crosslinker. 3. Perform buffer exchange into an amine-free buffer (e.g., PBS or HEPES). 4. Verify buffer pH is within the optimal range for each reaction step. |
| Protein Precipitation | 1. High concentration of organic solvent (DMF/DMSO). 2. Protein instability at the reaction pH. | 1. Keep the volume of added crosslinker solution to <10% of the total reaction volume. 2. Perform a pilot stability test of the protein at the intended pH before conjugation. |
| Formation of Aggregates | 1. Crosslinker is homobifunctional (if synthesis failed). 2. High degree of labeling on Protein A. | 1. Verify the structure of the synthesized crosslinker. 2. Reduce the molar excess of the crosslinker used in the first step to achieve a lower degree of labeling. |
Conclusion
While direct experimental data for 3-Amino-N,2-dimethylpropanamide hydrochloride in bioconjugation is not yet available, its unique structure presents intriguing possibilities. The presence of a sterically hindered primary amine offers a potential tool for modulating conjugation reactions, providing a balance between reactivity and selectivity. The protocols outlined in this application note provide a robust, scientifically-defensible starting point for researchers wishing to explore the utility of this novel linker. Through its conversion to a heterobifunctional crosslinker, 3-Amino-2,2-dimethylpropanamide hydrochloride can be integrated into established bioconjugation workflows, potentially leading to the development of more stable and precisely constructed bioconjugates for therapeutic and diagnostic applications.
References
-
PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. Retrieved from [Link]
-
ACS Publications. (2012). Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist for the Treatment of COPD. Retrieved from [Link]
-
G-Biosciences. (n.d.). A Guide to Protein Cross Linkers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid-catalysed reactions of amines with dimethyl carbonate. Retrieved from [Link]
-
MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
Sources
- 1. 955032-18-5|3-Amino-2,2-dimethylpropanamide hydrochloride|BLDpharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. 3-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N,2-dimethylpropanamide Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Amino-N,2-dimethylpropanamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
The synthesis of 3-Amino-N,2-dimethylpropanamide hydrochloride, a valuable building block in pharmaceutical chemistry, typically involves a sequence of protection, amide coupling, and deprotection steps.[1] Each stage presents unique challenges and potential for byproduct formation. This guide is structured as a series of frequently asked questions (FAQs) to directly address issues you may encounter.
Overall Synthetic Pathway
A common and logical synthetic route starts from a protected β-amino acid, proceeds through an amide coupling reaction, and finishes with deprotection and salt formation. The following diagram illustrates this general workflow.
Caption: General synthetic workflow for 3-Amino-N,2-dimethylpropanamide hydrochloride.
Troubleshooting Guide & FAQs
Part 1: Amide Coupling Stage
Question: My amide coupling reaction is sluggish or incomplete. What are the common causes and how can I improve the yield?
Answer: Incomplete conversion during the formation of N-Boc-3-amino-N,2-dimethylpropanamide is a frequent issue. The primary causes often relate to the activation of the carboxylic acid or the stability of the reagents.
-
Cause 1: Inefficient Carboxylic Acid Activation. The carboxylate must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by methylamine. If the coupling reagent is old, hydrated, or used inefficiently, this activation will be poor.
-
Cause 2: Choice of Coupling Reagent. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, but can lead to side reactions.[2] For sterically hindered acids, phosphonium-based reagents (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HBTU, HATU) can be more effective as they form highly reactive activated esters.[3]
-
Cause 3: Reaction Conditions. Low temperatures are often recommended to minimize side reactions, especially racemization (though not a concern for this achiral molecule) and N-acylurea formation.[4] However, excessively low temperatures can slow the desired reaction. The pH is also critical; the amine nucleophile must be in its free base form, so acidic conditions should be avoided during the coupling step itself.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, anhydrous coupling reagents and solvents.
-
Optimize Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Add an Additive: Including additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure with carbodiimide reagents can suppress side reactions and improve efficiency by forming a more stable, yet highly reactive, intermediate ester.[2][3]
-
Switch Coupling Reagent: If issues persist, consider switching to a more potent coupling reagent like HATU, which is known for its high efficiency, especially in difficult couplings.[3]
Question: I see an unexpected, non-polar spot on my TLC and a corresponding mass in my LC-MS after an EDC-mediated coupling. What could it be?
Answer: This is a classic sign of N-acylurea formation, a common byproduct when using carbodiimide coupling reagents like EDC or DCC.[4]
Mechanism of Formation: The O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with EDC, is highly reactive. While it is supposed to react with the amine (methylamine), it can undergo an intramolecular O-to-N acyl transfer. This rearrangement is irreversible and forms a stable N-acylurea, which cannot participate further in the coupling reaction.[4] This byproduct is typically less polar than the desired amide product and is often difficult to separate.
Caption: Competing pathways in carbodiimide-mediated amide coupling.
Identification & Mitigation:
| Byproduct | Identification Method | Mitigation Strategy |
| N-Acylurea | LC-MS: Look for a mass corresponding to [M(acid) + M(EDC) - M(H₂O)]. NMR: Complex signals, often obscuring the desired product's spectrum. | 1. Add HOBt or HOAt. This traps the O-acylisourea as an active ester, which is less prone to rearrangement.[2] 2. Control the temperature; keep it at 0 °C or below during activation.[4] 3. Use an alternative coupling reagent like COMU or PyBOP.[3] |
Part 2: Boc-Deprotection and Salt Formation Stage
Question: My Boc-deprotection with HCl in dioxane is incomplete, but forcing the conditions (heat, longer time) leads to a complex mixture. What is happening?
Answer: Incomplete deprotection is common if the acidic conditions are too mild or the reaction time is too short. However, overly harsh conditions can lead to side reactions involving the highly reactive tert-butyl cation (t-Bu⁺) that is generated upon cleavage of the Boc group.[5]
-
Primary Issue: Incomplete Reaction: The Boc group is cleaved by acid, but the reaction is an equilibrium. Insufficient acid or a non-optimal solvent can prevent the reaction from going to completion.
-
Secondary Issue: Byproduct Formation: The generated t-Bu⁺ is an electrophile. It can alkylate any nucleophiles present in the reaction mixture. While the primary amine product is protonated and less nucleophilic, other sites or impurities could be susceptible. The most common fate of t-Bu⁺ is elimination to form isobutylene gas or reaction with the chloride counter-ion to form tert-butyl chloride.[5]
Caption: Deprotection pathway and fate of the tert-butyl cation.
Question: After deprotection with Trifluoroacetic Acid (TFA) and aqueous work-up, my final product is an oil and the NMR is broad. How do I get a clean hydrochloride salt?
Answer: This is a common work-up issue. Using TFA for deprotection yields the trifluoroacetate salt. If you require the hydrochloride salt, a salt swap is necessary. Simply adding HCl after a TFA deprotection can lead to a mixture of salts. Furthermore, residual TFA can cause broadening in NMR spectra.
Troubleshooting and Protocol:
Protocol: Boc-Deprotection and HCl Salt Formation
-
Deprotection: Dissolve the N-Boc-3-amino-N,2-dimethylpropanamide intermediate in a minimal amount of a suitable solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). Cool to 0 °C.
-
Acid Addition: Add a solution of 4M HCl in Dioxane or 2M HCl in Diethyl Ether (typically 3-5 equivalents). Using a pre-made ethereal or dioxane solution of HCl ensures anhydrous conditions, which often yields a crystalline product directly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). The product hydrochloride salt may precipitate from the solution.
-
Isolation:
-
If a precipitate forms: Filter the solid, wash with cold diethyl ether, and dry under vacuum. This is the ideal scenario.
-
If no precipitate forms (product is an oil): Concentrate the reaction mixture in vacuo. The resulting oil is the crude hydrochloride salt. To induce crystallization, triturate with a non-polar solvent like diethyl ether or hexane. This involves adding the solvent, scratching the flask, and sonicating to break up the oil and encourage solid formation.
-
-
Final Purification: If necessary, the crude solid can be recrystallized from a suitable solvent system (e.g., isopropanol/ether) to achieve high purity.
Part 3: Analytical Characterization
Question: What are the key signals to look for in the ¹H NMR spectrum to confirm the identity and purity of my final product and intermediates?
Answer: NMR spectroscopy is the most powerful tool for tracking this synthesis. Below is a table of expected chemical shifts. The most telling transformations are the disappearance of the large singlet for the Boc group and the shift of the methylene protons adjacent to the nitrogen upon deprotection.
| Compound | Functional Group | ¹H NMR Shift (ppm, approx.) | Key Features |
| N-Boc-Intermediate | Boc (-(CH₃)₃) | 1.45 (s, 9H) | Large, sharp singlet. Its disappearance confirms deprotection. |
| gem-Dimethyl (-C(CH₃)₂) | 1.10 (s, 6H) | Stable reference signal throughout the synthesis. | |
| N-Methyl (-NHCH₃) | 2.75 (d, 3H) | Doublet due to coupling with the amide N-H. | |
| Methylene (-CH₂-NHBoc) | 3.10 (t, 2H) | Triplet, typically deshielded by the adjacent nitrogen. | |
| Final HCl Salt | gem-Dimethyl (-C(CH₃)₂) | 1.20 (s, 6H) | Sharp singlet. |
| N-Methyl (-N(H)CH₃) | 2.80 (d, 3H) | Doublet, may be broad. | |
| Methylene (-CH₂-NH₃⁺) | 3.05 (t, 2H) | Shifted slightly upfield compared to the Boc-protected version. | |
| Ammonium (-NH₃⁺) | 8.0-8.5 (br s, 3H) | Very broad signal, often exchanges with D₂O. |
Question: How can I use LC-MS to identify unknown impurities?
Answer: LC-MS is invaluable for identifying byproducts by their molecular weight. Create a table of potential byproducts and their expected masses before you begin your analysis.
Protocol: Rapid Byproduct Screening by LC-MS
-
Sample Prep: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Method: Use a standard reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. This will help protonate the species for positive-ion mode detection.
-
MS Detection: Run in positive electrospray ionization (ESI+) mode. This will detect species as their [M+H]⁺ ions.
-
Analysis: Compare the masses found in your chromatogram to the expected masses in the table below.
| Potential Species | Formula | Molecular Wt. | Expected [M+H]⁺ | Notes |
| Desired Product (Free Base) | C₆H₁₄N₂O | 130.19 | 131.2 | The target molecule before salt formation. |
| N-Boc Intermediate | C₁₁H₂₂N₂O₃ | 230.30 | 231.3 | Unreacted starting material in the deprotection step. |
| Starting Acid (Boc-protected) | C₁₀H₁₉NO₄ | 217.26 | 218.3 | Unreacted starting material in the coupling step. |
| N-Acylurea from EDC | C₁₉H₃₇N₅O₄ | 415.53 | 416.5 | Byproduct from the coupling step (mass depends on the acid and EDC). |
References
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]
-
3B Scientific Corporation. Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
- Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]
-
PrepChem.com. Synthesis of 3-tert-butoxycarbonylamino-1-propanol. Available at: [Link]
-
Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ACS Publications. An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]
-
Myers Group, Harvard University. Chem 115: Reductive Amination. Available at: [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]
- Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
-
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
WIPO Patentscope. CN104610074 - Preparation method of 3-amino-1,2-propanediol. Available at: [Link]
Sources
Technical Support Center: Scaling the Synthesis of 3-Amino-N,2-dimethylpropanamide Hydrochloride
Welcome to the technical support guide for the synthesis and scale-up of 3-Amino-N,2-dimethylpropanamide hydrochloride. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a key intermediate in the synthesis of important pharmaceutical agents like Aliskiren, a robust and scalable process for its production is critical.[1]
This guide moves beyond simple procedural lists to explain the causality behind common challenges and provides validated troubleshooting strategies. Our goal is to equip you with the foresight needed to anticipate and overcome the hurdles inherent in chemical process scale-up.
Section 1: Overview of a Common Synthetic Pathway & Scale-Up Considerations
A prevalent and scalable synthetic route to 3-Amino-N,2-dimethylpropanamide initiates from 3-hydroxy-2,2-dimethylpropanoic acid. The process generally involves three key transformations: esterification, activation of the hydroxyl group (e.g., tosylation), and subsequent ammonolysis to form the amide and displace the activated group.[2] The final step involves forming the hydrochloride salt to ensure stability and ease of handling.
Each of these steps presents unique challenges when moving from grams to kilograms. Scaling up is not merely a proportional increase in reagents; it introduces complexities in mass and heat transfer, mixing dynamics, and phase separation that can dramatically alter reaction outcomes.[3]
Caption: A typical four-step synthetic workflow for 3-Amino-N,2-dimethylpropanamide Hydrochloride.
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Step 1: Esterification | Step 2: Activation (Toxilation) | Step 3: Ammonolysis | Step 4: Salt Formation |
| Temperature Control | Maintain stable reflux. Overheating can lead to side products. | CRITICAL . Highly exothermic. Maintain <0°C during addition to prevent runaway and impurity formation.[2] | Maintain controlled reflux. Temperature affects reaction rate and pressure buildup. | Control cooling rate to manage crystal size and purity. |
| Reagent Addition | Sulfuric acid addition can be exothermic; control rate. | CRITICAL . Slow, subsurface addition of TsCl is vital to dissipate heat and ensure homogeneity.[2] | N/A | Slow addition of HCl solution to control precipitation and avoid oiling out. |
| Mixing Efficiency | Adequate agitation to ensure suspension and efficient reaction. | CRITICAL . Poor mixing creates localized hotspots and high concentrations, leading to side reactions. | Ensure good mixing between aqueous and organic phases if applicable.[4] | Agitation speed influences crystal size distribution (CSD). |
| Pressure | Atmospheric (vented system). | Atmospheric (vented system). | Can build pressure due to ammonia vapor. Use a pressure-rated reactor. | Atmospheric. |
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this synthesis in a practical Q&A format.
Q1: During the tosylation (Step 2), my yield has dropped significantly upon scale-up, and I'm seeing new, unidentified impurities on the HPLC. What is the likely cause?
A: This is a classic scale-up problem rooted in inadequate heat and mass transfer.[3] The reaction of tosyl chloride with the hydroxyl group in the presence of a base like pyridine is highly exothermic.
-
Causality: In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation into the cooling bath. In a large reactor, this ratio decreases dramatically. If you add the tosyl chloride at a rate proportional to your lab scale, the heat generated will overwhelm the reactor's cooling capacity. This creates localized "hot spots" where the temperature rises significantly, leading to thermal degradation of the product and the formation of side products. Poor mixing exacerbates this by preventing the rapid distribution of the reagent and heat.[4]
-
Troubleshooting Steps:
-
Reduce Addition Rate: Significantly slow down the addition rate of tosyl chloride. The new rate should be determined by the reactor's ability to maintain the target temperature (<0°C), not by the original lab-scale addition time.
-
Verify Agitator Performance: Ensure the agitator is providing sufficient turbulence for rapid homogenization. For this step, a pitched-blade turbine or a similar impeller that promotes top-to-bottom flow is often more effective than a simple anchor stirrer.
-
Consider a Different Solvent: While dichloromethane or ethyl acetate are common, a solvent with a higher heat capacity might offer a larger thermal buffer, although this requires re-validation.
-
Analyze Impurities: Isolate and identify the new impurities. This can provide clues about the side reactions occurring (e.g., elimination products, di-tosylated species).
-
Q2: The ammonolysis (Step 3) reaction is stalling and not going to completion in the pilot reactor, even after extending the reaction time. Why?
A: Incomplete conversion during ammonolysis at scale is often linked to the stoichiometry of ammonia or phase transfer limitations.
-
Causality: The reaction requires a sufficient excess of ammonia to drive the equilibrium towards the product.[5] While a certain molar equivalent may work in the lab, factors at scale can effectively reduce the available ammonia concentration. This can be due to inefficient mixing between the organic substrate and the aqueous ammonia layer or loss of ammonia gas through the reactor's venting system, especially at reflux temperatures.
-
Troubleshooting Steps:
-
Increase Ammonia Equivalence: A study on a similar synthesis found that increasing the equivalence of ammonia was essential for driving the reaction to completion at a larger scale.[5] Conduct a small study to find the optimal excess for your specific conditions, starting from 3.0 equivalents or higher.
-
Monitor Reactor Pressure: Operate the reaction in a sealed, pressure-capable reactor to prevent the loss of ammonia gas. Maintaining a slight positive pressure can keep ammonia dissolved and available for the reaction.
-
Improve Phase Mixing: If your substrate is in an organic solvent, ensure the agitation is sufficient to create a fine emulsion between the organic and aqueous phases, maximizing the interfacial area where the reaction occurs.
-
In-Process Control (IPC): Use HPLC or GC to monitor the disappearance of the tosylated intermediate. This will give you a true picture of the reaction kinetics and confirm if the reaction has genuinely stalled.
-
Q3: My final product (hydrochloride salt) is "oiling out" during crystallization instead of forming a nice powder, and the final purity is low. How can I fix this?
A: "Oiling out" or liquid-liquid phase separation during crystallization is a common challenge when a product has marginal solubility in the chosen anti-solvent system. It indicates that the level of supersaturation is too high and is being generated too quickly.
-
Causality: The free base of 3-Amino-N,2-dimethylpropanamide is an amine and can be oily. When you add the HCl solution, you are performing a reactive crystallization. If the HCl is added too quickly, or if the temperature is too high, the local concentration of the newly formed salt exceeds its solubility limit so rapidly that molecules don't have time to orient into a crystal lattice, instead crashing out as an amorphous, often impure, oil.
-
Troubleshooting Steps:
-
Control the Rate of Supersaturation:
-
Slower Acid Addition: Add the HCl solution much more slowly.
-
Higher Dilution: Increase the total solvent volume to keep the product concentration lower.
-
Temperature Control: Start the HCl addition at a slightly higher temperature where the salt has more solubility, and then slowly cool the mixture to induce crystallization.
-
-
Seed the Batch: Introduce a small quantity of pre-existing, high-purity crystals of the hydrochloride salt once the solution is saturated but before bulk precipitation begins. Seeding provides a template for controlled crystal growth and can prevent oiling out.
-
Solvent System Optimization: The choice of solvent is critical. An ideal system would be one where the free base is highly soluble, but the hydrochloride salt has low but not negligible solubility. Isopropanol (IPA), ethanol, or mixtures with MTBE or heptane are often good starting points. You may need to screen several solvent/anti-solvent combinations.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns when scaling up this synthesis?
The two main areas of concern are the highly exothermic nature of the tosylation step and the handling of concentrated aqueous ammonia.
-
Thermal Hazard (Tosylation): A runaway reaction is a significant risk. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before scaling up to understand the heat of reaction and the potential for thermal decomposition of reactants and products.
-
Ammonia Handling (Ammonolysis): Concentrated ammonia is corrosive and has high vapor pressure. The reaction must be conducted in a well-ventilated area and in a pressure-rated reactor. Ensure appropriate personal protective equipment (PPE) is used, including respiratory protection.[6]
FAQ 2: How critical is the quality of the starting material, 3-hydroxy-2,2-dimethylpropanoic acid?
It is extremely critical. Impurities in the starting material can carry through the entire synthesis or interfere with specific steps. For example, any di-acid impurities could lead to complex side products during the esterification and tosylation steps, complicating purification of the final product. Always use a starting material with a clear specification sheet and test for purity before beginning a large-scale run.
FAQ 3: What analytical methods are essential for in-process control (IPC) during scale-up?
Effective IPC is crucial for a successful and reproducible scale-up.
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse method. It should be used to monitor the disappearance of starting material and the appearance of the product in each step. It is also the primary tool for tracking impurity profiles.
-
GC (Gas Chromatography): Useful for monitoring volatile starting materials or solvents.
-
NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of intermediates and the final product, especially during initial process development.
-
KF (Karl Fischer Titration): Crucial for measuring water content, particularly before the tosylation step, as water can consume the tosyl chloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. sdlookchem.com [sdlookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Technical Support Center: Amide Coupling of 3-Amino-N,2-dimethylpropanamide hydrochloride
Welcome to the technical support center for the amide coupling of 3-Amino-N,2-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for this specific and often challenging amide coupling reaction.
Introduction: Understanding the Challenges
The structure of 3-Amino-N,2-dimethylpropanamide presents a confluence of steric hindrance and electronic effects that can complicate standard amide coupling protocols. The secondary amine, being N-methylated, is less nucleophilic than a primary amine. Additionally, the presence of a gem-dimethyl group at the adjacent carbon (C2) further impedes the approach of the amine to the activated carboxylic acid. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My standard amide coupling reaction (e.g., HATU/DIPEA or EDC/HOBt) is resulting in low to no product yield. What are the likely causes?
A1: This is a common issue when dealing with sterically hindered and less nucleophilic secondary amines like 3-Amino-N,2-dimethylpropanamide. The primary reasons for failure are:
-
Insufficient Amine Nucleophilicity: The N-methyl group reduces the nucleophilicity of the amine compared to a primary amine.
-
Steric Hindrance: The gem-dimethyl group at the 2-position creates significant steric bulk, making it difficult for the amine to approach the activated carboxylic acid.[1][2]
-
Inadequate Carboxylic Acid Activation: The activated ester formed by standard coupling reagents may not be reactive enough to overcome the steric and electronic barriers of the amine.[1]
-
Side Reactions: If the main coupling reaction is slow, side reactions can become dominant. With carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea.[1] With uronium reagents like HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.[3]
-
Incomplete Amine Neutralization: Since the starting material is a hydrochloride salt, a base is required to generate the free amine. If the base is not strong enough or used in insufficient quantity, the concentration of the reactive free amine will be low.
Q2: How do I ensure the complete neutralization of the 3-Amino-N,2-dimethylpropanamide hydrochloride salt before coupling?
A2: The presence of the hydrochloride salt necessitates the use of a non-nucleophilic base to liberate the free amine.
-
Choice of Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. For this hindered amine, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered, but with caution as it can promote epimerization.
-
Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization. The total amount of base in the reaction will also depend on the coupling reagent used (e.g., HATU requires additional base).
A simple workflow for amine neutralization is as follows:
Caption: Workflow for the neutralization of the amine hydrochloride salt.
Q3: Which coupling reagents are recommended for this sterically hindered secondary amine?
A3: For challenging couplings, more potent activating agents are often necessary. Below is a comparison of commonly used reagents.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU/HCTU | Uronium Salt | Highly reactive, fast reaction times, HOAt/6-Cl-HOBt esters are very reactive. | Can form guanidinium byproducts with the amine.[3] |
| PyBOP/PyBrOP | Phosphonium Salt | High reactivity, especially for hindered systems.[3] PyBrOP is particularly effective for N-methylated amino acids. | Byproducts can be difficult to remove. |
| COMU | Uronium Salt | Based on OxymaPure, which is safer than HOBt/HOAt. High reactivity, comparable to HATU.[3] | Higher cost. |
| T3P® | Phosphonic Anhydride | Low epimerization, byproducts are water-soluble.[4] | Requires a base like pyridine. |
| Acid Chloride | Acyl Halide | Highly reactive, often successful when other methods fail.[5][6] | Requires a separate step to form the acid chloride; can be harsh for sensitive substrates; generates HCl.[5] |
Recommendation: Start with HATU or HCTU . If the reaction is still sluggish, consider moving to PyBrOP or converting the carboxylic acid to its acid chloride .
Q4: Can you provide a detailed protocol for a HATU-mediated coupling?
A4: Certainly. This protocol assumes a starting scale of 1.0 mmol of the carboxylic acid.
Experimental Protocol: HATU Coupling
-
Amine Preparation:
-
In a clean, dry flask, dissolve 3-Amino-N,2-dimethylpropanamide hydrochloride (1.2 mmol, 1.2 eq.) in anhydrous DMF or DCM (5 mL).
-
Add DIPEA (2.4 mmol, 2.4 eq.) and stir the solution at room temperature for 15 minutes.
-
-
Acid Activation:
-
In a separate flask, dissolve the carboxylic acid (1.0 mmol, 1.0 eq.) and HATU (1.1 mmol, 1.1 eq.) in anhydrous DMF or DCM (5 mL).
-
Stir this mixture at room temperature for 5-10 minutes. This is the "pre-activation" step.
-
-
Coupling Reaction:
-
Add the pre-activated acid solution to the amine solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. For hindered couplings, the reaction may require 12-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is slow at room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Achieving High Purity of 3-Amino-N,2-dimethylpropanamide Hydrochloride
Welcome to the technical support center for "3-Amino-N,2-dimethylpropanamide hydrochloride." This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purity challenges and ensure the integrity of your research. Our approach is grounded in established scientific principles and field-proven experience to provide you with a reliable resource for your laboratory work.
Understanding the Molecule and Its Purity Challenges
3-Amino-N,2-dimethylpropanamide hydrochloride is a key building block, notably utilized in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a primary amine and an amide group, makes it versatile for chemical modifications but also susceptible to specific side reactions and impurity formation during synthesis.[1] Achieving high purity is critical for downstream applications, where even minor impurities can affect reaction yields, biological activity, and overall safety profiles.
The primary challenges in purifying this compound often stem from:
-
Residual starting materials and reagents: Incomplete reactions can leave unreacted precursors in the final product.
-
Side-products from the amidation reaction: The formation of undesired amides or other byproducts can complicate purification.
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Difficulty in crystallization: The hydrochloride salt's solubility profile can make finding an optimal recrystallization solvent system challenging.
This guide will address these challenges with practical, step-by-step solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of 3-Amino-N,2-dimethylpropanamide hydrochloride.
Q1: What are the most likely impurities in my sample of 3-Amino-N,2-dimethylpropanamide hydrochloride?
A1: The impurity profile is highly dependent on the synthetic route employed. A common route involves the amidation of a protected 3-amino-2,2-dimethylpropanoic acid derivative.[2] Based on this, likely impurities include:
- Unreacted starting materials: Such as the protected 3-amino-2,2-dimethylpropanoic acid or the aminating agent.
- Side-products from deprotection: If a protecting group strategy is used, incomplete deprotection can lead to residual protected amine.
- Over-alkylation or di-acylation products: Depending on the reaction conditions, the primary amine can react further.
- Solvent and reagent residues: Residual solvents or coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU) are common.
Q2: My compound "oils out" during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form crystals. To address this:
- Use a solvent mixture: A common strategy is to dissolve the compound in a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., diethyl ether, hexane) at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.
- Lower the initial temperature: Try dissolving your compound at a slightly lower temperature to avoid supersaturation.
- Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystal nucleation.
- Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is often suitable for determining the purity of polar compounds like amino amide hydrochlorides.[3][4][5][6] Using a UV detector, you can quantify the main peak and any impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify impurities by comparing the spectra to a reference standard.[7][8]
- Mass Spectrometry (MS): To confirm the molecular weight of your compound and identify any unknown impurities.
Q4: Can I purify the free base first and then form the hydrochloride salt?
A4: Yes, this is a common and often effective strategy. Purifying the free base, for example by column chromatography, can remove non-basic impurities. Subsequently, treating a solution of the purified free base with hydrochloric acid (e.g., HCl in ether or isopropanol) will precipitate the hydrochloride salt, which can then be collected by filtration. This often yields a product of high purity.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of 3-Amino-N,2-dimethylpropanamide hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent is not effective at excluding a specific impurity. | Try a different solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or very insoluble at all temperatures. Experiment with solvent mixtures like ethanol/diethyl ether, methanol/ethyl acetate, or isopropanol/hexane. |
| The cooling rate is too fast, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize recovery. Slow cooling promotes the formation of larger, purer crystals. | |
| Persistent Colored Impurities | The impurities are highly colored byproducts from the synthesis. | Treat a solution of your crude product with activated charcoal. Gently heat the solution with a small amount of charcoal for 10-15 minutes, then filter the hot solution through celite to remove the charcoal. Then proceed with recrystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
| Low Recovery After Purification | The compound has significant solubility in the cold recrystallization solvent. | Minimize the amount of solvent used to dissolve the compound. Ensure the solution is fully saturated at the higher temperature. After cooling, place the flask in an ice bath for an extended period to maximize precipitation. |
| The product is lost during transfers or filtration. | Ensure careful handling during all steps. Use a rubber policeman to scrape all the product from the flask. Wash the collected solid with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product. | |
| Amide Hydrolysis | The purification conditions (e.g., prolonged heating in aqueous or acidic/basic solutions) are causing the amide bond to break. | Avoid prolonged heating, especially in the presence of water and strong acids or bases. If using aqueous solutions for extraction, work quickly and at room temperature if possible.[9] |
Experimental Protocols
Here we provide detailed, step-by-step protocols for the purification and analysis of 3-Amino-N,2-dimethylpropanamide hydrochloride.
Protocol 1: Recrystallization of 3-Amino-N,2-dimethylpropanamide Hydrochloride
This protocol outlines a general procedure for recrystallization. The ideal solvent system should be determined empirically on a small scale first.
Materials:
-
Crude 3-Amino-N,2-dimethylpropanamide hydrochloride
-
Recrystallization solvent (e.g., isopropanol, ethanol, methanol)
-
Anti-solvent (e.g., diethyl ether, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3-Amino-N,2-dimethylpropanamide hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., isopropanol) to just cover the solid.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution. Avoid adding excessive solvent.
-
If a single solvent is used, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If a solvent/anti-solvent system is used, while the solution is still warm, slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the primary solvent or a mixture of the two solvents used for recrystallization).
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by HPLC
This protocol provides a general method for analyzing the purity of 3-Amino-N,2-dimethylpropanamide hydrochloride using reversed-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified 3-Amino-N,2-dimethylpropanamide hydrochloride
-
HPLC grade solvents
Procedure:
-
Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of Mobile Phase A and B). Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of 3-Amino-N,2-dimethylpropanamide hydrochloride.
Caption: General purification and analysis workflow.
References
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.). Daylight Chemical Information Systems, Inc. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Sheppard, T. D., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 55(44), 13834-13838. Retrieved from [Link]
-
Baqai, F. T., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 52-56. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Study.com. (n.d.). Amides Reactions. Retrieved from [Link]
-
Rao, B. M., et al. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2014. Retrieved from [Link]
-
Sarotti, A. M., & Spanevello, R. A. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 339-361. Retrieved from [Link]
-
Fekkes, D. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatography & Separation Techniques, 3(5), 1000138. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
Jana, A., et al. (2023). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters, 25(4), 626-631. Retrieved from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Drabowicz, J., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(22), 5437. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide. Retrieved from [Link]
-
IndiaMART. (n.d.). 3-amino-2,2-dimethyl-propanamide at best price in Vadodara. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. usp.org [usp.org]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE(5407-04-5) 1H NMR spectrum [chemicalbook.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Amides Reactions | Study.com [study.com]
"3-Amino-N,2-dimethylpropanamide hydrochloride" reaction monitoring by TLC or LC-MS
Technical Support Center: Reaction Monitoring for Amino-Amide Compounds
A Senior Application Scientist's Guide to TLC and LC-MS for "3-Amino-N,2-dimethylpropanamide hydrochloride" and Related Structures
Welcome to the technical support center for monitoring reactions involving small, polar amino-amides. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds structurally similar to "3-Amino-N,2-dimethylpropanamide hydrochloride." It is important to note that variations in the positions of the methyl groups (e.g., N,N-dimethyl vs. 2,2-dimethyl) will influence polarity and chromatographic behavior. The principles and troubleshooting steps outlined here are broadly applicable to this class of molecules.
This guide provides in-depth, practical advice in a question-and-answer format to address common challenges encountered during reaction monitoring with Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1] For polar compounds like amino-amides, proper method development is key to achieving clear, interpretable results.
Frequently Asked Questions (FAQs) for TLC
Q1: My starting material and product spots are streaking badly on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue when analyzing polar, basic compounds like amines on standard silica gel plates. Silica gel is acidic, and strong interactions between your basic amine and the acidic stationary phase can lead to elongated or streaked spots.
-
Causality: The primary amine group in your molecule can be protonated by the acidic silanol groups on the silica surface, causing it to bind strongly and elute unevenly.
-
Troubleshooting Steps:
-
Add a Basic Modifier to Your Mobile Phase: This is often the most effective solution. Add a small amount (0.5-2%) of a volatile base like triethylamine (NEt₃) or ammonium hydroxide to your eluent system. The modifier will neutralize the acidic sites on the silica, preventing strong interactions with your amine.[2][3]
-
Reduce Sample Concentration: Overloading the plate can also cause streaking.[2] Try diluting your reaction sample before spotting it on the TLC plate.
-
Use a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using TLC plates with a different stationary phase, such as alumina (which is basic) or reversed-phase (C18) plates.
-
Q2: I'm struggling to find a solvent system that gives good separation between my starting materials and my amide product. How do I choose the right eluent?
A2: The goal is to find a solvent system where the starting materials and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.6 for the product.[4] The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6][7]
-
General Strategy: Start with a moderately polar solvent system and adjust the polarity based on the initial results. A common starting point for polar compounds is a mixture of a less polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol).[8]
-
If Spots are Too Low (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in a DCM:MeOH mixture).[4]
-
If Spots are Too High (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent.[4]
| Solvent System Suggestions for Amino-Amides | Typical Ratio (v/v) | Notes |
| Dichloromethane (DCM) : Methanol (MeOH) | 95:5 to 80:20 | A good starting point. Adjust MeOH percentage for polarity. |
| Ethyl Acetate (EtOAc) : Hexanes with NEt₃ | Varies, with 1% NEt₃ | The NEt₃ helps to reduce streaking of amines. |
| DCM : MeOH with NH₄OH | 90:10 with 1% NH₄OH | Ammonium hydroxide is another effective basic modifier. |
Q3: My compound is not UV-active. How can I visualize the spots on my TLC plate?
A3: Many small, saturated molecules like 3-Amino-N,2-dimethylpropanamide hydrochloride do not have a chromophore and will not be visible under a UV lamp. In this case, you will need to use a chemical stain.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, including amines and amides. Spots will appear as yellow-brown on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, appearing as purple or yellow spots upon heating. This is excellent for visualizing the disappearance of a primary amine starting material.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.
-
Workflow for TLC Method Development
Caption: Workflow for TLC method development and troubleshooting.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful technique for reaction monitoring as it provides both separation (LC) and mass identification (MS), confirming the presence of reactants, products, and any intermediates or byproducts.[]
Frequently Asked Questions (FAQs) for LC-MS
Q1: My amino-amide compound shows poor retention and elutes in the void volume on my C18 column. How can I get it to retain?
A1: This is a very common problem for small, polar molecules on traditional reversed-phase columns.
-
Causality: Reversed-phase chromatography separates based on hydrophobicity. Your compound is highly polar and has little affinity for the nonpolar C18 stationary phase, causing it to elute with the solvent front.
-
Troubleshooting Steps:
-
Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention of polar compounds. It uses a polar stationary phase with a high organic content mobile phase. This is an excellent alternative for analyzing small amines and amides.[10]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These are modified reversed-phase columns that offer better retention for polar analytes than standard C18 columns.
-
Modify the Mobile Phase:
-
Use a Lower pH: For a basic compound, running the mobile phase at a low pH (e.g., with 0.1% formic acid) will ensure the amine is protonated. While this may not dramatically increase retention on a C18 column, it can improve peak shape.
-
Avoid Buffers if Possible: If you must use a buffer, ensure it is volatile and compatible with mass spectrometry (e.g., ammonium formate or ammonium acetate).
-
-
Q2: I am not getting a strong signal for my compound in the mass spectrometer. How can I optimize the MS parameters?
A2: Signal intensity is dependent on the ionization efficiency of your molecule. For a compound with a basic amine group, Electrospray Ionization (ESI) in positive ion mode is the preferred method.[11][12]
-
Causality: ESI is a soft ionization technique that generates ions from solution.[11] In positive mode, it readily adds a proton ([M+H]⁺) to basic sites like amines.
-
Optimization Steps:
-
Ensure Positive Ion Mode: Confirm your mass spectrometer is set to ESI positive mode.
-
Optimize Source Parameters:
-
Capillary Voltage: Typically 3-4 kV for positive mode.
-
Cone Voltage (or Fragmentor Voltage): This voltage can be optimized to maximize the intensity of the parent ion ([M+H]⁺) and minimize in-source fragmentation. Start with a low value (e.g., 20 V) and increase it incrementally.
-
Gas Flow and Temperature: Nebulizing gas flow and drying gas temperature should be optimized to ensure efficient desolvation of the ESI droplets.
-
-
Mobile Phase Composition: The presence of a proton source, like 0.1% formic acid in the mobile phase, will significantly enhance protonation and thus the signal in positive ESI mode.
-
Q3: How do I confirm the identity of my product using LC-MS?
A3: The primary confirmation comes from matching the observed mass-to-charge ratio (m/z) with the expected m/z of your product.
-
Step-by-Step Protocol:
-
Calculate the Expected Mass: Determine the exact molecular weight of the free base of your product (3-Amino-N,2-dimethylpropanamide).
-
Calculate the Expected m/z: In ESI positive mode, you will primarily observe the protonated molecule, [M+H]⁺. Add the mass of a proton (approx. 1.007 Da) to the exact mass of your compound. For 3-Amino-N,2-dimethylpropanamide (C₆H₁₄N₂O, exact mass ≈ 130.1106 Da), the expected m/z for [M+H]⁺ would be approximately 131.1184.
-
Acquire Data in Scan Mode: Run your sample in full scan mode to observe all ions within a given mass range.
-
Extract the Ion Chromatogram: Extract the chromatogram for the calculated m/z of your product. A peak at the expected retention time confirms its presence.
-
Workflow for LC-MS Troubleshooting
Caption: Troubleshooting workflow for LC-MS analysis of polar compounds.
References
-
LookChem. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Wysocki, V. H., & Kero, F. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 967-977. [Link]
-
Reddit. (2022). TLC for amide synthesis. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
ResearchGate. (2023). Troubleshooting TLC - Plant extract - strange in polar mobile Phase. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
University of North Georgia. (n.d.). Amide Workup. [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
ACS Publications. (2001). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. [Link]
-
LCGC International. (2023). LC-MS Troubleshooting: From Frustration to Fix. [Link]
-
Chemistry For Everyone. (2023). What Is Retention Factor In Thin Layer Chromatography?. [Link]
-
ResearchGate. (2015). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. [Link]
-
Mastelf. (2023). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]
-
Royal Society of Chemistry. (2021). Modeling the relative response factor of small molecules in positive electrospray ionization. [Link]
-
ResearchGate. (2019). Removing intermediates from amide coupling?. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
MDPI. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Reddit. (2017). TLC seperation of carboxylix acid, amine, and the amide product. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Thin-layer Chromatography. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
- 1. Thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembam.com [chembam.com]
- 3. reddit.com [reddit.com]
- 4. Home Page [chem.ualberta.ca]
- 5. study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. phys.libretexts.org [phys.libretexts.org]
Navigating Steric Hindrance: A Technical Guide to Catalyst Selection for 3-Amino-N,2-dimethylpropanamide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-N,2-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical amidation step in the synthesis of this valuable pharmaceutical intermediate. The inherent steric hindrance of the 3-amino-2,2-dimethylpropanoic acid precursor presents a significant challenge, often leading to low yields and incomplete reactions with standard protocols. This document will serve as a comprehensive resource, offering troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate these synthetic hurdles effectively.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the synthesis of 3-Amino-N,2-dimethylpropanamide is the gem-dimethyl group adjacent to the carboxylic acid functionality of the 3-amino-2,2-dimethylpropanoic acid starting material. This steric bulk impedes the approach of the amine nucleophile (methylamine) to the activated carboxylic acid, slowing down the reaction rate and often leading to the prevalence of side reactions or incomplete conversion. The choice of an appropriate coupling reagent or catalyst is therefore paramount to achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My standard amidation reaction with EDC/HOBt is giving low yields. What is the likely cause and what should I try next?
A1: Low yields in carbodiimide-mediated couplings of sterically hindered acids like 3-amino-2,2-dimethylpropanoic acid are common. The primary issue is often the slow rate of nucleophilic attack by the amine on the O-acylisourea intermediate. This slow reaction allows for competing side reactions to occur. A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.
Troubleshooting Steps:
-
Increase Reagent Equivalents: Using a slight excess of the carbodiimide (e.g., 1.2-1.5 equivalents) and the amine can help drive the reaction to completion.
-
Optimize Temperature: While room temperature is standard, gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious as higher temperatures can also promote side reactions and racemization if chiral centers are present.
-
Switch to a More Potent Activating Additive: While HOBt is common, more nucleophilic additives like HOAt (1-hydroxy-7-azabenzotriazole) can form a more reactive activated ester, potentially increasing the rate of amidation.
-
Consider a Different Class of Coupling Reagent: If optimizing the carbodiimide reaction fails, it is often more effective to switch to a phosphonium-based reagent like BOP or PyBOP, which are known to be more effective for hindered couplings.
Q2: I'm using DCC as a coupling reagent and am struggling to remove the dicyclohexylurea (DCU) byproduct. What is the best way to purify my product?
A2: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which can make its removal challenging. Here are several effective strategies:
-
Filtration: The most straightforward method is to take advantage of DCU's insolubility. After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and then filter the solid byproduct. Rinsing the filtrate cake with a small amount of cold solvent can improve recovery of the desired product.
-
Solvent Selection for Precipitation: If the product is soluble in a non-polar solvent like diethyl ether or hexane, concentrating the reaction mixture and then triturating with one of these solvents can cause the DCU to precipitate, after which it can be removed by filtration.[1]
-
Aqueous Wash: For water-soluble carbodiimides like EDC, the urea byproduct can be removed with a simple aqueous workup.[2] If you are using DCC and your product is not water-soluble, you can perform an aqueous workup after filtering off the bulk of the DCU. Sometimes, more DCU will precipitate at the interface of the organic and aqueous layers, which can be removed by filtering the combined layers.[3]
-
Chromatography: While not ideal for large-scale production, column chromatography can be effective. It is often recommended to filter off as much DCU as possible before loading the crude material onto the column.
Q3: What are the main advantages of using a boron-based catalyst over traditional coupling reagents for this synthesis?
A3: Boron-based catalysts, such as boric acid and various boronic acids, offer several advantages, particularly from a green chemistry and process safety perspective:
-
Atom Economy: These are catalytic methods where the only stoichiometric byproduct is water, leading to a much higher atom economy compared to coupling reagents that generate stoichiometric amounts of waste.[4]
-
Cost and Availability: Boric acid is an inexpensive and readily available catalyst.[5]
-
Milder Conditions: While heating is often required to remove water azeotropically, these methods can be milder than forming highly reactive intermediates like acid chlorides.
-
Reduced Side Reactions: Boron-catalyzed amidations are less prone to racemization compared to some traditional coupling methods.[5]
However, a key consideration is the need for efficient water removal, typically through azeotropic distillation with a Dean-Stark trap, which may not be suitable for all substrates.
Catalyst and Reagent Selection: A Comparative Overview
The choice of catalyst or coupling reagent is the most critical parameter for the successful synthesis of 3-Amino-N,2-dimethylpropanamide. Below is a comparison of the most relevant options.
| Catalyst/Reagent Class | Specific Examples | Typical Conditions | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC (+ HOBt/HOAt) | DCM or DMF, 0°C to RT | Readily available, well-understood. EDC allows for aqueous workup.[6] | Often low yields with hindered substrates due to N-acylurea formation.[6] DCU from DCC can be difficult to remove.[7] |
| Phosphonium Salts | BOP, PyBOP | DMF or NMP, RT | Highly effective for sterically hindered couplings.[8] Lower risk of racemization. | BOP produces carcinogenic HMPA as a byproduct. PyBOP is a safer alternative. More expensive than carbodiimides. |
| Boron-Based Catalysts | Boric Acid, Boronic Acids | Toluene or xylene, reflux with Dean-Stark trap | High atom economy (water is the only byproduct).[4] Inexpensive and green. | Requires higher temperatures and azeotropic water removal. May not be suitable for temperature-sensitive substrates. |
In-Depth Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Problem 1: Incomplete Conversion or Stalled Reaction
-
Visualizing the Problem:
Caption: Decision workflow for a stalled amidation reaction.
-
Detailed Analysis and Solutions:
-
If starting material remains (and reagents are consumed): This suggests the activation of the carboxylic acid is the rate-limiting step or the activated species is not reactive enough.
-
With Carbodiimides: Switch from HOBt to the more reactive HOAt. Alternatively, increase the equivalents of the carbodiimide and additive.
-
With Boron Catalysts: Ensure efficient water removal. Check that the Dean-Stark trap is functioning correctly and that the solvent forms an azeotrope with water. Consider switching to a more Lewis acidic boronic acid catalyst.
-
-
If an activated intermediate is observed but no product forms: This points to the nucleophilic attack by the amine as the bottleneck, likely due to steric hindrance.
-
This is a strong indication that a more powerful coupling method is needed. Switching from a carbodiimide-based system to a phosphonium salt like PyBOP is a logical next step.
-
-
Problem 2: Formation of Significant Byproducts
-
Visualizing the Problem:
Caption: Troubleshooting guide for byproduct formation.
-
Detailed Analysis and Solutions:
-
N-Acylurea Formation (with Carbodiimides): This is a classic side reaction where the O-acylisourea intermediate rearranges.
-
Solution: The addition of HOBt or HOAt is designed to trap the O-acylisourea as a more stable active ester, which is less prone to rearrangement. Ensure you are using at least one equivalent of the additive. Also, adding the amine shortly after the carbodiimide and carboxylic acid are mixed can help the desired reaction compete with the rearrangement.
-
-
Dimerization/Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.
-
Solution: This can sometimes be suppressed by running the reaction at a lower concentration. Also, ensuring the amine is sufficiently nucleophilic and present in a slight excess can favor the amidation pathway.
-
-
Detailed Experimental Protocols
Protocol 1: Amidation using a Carbodiimide (EDC/HOBt)
This protocol is a good starting point due to the ready availability and ease of handling of the reagents.
-
Reagent Preparation:
-
Dissolve 3-amino-2,2-dimethylpropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation:
-
Add EDC·HCl (1.2 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.
-
-
Amine Addition:
-
Add a solution of methylamine (1.5 eq, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like diisopropylethylamine (DIPEA)).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Amidation using a Phosphonium Salt (PyBOP)
This protocol is recommended for sterically hindered substrates where carbodiimide methods may fail.
-
Reagent Preparation:
-
Dissolve 3-amino-2,2-dimethylpropanoic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
-
Activation and Amine Addition:
-
Add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Add methylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Protocol 3: Boric Acid Catalyzed Amidation
This protocol is a greener alternative, suitable for larger-scale synthesis if the substrates are thermally stable.
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-amino-2,2-dimethylpropanoic acid (1.0 eq), boric acid (0.1 eq), and toluene.
-
-
Amine Addition:
-
Add methylamine (1.5 eq).
-
-
Reaction:
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or LC-MS (typically 12-24 hours).
-
-
Work-up:
-
Cool the reaction mixture and filter to remove the boric acid catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography.
-
Final Step: Hydrochloride Salt Formation
-
Dissolve the purified 3-Amino-N,2-dimethylpropanamide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more informed troubleshooting and optimization.
Carbodiimide Mechanism with HOBt
Sources
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of 3-Amino-N,2-dimethylpropanamide hydrochloride in Aqueous Buffers
Welcome to the technical support guide for 3-Amino-N,2-dimethylpropanamide hydrochloride. This document provides in-depth guidance on ensuring the stability of this compound in aqueous buffers for various research assays. As drug development professionals and scientists, understanding the stability profile of your compounds is critical for generating reliable and reproducible data. This guide is structured to provide both foundational knowledge and practical, actionable protocols to address stability concerns you may encounter during your experiments.
Understanding the Stability of 3-Amino-N,2-dimethylpropanamide hydrochloride
3-Amino-N,2-dimethylpropanamide hydrochloride possesses an amide functional group, which is the primary site of potential degradation in aqueous environments. The stability of this amide bond is significantly influenced by the pH, temperature, and composition of the buffer system used.[1][2] The principal degradation pathway for amides in aqueous solution is hydrolysis, which results in the cleavage of the amide bond to form a carboxylic acid and an amine.[1][3]
This hydrolysis can be catalyzed by both acidic and basic conditions.[1][3] The hydrochloride salt form of the compound indicates that the primary amino group is protonated, which generally imparts greater water solubility. However, the stability of the amide linkage remains a key consideration.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-Amino-N,2-dimethylpropanamide hydrochloride in aqueous buffers?
A1: The primary degradation pathway is the hydrolysis of the amide bond. This reaction is catalyzed by both hydronium ions (in acidic conditions) and hydroxide ions (in basic conditions), leading to the formation of 3-amino-2,2-dimethylpropanoic acid and methylamine.[1][3][4] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[5]
Q2: What is the optimal pH range for storing this compound in an aqueous buffer?
A2: Generally, amides exhibit maximal stability in the neutral to slightly acidic pH range (approximately pH 5-7).[6] Extreme acidic (pH < 3) and basic (pH > 9) conditions should be avoided, as these will significantly accelerate the rate of hydrolysis.[3][5] However, the precise optimal pH should be determined empirically for your specific assay conditions.
Q3: How does temperature affect the stability of 3-Amino-N,2-dimethylpropanamide hydrochloride solutions?
A3: As with most chemical reactions, the rate of amide hydrolysis increases with temperature.[7][8] For short-term storage (hours to a few days), it is advisable to keep the buffered solutions at 4°C.[9] For long-term storage, freezing at -20°C or -80°C is recommended.[9][10] However, it is crucial to be aware that freeze-thaw cycles can degrade some compounds, so it is best to store the solution in single-use aliquots.[10][11]
Q4: Can the choice of buffer species affect the stability of the compound?
A4: Yes, the buffer species can play a role. Some buffer components can participate in the hydrolysis reaction or interact with the compound in other ways. It is generally recommended to use common, non-nucleophilic buffers such as phosphate, citrate, or MES. When preparing your assay, it is wise to run a preliminary stability check in your chosen buffer system.
Q5: How can I tell if my compound is degrading in my assay buffer?
A5: The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[12] By running a time-course experiment, you can monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products. A decrease in the parent peak area over time is a clear indication of degradation.[13]
Troubleshooting Guide: Investigating Compound Stability
If you suspect that the stability of 3-Amino-N,2-dimethylpropanamide hydrochloride is affecting your assay results (e.g., loss of activity, inconsistent data), this guide will help you systematically troubleshoot the issue.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected compound degradation.
Step-by-Step Protocol for a Time-Course Stability Study
This protocol outlines a method to empirically determine the stability of 3-Amino-N,2-dimethylpropanamide hydrochloride in your specific assay buffer using HPLC.
Objective: To quantify the percentage of the parent compound remaining over time under specific buffer and temperature conditions.
Materials:
-
3-Amino-N,2-dimethylpropanamide hydrochloride
-
Your aqueous assay buffer of interest
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reversed-phase HPLC column[14]
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or water).
-
Preparation of Test Solution: Dilute the stock solution into your pre-warmed or pre-chilled assay buffer to the final desired concentration. Ensure thorough mixing.
-
Timepoint Zero (T=0): Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and inject it into the HPLC system. This will serve as your baseline (100% integrity).
-
Incubation: Place the remaining test solution under the desired storage conditions (e.g., 4°C, room temperature, or 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots of the test solution, transfer to HPLC vials, and inject them into the HPLC system.
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to 3-Amino-N,2-dimethylpropanamide hydrochloride.
-
Calculate the percentage of the compound remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of compound remaining versus time.
-
Data Interpretation and Recommended Actions
| % Remaining after 24h | Stability Assessment | Recommended Actions |
| > 95% | Stable | The compound is stable under these conditions for at least 24 hours. Proceed with your assay. |
| 85% - 95% | Moderately Stable | Consider preparing fresh solutions for each experiment or reducing the incubation time. Further optimization of buffer conditions may be beneficial. |
| < 85% | Unstable | The buffer conditions are not suitable. You must optimize the buffer pH, temperature, or composition as described below. |
Optimization of Buffer Conditions
If your stability study reveals significant degradation, consider the following modifications:
-
Adjust pH: Move the buffer pH closer to the neutral range (pH 6-7).
-
Lower Temperature: If the assay allows, perform incubations at a lower temperature (e.g., room temperature instead of 37°C, or 4°C instead of room temperature).
-
Buffer Choice: If you suspect buffer catalysis, switch to an alternative, non-nucleophilic buffer system.
-
Additives: In some cases, cryoprotectants like glycerol can help stabilize compounds in frozen solutions, though their compatibility with your assay must be verified.[11]
The Chemistry of Amide Hydrolysis
To understand why these troubleshooting steps are effective, it is important to grasp the underlying chemical mechanisms of amide hydrolysis.
Visualizing the Hydrolysis Mechanisms
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jddtonline.info [jddtonline.info]
- 9. biocompare.com [biocompare.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Epimerization in Reactions with 2-Amino-N,2-dimethylpropanamide Hydrochloride
Welcome to the technical support center for "2-Amino-N,2-dimethylpropanamide hydrochloride" (CAS: 84827-06-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral building block. Our primary focus is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the risk of epimerization, a critical challenge in maintaining the stereochemical integrity of your target molecules.
Understanding the Challenge: Epimerization
Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer. In the context of 2-Amino-N,2-dimethylpropanamide, the chiral center is the quaternary carbon at the C2 position, which is alpha to the amide carbonyl group. During chemical reactions, particularly amide bond formation (coupling reactions), this center is susceptible to racemization, which can lead to a loss of biological activity and create challenging purification issues.[1][2][3]
This guide will walk you through the mechanisms of epimerization and provide actionable protocols to preserve the chiral purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization for 2-Amino-N,2-dimethylpropanamide hydrochloride?
A1: The principal mechanism of epimerization for α-amino amides involves the deprotonation of the α-carbon (the chiral center) by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers. The activation of the carboxylic acid group during coupling reactions enhances the acidity of the α-proton, making it more susceptible to abstraction.[1]
Below is a diagram illustrating the general mechanism of epimerization:
Caption: General mechanism of base-catalyzed epimerization.
Q2: How do I choose the right coupling reagent to minimize epimerization?
A2: The choice of coupling reagent is critical. Reagents that form highly reactive intermediates can accelerate epimerization. For sterically hindered amino acids like 2-Amino-N,2-dimethylpropanamide, it is advisable to use coupling reagents known for low epimerization rates.[4]
Here is a comparison of common coupling reagents:
| Coupling Reagent | Typical Additive | Risk of Epimerization | Notes |
| HATU | HOAt | Low | Generally effective for hindered couplings. |
| HBTU | HOBt | Moderate | Can be effective, but risk of epimerization is higher than with HATU. |
| EDC | HOBt or HOAt | Moderate to High | The choice of additive is crucial in suppressing epimerization.[4] |
| DIC/HOBt | HOBt | Low to Moderate | A common and cost-effective choice with a good balance of reactivity and low epimerization. |
| COMU | None | Low | A newer generation coupling reagent with high efficiency and low epimerization. |
Recommendation: For reactions involving 2-Amino-N,2-dimethylpropanamide, we recommend starting with HATU or COMU to minimize the risk of epimerization, especially in demanding coupling steps.
Q3: What is the role of the base in epimerization, and which one should I use?
A3: The base is necessary to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction. However, an excessively strong or sterically hindered base can promote the abstraction of the α-proton, leading to epimerization.[1]
| Base | pKa of Conjugate Acid | Steric Hindrance | Recommendation for Use |
| Diisopropylethylamine (DIPEA) | 10.7 | High | Commonly used, but can promote epimerization. Use with caution and at low temperatures. |
| N-Methylmorpholine (NMM) | 7.4 | Moderate | A weaker base, generally a better choice to minimize epimerization. |
| 2,4,6-Collidine | 7.4 | High | Similar in basicity to NMM but more hindered. Can be a good alternative. |
Recommendation: Use a non-nucleophilic, moderately hindered base like N-Methylmorpholine (NMM) . If DIPEA is necessary, use it judiciously and maintain low reaction temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Significant epimerization detected by chiral HPLC or NMR. | Inappropriate coupling reagent. | Switch to a coupling reagent known for low epimerization, such as HATU or COMU. |
| Excessive or overly strong base. | Reduce the equivalents of base used. Switch to a weaker base like N-Methylmorpholine (NMM). | |
| High reaction temperature. | Maintain the reaction temperature at 0 °C or lower. For particularly sensitive substrates, consider temperatures as low as -20 °C. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete. | |
| Inappropriate solvent. | Use non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid polar aprotic solvents like Dimethylformamide (DMF) if possible, as they can promote epimerization.[4] | |
| Low reaction yield. | Steric hindrance of the amine. | Use a more powerful coupling reagent like HATU. Increase the reaction time slightly while carefully monitoring for epimerization. |
| Insufficient activation. | Ensure the coupling reagent is of high quality and used in the correct stoichiometry. | |
| Incomplete neutralization of the hydrochloride salt. | Ensure at least one equivalent of base is used to free the amine. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Epimerization
This protocol provides a starting point for coupling a carboxylic acid to 2-Amino-N,2-dimethylpropanamide hydrochloride.
-
Preparation:
-
Dissolve 2-Amino-N,2-dimethylpropanamide hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in an appropriate anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Base and Coupling Reagent:
-
Add N-Methylmorpholine (NMM) (1.2 eq) to the reaction mixture and stir for 10-15 minutes.
-
In a separate flask, dissolve HATU (1.2 eq) in the same anhydrous solvent.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.
-
If the reaction is sluggish, consider allowing it to slowly warm to room temperature over several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Analysis of Epimerization:
-
Analyze the purified product by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (d.e.).
-
Below is a workflow diagram for the experimental protocol:
Caption: Workflow for minimizing epimerization.
References
-
Shafi, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 7996. Available at: [Link]
-
PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Song, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Shafi, S., et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]
-
MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Advances in the synthesis of β-alanine. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
YouTube. (2014). How to Make Amides: Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of an Unsaturated β-Alanine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Amino-N,2-dimethylpropanamide Hydrochloride
Introduction
3-Amino-N,2-dimethylpropanamide hydrochloride, a small polar molecule, serves as a crucial building block in various pharmaceutical syntheses. Its chemical structure, featuring a primary amine and a substituted amide, necessitates rigorous purity control to ensure the safety and efficacy of final drug products. Impurities stemming from the synthetic route can impact downstream reactions, yield, and the toxicological profile of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The primary challenge in the HPLC analysis of 3-Amino-N,2-dimethylpropanamide is its high polarity and lack of a significant UV chromophore, making retention on traditional reversed-phase columns and detection by UV-Vis spectrophotometry difficult. This guide will explore and compare two robust HPLC strategies to overcome these challenges: Reversed-Phase HPLC with Ion-Pairing and Charged Aerosol Detection (CAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) with CAD .
Understanding the Analyte and Potential Impurities
A robust analytical method must be capable of separating the main component from its potential process-related impurities. While the specific synthesis route for 3-Amino-N,2-dimethylpropanamide hydrochloride may vary, a plausible pathway involves the amidation of a protected 2-amino-2-methylpropanoic acid derivative with methylamine. Potential impurities could include:
-
Starting Materials: Unreacted 2-amino-2-methylpropanoic acid derivatives or methylamine.
-
Side-Products: Di-acylated species or products from side reactions of protecting groups.
-
Degradants: Hydrolysis of the amide bond to form 2-amino-2-methylpropanoic acid.
The analytical methods presented below are designed with the selectivity to separate these and other potential impurities from the main analyte.
Method 1: Ion-Pair Reversed-Phase HPLC with Charged Aerosol Detection (IP-RP-HPLC-CAD)
This approach addresses the poor retention of the polar analyte on a nonpolar stationary phase by introducing an ion-pairing reagent into the mobile phase. The ion-pairing reagent, typically a long-chain alkyl sulfonate, forms a neutral complex with the protonated amine of the analyte, which can then be retained by the C18 column. Due to the lack of a strong UV chromophore in the analyte, a universal detector like a Charged Aerosol Detector (CAD) is employed.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 column is a workhorse in pharmaceutical analysis, offering robustness and a well-understood retention mechanism. While not ideal for polar compounds alone, its combination with an ion-pairing reagent makes it highly effective.
-
Mobile Phase and Ion-Pairing Reagent: A gradient of acetonitrile in an aqueous buffer containing an ion-pairing reagent like sodium heptanesulfonate is used. The buffer controls the pH to ensure the primary amine is protonated for consistent ion-pairing. The gradient elution allows for the separation of compounds with a range of polarities.
-
Detector (CAD): The Charged Aerosol Detector provides a response proportional to the mass of the analyte, making it ideal for quantifying compounds with no or poor UV absorption.[1][2]
Workflow Visualization
Caption: Workflow for Ion-Pair Reversed-Phase HPLC with CAD.
Method 2: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
HILIC is an alternative chromatographic mode specifically designed for the retention and separation of highly polar compounds.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase (Amide or Silica): A polar stationary phase, such as one with bonded amide or bare silica, is used to retain the polar analyte.[5]
-
Mobile Phase: A high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. The buffer helps to maintain consistent peak shapes and ionization states of the analyte. A gradient is employed by increasing the aqueous component to elute the analytes.
-
Detector (CAD): As with the IP-RP-HPLC method, a CAD is necessary for the detection of the non-chromophoric analyte. The high organic content of the HILIC mobile phase is also beneficial for the nebulization process in the CAD.
Workflow Visualization
Caption: Workflow for HILIC with CAD analysis.
Comparison of HPLC Methods
| Parameter | Ion-Pair RP-HPLC-CAD | HILIC-CAD |
| Principle | Analyte forms a neutral ion-pair with a reagent, which is retained on a nonpolar stationary phase. | Polar analyte partitions into a water-enriched layer on a polar stationary phase.[3] |
| Advantages | - Utilizes robust and widely available C18 columns.- Well-established technique in pharmaceutical QC labs. | - Specifically designed for highly polar compounds.- MS-compatible mobile phases.- Often provides orthogonal selectivity to RP-HPLC. |
| Disadvantages | - Ion-pairing reagents can be harsh on columns and contaminate the HPLC-MS system.- Longer column equilibration times.- Mobile phase is not ideal for mass spectrometry. | - Can be sensitive to mobile phase composition and water content.- Sample diluent must be carefully matched to the mobile phase to avoid peak distortion.- Column equilibration can be lengthy. |
| Selectivity | Primarily based on the hydrophobicity of the ion-pair complex. | Based on the polarity and partitioning behavior of the analyte.[4] |
| Robustness | Generally high, but dependent on the stability of the ion-pairing reagent on the column. | Can be less robust than RP-HPLC if mobile phase and sample preparation are not carefully controlled. |
| MS Compatibility | Poor due to the presence of non-volatile ion-pairing salts. | Excellent, as volatile buffers like ammonium formate are typically used. |
Experimental Protocols
System Suitability
Before sample analysis, the chromatographic system must pass a system suitability test to ensure its performance. A standard solution of 3-Amino-N,2-dimethylpropanamide hydrochloride and a potential impurity should be injected. The following parameters should be monitored:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Resolution: The resolution between the main peak and the impurity peak should be ≥ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard should be ≤ 2.0%.
Method 1: IP-RP-HPLC-CAD Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Sodium Heptanesulfonate and 10 mM Sodium Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 50 25 50 26 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Gas: Nitrogen at 35 psi
-
-
Standard Preparation: Accurately weigh and dissolve 3-Amino-N,2-dimethylpropanamide hydrochloride in Mobile Phase A to a concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample in Mobile Phase A to a concentration of 1.0 mg/mL.
Method 2: HILIC-CAD Protocol
-
Column: Amide, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Gradient:
Time (min) %B 0 5 20 40 25 40 26 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Gas: Nitrogen at 35 psi
-
-
Standard Preparation: Accurately weigh and dissolve 3-Amino-N,2-dimethylpropanamide hydrochloride in a diluent of 90:10 (v/v) Acetonitrile:Water to a concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample in the same diluent to a concentration of 1.0 mg/mL.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Both Ion-Pair Reversed-Phase HPLC and HILIC offer viable solutions for the purity analysis of 3-Amino-N,2-dimethylpropanamide hydrochloride. The choice between the two methods will depend on the specific requirements of the analysis.
-
IP-RP-HPLC-CAD is a robust and familiar technique that is well-suited for routine quality control environments where MS compatibility is not a primary concern.
-
HILIC-CAD provides excellent retention for this highly polar analyte and is the preferred method when MS identification of unknown impurities is required, due to its use of volatile mobile phases.
For comprehensive impurity profiling, it is often beneficial to develop both methods, as their orthogonal selectivities can provide a more complete picture of the sample's purity. Regardless of the chosen method, proper validation is essential to ensure the generation of accurate and reliable data in a regulated drug development setting.
References
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved January 26, 2026, from [Link]
-
Bird, S. S., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1466-1478. [Link]
- Li, Y., & Ryan, P. (2007). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC North America, 25(9), 984-994.
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 26, 2026, from [Link]
-
Reddit. (2023, May 29). CAD vs MS for HPLC on compounds without chromophores?. r/Chempros. Retrieved January 26, 2026, from [Link]
-
Veeprho. (n.d.). Alanine Impurities and Related Compound. Retrieved January 26, 2026, from [Link]
-
Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved January 26, 2026, from [Link]
-
LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved January 26, 2026, from [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved January 26, 2026, from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275-2290. [Link]
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
Collins, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 845-852. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved January 26, 2026, from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved January 26, 2026, from [Link]
-
Element Lab Solutions. (n.d.). SiELC Mixed Mode Columns. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 26, 2026, from [Link]
-
MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(18), 3358. [Link]
-
ResearchGate. (n.d.). Synthesis routes to the key intermediate N-methyl-N-pentyl-β-alanine HCl (1). Retrieved January 26, 2026, from [Link]
-
PubMed Central. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1466–1478. [Link]
-
PharmTech. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved January 26, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 26, 2026, from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved January 26, 2026, from [Link]
-
LCGC Europe. (2001, November 1). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Core-Shell Columns. Retrieved January 26, 2026, from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved January 26, 2026, from [Link]
-
Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved January 26, 2026, from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved January 26, 2026, from [Link]
-
ESA Biosciences. (2014, August 22). HPLC Analysis of Non-volatile Analytes Using Charged Aerosol Detection. Retrieved January 26, 2026, from [Link]
-
HPLC Chromatography Hints and Tips. (2017, December 9). Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector). Retrieved January 26, 2026, from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 26, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. veeprho.com [veeprho.com]
- 3. agilent.com [agilent.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Amino-N,2-dimethylpropanamide Hydrochloride and its Derivatives
Executive Summary
In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory compliance, process optimization, and safety. This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural elucidation of 3-Amino-N,2-dimethylpropanamide hydrochloride and its derivatives—a class of molecules relevant as building blocks in organic synthesis.[1] We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, multi-technique approach to small molecule characterization.
Introduction: The Analytical Challenge
3-Amino-N,2-dimethylpropanamide hydrochloride is a small molecule characterized by several key structural features: a primary amide, a primary amine (present as a hydrochloride salt), and a quaternary carbon center. Each feature presents a unique analytical signature and a potential point of ambiguity. Is the amine protonated? What is the precise connectivity around the sterically hindered quaternary carbon? Does the solid form contain the desired hydrochloride salt?
Answering these questions requires more than a single technique; it demands a synergistic application of multiple analytical methods. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography in building an unshakeable structural hypothesis.
The Integrated Analytical Workflow
Figure 1: A logical workflow for the comprehensive structural elucidation of a small molecule pharmaceutical intermediate.
Mass Spectrometry: The First Step in Molecular Identity
Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For a molecule like 3-Amino-N,2-dimethylpropanamide hydrochloride (C₅H₁₃ClN₂O), high-resolution mass spectrometry (HRMS) is indispensable.[2]
Causality of Choice: We choose HRMS over nominal mass spectrometry because its high mass accuracy allows for the confident determination of the elemental formula.[2][3] This is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions), a common challenge in drug development where unexpected impurities may be present.
Expected Data
For the parent compound, HRMS would target the molecular ion of the free base, [M+H]⁺, at m/z 117.1028, corresponding to the formula C₅H₁₃N₂O⁺. The presence of chlorine is typically not observed in the parent ion under standard electrospray ionization (ESI) conditions, as the HCl salt dissociates in solution.
| Parameter | Expected Value | Purpose |
| Formula | C₅H₁₂N₂O | Base Molecule |
| Molecular Weight | 116.16 g/mol | For Stoichiometry |
| [M+H]⁺ Exact Mass | 117.1028 Da | HRMS Confirmation of Elemental Composition |
| [M+Na]⁺ Exact Mass | 139.0847 Da | Common Adduct for Confirmation |
Table 1: Key mass spectrometry data points for 3-Amino-N,2-dimethylpropanamide.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes. The liquid chromatography step separates the target compound from potential impurities.[4]
-
Mass Spectrometry: Analyze the eluent using an Orbitrap or Q-TOF mass spectrometer in positive ion electrospray mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Extract the accurate mass of the main peak and use the instrument software to predict the elemental composition. The result must be within a 5 ppm mass error tolerance.
FTIR Spectroscopy: Identifying the Functional Framework
FTIR spectroscopy provides rapid and definitive identification of the functional groups present in a molecule. For our target compound, we are looking for the characteristic vibrations of a primary amide and a primary amine salt.
Causality of Choice: FTIR is a fast, non-destructive technique that provides an excellent "fingerprint" of the molecule. It is particularly powerful for confirming the presence of the carbonyl (C=O) group of the amide and the N-H bonds of the protonated amine, which are key structural features.
Expected Data
The spectrum is expected to show several key absorption bands:
-
Amine Salt (R-NH₃⁺): A very broad and strong absorption from ~3200-2800 cm⁻¹, often obscuring the C-H stretches.[5] This is a hallmark of the hydrochloride salt.
-
Amide C=O Stretch (Amide I band): A strong, sharp absorption around 1680-1630 cm⁻¹.[6]
-
Amide N-H Bend (Amide II band): A medium absorption around 1650-1620 cm⁻¹ for primary amides.[6]
-
Aliphatic C-H Stretch: Weaker peaks on top of the broad amine salt band, typically from 2950-2850 cm⁻¹.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Amine Salt (R-NH₃⁺) | N-H Stretch | 3200 - 2800 | Very Broad, Strong |
| Amide | C=O Stretch | 1680 - 1630 | Strong, Sharp |
| Primary Amide | N-H Bend | 1650 - 1620 | Medium |
| Alkyl | C-H Stretch | 2950 - 2850 | Medium, Sharp |
Table 2: Characteristic FTIR absorption bands for 3-Amino-N,2-dimethylpropanamide hydrochloride.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and taking a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.
NMR Spectroscopy: Mapping the Molecular Skeleton
While MS confirms the formula and FTIR identifies functional groups, NMR spectroscopy reveals the precise atomic connectivity, building a complete picture of the molecule's structure in solution. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment.
Causality of Choice: NMR is the most powerful technique for determining the detailed structure of organic molecules in solution.[7]
-
¹H NMR: Shows the number of different types of protons, their chemical environment, and their proximity to other protons. The presence of a broad signal for the -NH₃⁺ protons that exchanges with D₂O is strong evidence for the hydrochloride salt form.[8]
-
¹³C NMR: Shows the number of different types of carbon atoms, including the quaternary carbon and the amide carbonyl.
-
2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton coupling networks (e.g., which protons are adjacent). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.
Expected Data (in DMSO-d₆)
| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Correlations (HSQC) |
| -C(CH₃)₂ | ~1.1 (s, 6H) | ~25 | Correlates to ~1.1 ppm |
| -C(CH₃)₂- | (Quaternary) | ~40 | No attached protons |
| -CH₂-NH₃⁺ | ~2.9 (s, 2H) | ~50 | Correlates to ~2.9 ppm |
| -C=O | (Carbonyl) | ~175 | No attached protons |
| -NH₂ (Amide) | ~7.0-7.5 (br s, 2H) | - | - |
| -NH₃⁺ (Amine Salt) | ~8.0-8.5 (br s, 3H) | - | - |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key correlations for 3-Amino-N,2-dimethylpropanamide hydrochloride in DMSO-d₆.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for amine salts as it slows proton exchange).
-
¹H NMR: Acquire a standard ¹H spectrum. Note the chemical shifts, integrations, and multiplicities.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (and optionally a DEPT-135 spectrum to differentiate CH, CH₂, and CH₃ carbons).
-
2D NMR: Acquire COSY and HSQC spectra. These experiments are crucial for linking the different spin systems and confirming the connectivity around the quaternary carbon.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The disappearance of the signals assigned to the -NH₂ and -NH₃⁺ protons confirms their identity as exchangeable protons.
Figure 2: Interrelationship of NMR experiments for establishing molecular connectivity.
X-ray Crystallography: The Gold Standard
For molecules that can be crystallized, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure. It is the ultimate confirmation of connectivity, conformation, and, crucially, the salt form in the solid state.
Causality of Choice: While other techniques provide data that lead to a structural inference, X-ray crystallography provides a direct "picture" of the molecule.[9] It is considered definitive proof of structure and is invaluable for understanding solid-state properties, which is critical in pharmaceutical development.[10][11] X-ray powder diffraction (XRPD) can also be used as a fingerprinting technique to identify the specific crystalline form.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most challenging step. It involves screening various solvents and conditions (e.g., slow evaporation, vapor diffusion) to grow a single, high-quality crystal suitable for diffraction.
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
-
Analysis: The final output is a 3D model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions (like the ionic bond between the ammonium cation and chloride anion).
Comparative Guide to Analytical Techniques
| Technique | Information Provided | Sample Amount | Throughput | Key Advantage | Key Limitation |
| HRMS | Molecular formula, exact mass | < 1 mg | High | Unambiguous elemental composition | No connectivity information |
| FTIR | Functional groups | ~1-5 mg | Very High | Fast, confirms key bonds (C=O, N-H) | Provides limited structural detail |
| NMR | Complete connectivity in solution, protonation state | 5-20 mg | Medium | The most powerful tool for structure in solution | Less sensitive, gives no solid-state info |
| X-Ray | Absolute 3D structure, solid form | Single Crystal | Low | Definitive, "gold standard" proof of structure[11] | Requires a suitable single crystal |
Table 4: Objective comparison of the primary analytical techniques for structural confirmation.
Conclusion
The structural confirmation of 3-Amino-N,2-dimethylpropanamide hydrochloride and its derivatives is not achieved by a single measurement but by the convergence of evidence from a suite of orthogonal analytical techniques. The workflow begins with Mass Spectrometry to establish the molecular formula, is corroborated by FTIR to identify the essential functional groups, and is ultimately mapped out in detail by NMR spectroscopy to define the atomic connectivity. For definitive proof of the solid-state structure and salt form, X-ray Crystallography stands as the final arbiter. By employing this multi-faceted, self-validating approach, researchers and drug developers can ensure the absolute structural integrity of their molecules, forming a solid foundation for all subsequent research and development activities.
References
-
PubChem. 3-Amino-2,2-dimethylpropanamide. Available from: [Link]
- Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available from: [Link]
-
ResearchGate. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]
-
University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. Available from: [Link]
-
American Pharmaceutical Review. X-ray Powder Diffraction in Solid Form Screening and Selection. Available from: [Link]
-
PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Available from: [Link]
-
PubMed. High-resolution mass spectrometry of small molecules bound to membrane proteins. Available from: [Link]
-
ResearchGate. Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
European Society of Medicine. A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Available from: [Link]
-
Chromatography Online. Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Available from: [Link]
-
PubMed Central. Comparison of analytical techniques for the identification of bioactive compounds from natural products. Available from: [Link]
-
University of Calgary. IR: amines. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]
-
Fiehn Lab. Structure Elucidation of Small Molecules. Available from: [Link]
-
PubMed Central. X-Ray Crystallography of Chemical Compounds. Available from: [Link]
-
Walsh Medical Media. Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]
-
ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available from: [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]
-
ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]
-
SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available from: [Link]
-
YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available from: [Link]
-
Ashdin Publishing. Review Article - Analytical Method Development and Validation. Available from: [Link]
-
Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. scispace.com [scispace.com]
- 4. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthetic routes for "3-Amino-N,2-dimethylpropanamide hydrochloride"
An In-Depth Technical Guide to the Synthesis of 3-Amino-N,2-dimethylpropanamide Hydrochloride: A Comparative Analysis
For drug development professionals and synthetic chemists, the efficient and scalable synthesis of key intermediates is paramount. 3-Amino-N,2-dimethylpropanamide hydrochloride serves as a versatile building block, and the selection of an optimal synthetic route can significantly impact project timelines and costs. This guide provides a detailed comparison of prominent synthetic strategies, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.
Retrosynthetic Analysis: Deconstructing the Target
A logical starting point for comparing synthetic routes is a retrosynthetic analysis. By disconnecting the target molecule at key chemical bonds, we can identify potential starting materials and synthetic strategies. For 3-Amino-N,2-dimethylpropanamide, two primary disconnections are most logical: the amide bond and the C3-N bond.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals two divergent strategies:
-
Route A (Convergent): Forming the amide bond between a 3-amino-2-methylpropanoic acid derivative and methylamine. This is a convergent approach, building the two key fragments separately before joining them.
-
Route B (Linear): Constructing the propanamide backbone first and then introducing the C3-amino group via nucleophilic substitution.
Route A: Convergent Synthesis via Amide Coupling
This route is a staple in medicinal chemistry due to its flexibility and reliance on well-established amide bond formation protocols. The core principle is the activation of a carboxylic acid to facilitate its reaction with a relatively non-nucleophilic amine.[1]
Scientific Rationale
Directly heating a carboxylic acid and an amine to form an amide is often inefficient and requires harsh conditions due to the formation of a stable ammonium carboxylate salt.[2] To overcome this, coupling reagents are employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like Hydroxybenzotriazole (HOBt) create a highly reactive activated ester intermediate, which is then readily attacked by the amine under mild conditions.[3] The use of a protecting group on the starting amino acid (e.g., Boc or Cbz) is critical to prevent polymerization or other side reactions.
Experimental Workflow Diagram
Caption: Workflow for the convergent amide coupling route.
Detailed Protocol
-
Amide Coupling:
-
To a solution of Boc-3-amino-2-methylpropanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add EDCI (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture for 20 minutes to allow for the formation of the active ester.
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected amide.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude protected amide in a minimal amount of a suitable solvent like 2-propanol or ethyl acetate.
-
Add a solution of HCl in the corresponding solvent (e.g., 20% w/w HCl in 2-propanol) dropwise with stirring.[4]
-
Stir the mixture at ambient temperature for 1 hour, then cool to 0-5 °C for an additional 2-4 hours to promote precipitation.[4]
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 3-Amino-N,2-dimethylpropanamide hydrochloride.
-
Route B: Linear Synthesis via Nucleophilic Substitution
This linear approach builds the carbon skeleton first and introduces the key amine functionality in a later step. This strategy can be advantageous if the hydroxy acid starting material is more readily available or cost-effective than the corresponding amino acid.
Scientific Rationale
This pathway is analogous to syntheses of similar structures like 3-amino-2,2-dimethylpropanamide.[5][6] The core of this method relies on converting a poor leaving group (a hydroxyl group) into a good one, typically a tosylate or mesylate. This activated intermediate is then susceptible to Sₙ2 displacement by a nitrogen nucleophile. While direct ammonolysis is possible, a more controlled and often higher-yielding approach involves using sodium azide followed by reduction of the resulting azide to the primary amine. This two-step process avoids the potential for over-alkylation that can occur with ammonia.
Experimental Workflow Diagram
Caption: Workflow for the linear nucleophilic substitution route.
Detailed Protocol
-
Amidation:
-
While direct amidation of carboxylic acids is difficult, the corresponding ester is more reactive.[1] A methyl ester of 3-hydroxy-2-methylpropanoic acid can be directly converted to the N-methyl amide.
-
Charge a sealed pressure vessel with methyl 3-hydroxy-2-methylpropanoate (1.0 eq) and a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 3-5 eq).
-
Heat the reaction to 60-80 °C for 24-48 hours.
-
Cool the vessel, and remove the excess methylamine and solvent under reduced pressure to obtain crude 3-hydroxy-N,2-dimethylpropanamide.
-
-
Hydroxyl Activation:
-
Dissolve the crude hydroxy-amide (1.0 eq) in pyridine or DCM with a base like triethylamine (1.5 eq) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).[6]
-
Stir at room temperature for 16 hours.[6]
-
Work up by washing with water and brine, then concentrate to yield the crude tosylated intermediate.
-
-
Azide Displacement and Reduction:
-
Dissolve the tosylate in a polar aprotic solvent like DMF and add sodium azide (NaN₃, 1.5 eq).
-
Heat to 70-90 °C and stir for 8-12 hours until the starting material is consumed (monitor by TLC).
-
Cool, dilute with water, and extract with ethyl acetate. The combined organic layers contain the azido-amide.
-
For the reduction, dissolve the crude azido-amide in methanol or ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction through Celite to remove the catalyst.
-
-
Salt Formation:
-
To the filtrate from the previous step, add a solution of HCl in an appropriate solvent and process as described in Route A to isolate the final hydrochloride salt.
-
Comparative Analysis
| Parameter | Route A: Convergent Amide Coupling | Route B: Linear Nucleophilic Substitution |
| Starting Materials | Protected 3-amino-2-methylpropanoic acid, methylamine | 3-hydroxy-2-methylpropanoic acid derivatives |
| Number of Steps | 2-3 (assuming protected amino acid is available) | 4-5 |
| Key Reagents | EDCI, HOBt, Boc-Anhydride, TFA/HCl | TsCl, Sodium Azide, H₂/Pd-C |
| Typical Overall Yield | Moderate to High (60-80%) | Moderate (40-60%) |
| Scalability | Good; coupling reagents can be costly on a large scale. | Excellent; reagents are generally cheaper for bulk synthesis. |
| Safety Concerns | Carbodiimides can be sensitizers. | Sodium azide is highly toxic and potentially explosive. |
| Stereocontrol | Excellent; can start with an enantiopure amino acid. | Possible, but requires an enantioselective synthesis of the starting hydroxy acid. |
| Flexibility | High; easy to vary the amine component for analogue synthesis. | Lower; backbone is fixed early in the synthesis. |
Conclusion and Expert Recommendations
The choice between these synthetic routes is dictated by the specific goals of the research program.
Route A (Convergent Amide Coupling) is highly recommended for early-stage drug discovery and medicinal chemistry applications . Its primary advantages are its flexibility for creating analogues and the direct path to high enantiopurity if a chiral starting material is used. The well-defined protocols for amide coupling make it a reliable and predictable choice for small to medium-scale synthesis.[]
Route B (Linear Nucleophilic Substitution) is often better suited for process development and large-scale manufacturing . While it involves more steps, the starting materials and reagents are typically less expensive, making the overall process more economical for bulk production. The main drawback is the use of hazardous sodium azide, which may require specialized handling and engineering controls in an industrial setting.
Ultimately, both routes represent viable and validated strategies for obtaining 3-Amino-N,2-dimethylpropanamide hydrochloride. A thorough evaluation of project-specific factors—including scale, cost, timeline, and available expertise—will guide the selection of the most appropriate synthetic pathway.
References
- This cit
- This cit
- Google Patents. (n.d.). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
- This cit
- Google Patents. (n.d.). Preparation method of 3-amino-2, 2-dimethylpropionamide.
- This cit
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved January 26, 2026, from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved January 26, 2026, from [Link]
- This cit
-
ResearchGate. (2014, February 20). What are the best suggestions for an efficient and rapid procedure for amidation? Retrieved January 26, 2026, from [Link]
- This cit
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 5. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 6. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to Chiral β-Amino Amides in Synthesis: A Comparative Analysis Featuring 3-Amino-N,2-dimethylpropanamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the most versatile of these synthons are amino amides, prized for their bifunctionality and their foundational role in constructing everything from simple linkers to complex peptidomimetics.[1][2] This guide moves beyond a general overview to provide an in-depth comparison of a specific, non-canonical building block—the chiral β-amino amide 3-Amino-N,2-dimethylpropanamide hydrochloride —against more conventional amino amide classes used in synthesis.
Our central thesis is that the utility of an amino amide is dictated by its fundamental topology. By dissecting the structural nuances of our target molecule and placing it in direct comparison with its α-amino, achiral, and sterically-hindered counterparts, we aim to illuminate the specific synthetic scenarios where each class provides a distinct, and often non-interchangeable, advantage.
Profiling the Subject: Structural & Chemical Identity of 3-Amino-N,2-dimethylpropanamide
To understand its synthetic potential, we must first analyze the core architecture of 3-Amino-N,2-dimethylpropanamide. It is a derivative of a β-amino acid, a class of molecules that, while similar to the proteinogenic α-amino acids, possesses an additional carbon atom in its backbone between the amino and carbonyl functionalities.[3][4]
Key Structural Features:
-
β-Amino Acid Backbone: The amine and amide groups are separated by two carbons (C2 and C3). This seemingly minor change has profound implications for the conformational geometry of molecules it is incorporated into.
-
C2 Stereocenter: The methyl group at the C2 position renders the molecule chiral. This is a critical feature, as stereochemistry is fundamental to molecular recognition and biological activity. For any given side chain, a β-amino acid can have four possible diastereoisomers ((R/S) at C2 and (R/S) at C3), offering vast structural diversity.[3][4]
-
N-Methyl Amide: The amide nitrogen is mono-substituted with a methyl group. This modification prevents the amide N-H from acting as a hydrogen bond donor, a crucial consideration in designing molecules to fit specific biological targets.
-
Primary Amine: The terminal primary amine serves as a versatile nucleophilic handle for subsequent synthetic elaboration, such as acylation or alkylation.
These features position 3-Amino-N,2-dimethylpropanamide not as a simple linker, but as a specialized chiral building block for constructing non-natural peptides and complex organic molecules where precise conformational control and metabolic stability are required.
The Core Comparison: α-Amino Amides vs. β-Amino Amides
The most fundamental distinction in the world of amino amides is the α- versus β-scaffold. This choice dictates the geometry, stability, and ultimate function of the resulting molecule.
Backbone Geometry and Secondary Structure
Alpha-amino acids are the exclusive building blocks of natural proteins and peptides, where they polymerize to form well-defined secondary structures like the α-helix and β-sheet. In contrast, the elongated backbone of β-amino acids prevents them from adopting these native conformations. Instead, they give rise to a unique class of structures known as foldamers .[5] Oligomers of β-amino acids can form stable, predictable helices (e.g., the 14-helix) and sheets that present side chains in distinct spatial arrangements compared to their α-peptide cousins.[4][5]
This capability is a cornerstone of modern peptidomimetic design. It allows scientists to create scaffolds that mimic the surface of a natural peptide for receptor recognition while possessing an entirely different, and synthetically accessible, backbone.[5]
Proteolytic Stability: A Decisive Advantage in Drug Design
Perhaps the most significant functional difference is resistance to enzymatic degradation. The amide bonds in α-peptides are readily recognized and cleaved by proteases in vivo, leading to short biological half-lives. The unnatural backbone of β-peptides, however, is not a substrate for these enzymes.[3][4] This intrinsic proteolytic resistance makes β-amino amides and their derivatives exceptionally valuable for designing peptide-based drugs with improved pharmacokinetic profiles.[3][6]
A Broader Perspective: Comparison with Other Amino Amide Classes
While the α/β distinction is primary, comparing our target molecule to other structural variants reveals further nuances in synthetic strategy.
| Feature | 3-Amino-N,2-dimethylpropanamide (Chiral β-Amide) | α-Amino Amides (e.g., Alaninamide) | 3-Aminopropanamide (Achiral β-Amide) | 3-Amino-2,2-dimethylpropanamide (Sterically Hindered Achiral β-Amide) |
| Backbone | β-Amino | α-Amino | β-Amino | β-Amino |
| Chirality | Yes (at C2) | Yes (at Cα) | No | No |
| Primary Synthetic Role | Building block for peptidomimetics, foldamers, and chiral ligands.[7][8] | Component of natural and synthetic peptides. | Simple, flexible linker or spacer. | Conformationally restricted scaffold, intermediate for drugs like Aliskiren.[9] |
| Key Advantage | Proteolytic stability, unique secondary structures, stereochemical control.[3][5] | Mimics natural peptide backbones, extensive synthetic methodology exists. | Simplicity, low cost, high flexibility. | Introduces steric bulk and conformational rigidity.[9] |
| Key Disadvantage | Does not replicate natural peptide conformations. | Susceptible to proteolysis. | Lacks stereochemical information and conformational preference. | Lacks chirality, steric bulk can hinder subsequent reactions. |
This comparison highlights a clear principle: synthetic choice follows function. For replicating a natural peptide, α-amides are necessary. For creating a stable analog with novel conformational properties, a chiral β-amide like 3-Amino-N,2-dimethylpropanamide is superior. For introducing rigid, achiral spacing, the gem-dimethyl analog is the tool of choice.[9]
Experimental Data & Synthetic Protocols
The true value of a building block is realized in its synthetic application. Below, we provide representative, self-validating protocols for the synthesis of both a chiral β-amino amide and a standard α-amino amide to illustrate the practical differences in their handling.
Protocol 1: Representative Asymmetric Synthesis of a Chiral β-Amino Amide
The stereoselective synthesis of chiral β-amino amides is an area of active research, often relying on methods like the asymmetric Mannich reaction or conjugate addition.[7][8][10] The following protocol is a representative example based on a Mannich-type reaction.
Objective: To synthesize an N-protected chiral β-amino amide with high diastereoselectivity.
Materials:
-
Aldehyde (e.g., Isobutyraldehyde)
-
Amine (e.g., p-Anisidine)
-
Ketene Silyl Acetal (e.g., derived from Propanoic acid)
-
Chiral Catalyst (e.g., Chiral Brønsted Acid)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Standard workup and purification reagents (Saturated NaHCO₃, Brine, MgSO₄, Silica Gel)
Step-by-Step Methodology:
-
Imine Formation (In Situ): To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq) and the amine (1.0 eq) in anhydrous dichloromethane. Stir at room temperature for 30 minutes to allow for the formation of the corresponding imine.
-
Catalyst Introduction: Add the chiral Brønsted acid catalyst (typically 5-10 mol%) to the reaction mixture.
-
Nucleophilic Addition: Cool the mixture to the optimized reaction temperature (e.g., -20 °C). Slowly add the ketene silyl acetal (1.2 eq) dropwise over 20 minutes. Causality: The chiral catalyst coordinates to the imine, creating a chiral environment that directs the incoming nucleophile to attack one face of the imine preferentially, thus establishing the stereocenter.
-
Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the enantiomerically enriched β-amino ester or amide.
-
Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Asymmetric synthesis workflow for a chiral β-amino amide.
Protocol 2: Standard Synthesis of a Chiral α-Amino Amide via Peptide Coupling
This protocol describes the formation of an amide bond between a protected α-amino acid and an amine, a fundamental reaction in peptide synthesis.
Objective: To synthesize an N-Boc-protected dipeptide amide.
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
L-Valine methyl ester hydrochloride (1.0 eq)
-
Coupling Agent (e.g., HATU, 1.1 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA, 2.5 eq)
-
Anhydrous Solvent (e.g., Dimethylformamide - DMF)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Acid Activation: In a clean, dry flask, dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at 0 °C for 10 minutes. Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester, which is susceptible to nucleophilic attack.
-
Amine Addition: In a separate flask, dissolve L-Valine methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.5 eq). Add this solution to the activated acid mixture. Causality: DIPEA serves two purposes: it neutralizes the hydrochloride salt of the amine component and acts as a base to facilitate the coupling reaction.
-
Coupling Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amino acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify the crude product via flash chromatography to yield the pure dipeptide.
-
Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.
Caption: Standard peptide coupling workflow for α-amino amide synthesis.
Conclusion and Strategic Outlook
The choice between 3-Amino-N,2-dimethylpropanamide and other amino amides is not a matter of superiority, but of synthetic intent.
-
α-Amino amides remain the indispensable tools for synthesizing peptides that mimic or replicate natural sequences.
-
Achiral and sterically hindered amides serve as robust linkers and conformational constraints in small molecule synthesis, where chirality is not required at that specific position.
-
Chiral β-amino amides , the class to which 3-Amino-N,2-dimethylpropanamide belongs, represent a more advanced tool. They are enabling synthons for the next generation of therapeutics: peptidomimetics and foldamers engineered for high metabolic stability and novel biological function. Their utility lies in deliberately deviating from nature's blueprint to overcome its limitations.
For the drug development professional, understanding these distinctions is critical. The decision to employ a building block like 3-Amino-N,2-dimethylpropanamide is a strategic one, made with the express purpose of controlling stereochemistry, enhancing stability, and exploring novel conformational space that is inaccessible with conventional proteinogenic building blocks.
References
-
ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
-
ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. Retrieved from [Link]
-
Grieco, P., et al. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Pharmaffiliates. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Retrieved from [Link]
-
Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. PubMed. Retrieved from [Link]
-
Wang, J., et al. (2023). Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions. PubMed. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Role of peptidomimetics for new drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
ACS Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Foley, D. J., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Beta-amino acids: versatile peptidomimetics. Retrieved from [Link]
-
Patsnap. (2020). Preparation method of N,N-dimethylaminochloropropane hydrochloride. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Amino-N,2-dimethylpropanamide Hydrochloride Derivatives Against Renin: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison of the efficacy of derivatives of 3-Amino-N,2-dimethylpropanamide hydrochloride against its primary biological target, the aspartic protease renin. By examining the structural rationale, experimental data, and methodologies, this document serves as a practical resource for the development of next-generation renin inhibitors.
Introduction: The Significance of the 3-Amino-N,2-dimethylpropanamide Scaffold
The propanamide scaffold has emerged as a critical pharmacophore in the design of potent and selective enzyme inhibitors. Notably, the derivative 3-amino-2,2-dimethylpropanamide is a key structural component of Aliskiren, the first orally active direct renin inhibitor approved for the treatment of hypertension.[1] This highlights the intrinsic value of this scaffold in establishing crucial interactions within the active site of renin. The strategic modification of this core structure presents a promising avenue for enhancing inhibitory potency, selectivity, and pharmacokinetic profiles.
The core concept behind the design of derivatives from a known active scaffold, such as in this case, often involves principles of bioisosteric replacement and scaffold hopping. Bioisosterism refers to the substitution of atoms or functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's therapeutic profile.[2] Scaffold hopping, a more significant structural modification, involves replacing the central core of a molecule while retaining its biological activity, often to explore new intellectual property space or to improve physicochemical properties.
The Target: Renin and its Role in the Renin-Angiotensin-Aldosterone System (RAAS)
Renin is an aspartic protease that plays a pivotal and rate-limiting role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical cascade for blood pressure regulation.[3] Renin cleaves its substrate, angiotensinogen, to produce angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II. By directly inhibiting renin, the entire downstream cascade is suppressed, offering a powerful mechanism for blood pressure control. The active site of renin is a well-defined cleft, and the design of inhibitors that can effectively occupy its subpockets (S1, S2, S1', S2', etc.) is a key strategy in hypertension therapy. The 3-Amino-N,2-dimethylpropanamide moiety of Aliskiren, for instance, occupies the S1' pocket of renin, forming critical hydrogen bonds and hydrophobic interactions.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Comparative Efficacy of 3-Amino-N,2-dimethylpropanamide Derivatives
While specific, publicly available quantitative structure-activity relationship (QSAR) studies focusing solely on a broad range of direct modifications to the 3-Amino-N,2-dimethylpropanamide hydrochloride scaffold are limited, we can infer the impact of such modifications from the extensive research on non-peptidic renin inhibitors. The following table summarizes the inhibitory activities of Aliskiren and other representative renin inhibitors, providing a baseline for comparison.
| Compound/Derivative Class | Target | IC50 (nM) | Key Structural Features & Rationale | Reference |
| Aliskiren | Human Renin | 0.6 | Contains the core 3-amino-2,2-dimethylpropanamide moiety occupying the S1' pocket. | [4] |
| Piperidine Derivatives | Human Renin | 0.2 - 19 | Bicyclic scaffold designed to optimize interactions within the S1/S3 pockets. | [5] |
| Tetrapeptide Analogs | Human Renin | ~1-10 | Peptidomimetic inhibitors with enhanced solubility. | [6] |
| Vinylogous Amides | Human Renin | 600 - 18,000 | Pyrrolinone-based scaffold designed to replace the peptide backbone. | [7] |
| Low Molecular Weight Tripeptides | Human Renin | 1.26 | Non-natural amino acids to improve potency and reduce molecular weight. | [1] |
The data consistently demonstrates that potent renin inhibition is achievable with a variety of scaffolds. The sub-nanomolar to low nanomolar IC50 values of Aliskiren and the piperidine derivatives highlight the effectiveness of targeting the hydrophobic S1/S3 pockets of renin. The development of these compounds has been heavily reliant on structure-based drug design, utilizing X-ray crystallography of renin-inhibitor complexes to guide medicinal chemistry efforts.
Experimental Methodologies for Efficacy Determination
The in vitro evaluation of renin inhibitors is crucial for determining their potency and guiding further optimization. A standard and widely accepted method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
In Vitro Renin Inhibition Assay Protocol (FRET-based)
This protocol outlines a typical procedure for assessing the inhibitory activity of test compounds against human recombinant renin.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a peptide linked to a fluorophore like EDANS and a quencher like Dabcyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant renin in Assay Buffer.
-
Prepare a working solution of the fluorogenic renin substrate in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer only.
-
Control wells (100% activity): Renin solution and Assay Buffer.
-
Test wells: Renin solution and the serially diluted test compounds.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the renin substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl) over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow for Renin Inhibitor Screening
Caption: A typical workflow for screening renin inhibitors.
Structure-Activity Relationship (SAR) and Future Directions
The development of potent renin inhibitors has been guided by a deep understanding of the enzyme's active site. The S1 and S3 pockets are large and hydrophobic, while the S2 pocket is more polar. The S1' pocket, where the 3-Amino-N,2-dimethylpropanamide moiety of Aliskiren binds, is a key interaction site.
Key SAR Insights:
-
P1' Moiety: The amide group of the propanamide is critical for forming hydrogen bonds with the backbone of the enzyme. The dimethyl groups contribute to hydrophobic interactions within the S1' pocket. Modifications to this part of the molecule can significantly impact potency. For instance, altering the size and electronics of the substituents on the amide nitrogen can modulate binding affinity and pharmacokinetic properties.
-
Hydrophobic Core: A large, hydrophobic moiety that can occupy the S1 and S3 pockets is essential for high-affinity binding.
-
Hydrogen Bonding: Interactions with the catalytic aspartate residues (Asp32 and Asp215) are crucial for potent inhibition.
Future drug design efforts will likely focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of renin inhibitors while maintaining high potency. The exploration of novel bioisosteric replacements for the amide bond in the 3-Amino-N,2-dimethylpropanamide scaffold could lead to compounds with improved metabolic stability and oral bioavailability. Furthermore, computational approaches, such as molecular dynamics simulations and free energy calculations, will continue to play a vital role in the rational design of next-generation renin inhibitors.[8]
Conclusion
The 3-Amino-N,2-dimethylpropanamide hydrochloride scaffold represents a validated and highly promising starting point for the design of potent and selective renin inhibitors. Its central role in the structure of Aliskiren underscores its importance in establishing key interactions within the enzyme's active site. By leveraging a deep understanding of the structure-activity relationships, employing robust in vitro screening methodologies, and embracing innovative medicinal chemistry strategies such as bioisosteric replacement, researchers can continue to develop novel derivatives with enhanced therapeutic potential for the treatment of hypertension and related cardiovascular diseases.
References
-
Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Renin inhibitors containing hydrophilic groups. Tetrapeptides with enhanced aqueous solubility and nanomolar potency. (1987). Journal of Medicinal Chemistry, 30(10), 1779-1787.
- Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2016). Chemistry & Biology Interface, 6(1), 1-8.
- Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. (2009). Journal of Medicinal Chemistry, 52(12), 3689-3702.
-
Crystal Structure of Human Renin Complexed with Inhibitor. (n.d.). RCSB PDB. Retrieved January 26, 2026, from [Link]
- Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010). Organic Letters, 12(8), 1816-1819.
- Determination of in vitro activity renin inhibitors by HPLC method. (1993). Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1137-1141.
-
Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Combined ligand and structure based approaches towards developing novel renin inhibitors for the treatment of hypertension. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Crystal Structure of Renin with Inhibitor 9. (n.d.). RCSB PDB. Retrieved January 26, 2026, from [Link]
-
Renin Inhibitor: An Overview. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
- Design and synthesis of nonpeptide peptidomimetic inhibitors of renin. (1995). Journal of Medicinal Chemistry, 38(19), 3741-3749.
- Aliskiren, the first in a new class of direct renin inhibitors for hypertension: present and future perspectives. (2008).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). Journal of Medicinal Chemistry, 61(1), 1-48.
- ALISKIREN: ONE NAME MANY ACTION. (2022). International Journal of Creative Research Thoughts, 10(12), e384-e390.
Sources
- 1. Synthesis and biological activity of potent, low molecular weight renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Aliskiren, the first in a new class of direct renin inhibitors for hypertension: present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
In vitro vs. in vivo studies of "3-Amino-N,2-dimethylpropanamide hydrochloride" analogs
A-Head-to-Head Comparison: In Vitro and In Vivo Evaluation of Novel Kinase Inhibitors
A Senior Application Scientist's Guide to Preclinical Evaluation of "3-Amino-N,2-dimethylpropanamide hydrochloride" Analogs
In the landscape of modern drug discovery, particularly in oncology, the journey from a promising chemical scaffold to a viable clinical candidate is a rigorous process of multi-faceted evaluation.[1][2] For novel therapeutic agents, such as analogs of "3-Amino-N,2-dimethylpropanamide hydrochloride," understanding their biological activity requires a systematic progression from controlled, isolated systems to complex, whole-organism models. This guide provides an in-depth comparison of in vitro and in vivo study designs, offering a strategic framework for researchers, scientists, and drug development professionals. Here, we will use a hypothetical analog, "Compound X," targeting a well-characterized receptor tyrosine kinase (RTK) implicated in a specific cancer, to illustrate the principles and methodologies that underpin a robust preclinical evaluation.
The core directive of this dual-pronged approach is to build a comprehensive profile of a drug candidate. In vitro assays provide the foundational data on potency, target engagement, and selectivity in a controlled environment, while in vivo studies are indispensable for assessing a compound's efficacy, safety, and pharmacokinetic properties within a living system.[2][3][4]
Part 1: The In Vitro Gauntlet: Defining Potency and Cellular Effects
The initial characterization of any new kinase inhibitor series begins with in vitro assays. These cell-free and cell-based experiments are designed to answer fundamental questions: Does the compound interact with its intended target? How potent is this interaction? Does it produce the desired downstream effect in a cellular context?
Biochemical Assays: Quantifying Direct Target Engagement
Biochemical assays are the first-line evaluation to confirm that a compound directly interacts with and inhibits the kinase of interest.[1] These assays typically use purified, recombinant kinase and a model substrate to measure the enzymatic activity in a highly controlled, cell-free system.[1][5]
A popular method is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[6][7]
-
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor compound.[6][7] A europium-labeled antibody that binds to the kinase serves as the FRET donor, and an Alexa Fluor™ 647-labeled tracer acts as the acceptor.[7] When the tracer is bound to the kinase, a high FRET signal is produced. An effective inhibitor will compete with the tracer for the ATP binding pocket, leading to a decrease in the FRET signal.[6][7]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay [6][7]
-
Reagent Preparation: Prepare a 2X serial dilution of "Compound X" in the assay buffer. Prepare a 2X mixture of the target kinase and the Eu-labeled anti-tag antibody. Prepare a 2X solution of the Alexa Fluor™ tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 2X "Compound X" dilutions.
-
Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 10 µL of the 2X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).[8] The ratio of these emissions is used to calculate the degree of inhibition.
Cell-Based Assays: Assessing Cellular Potency and Mechanism of Action
While biochemical assays confirm direct target inhibition, cell-based assays are crucial for determining if a compound can effectively engage its target within the complex intracellular environment and exert a biological effect.
1.2.1 Target Phosphorylation Inhibition (Western Blot)
To confirm that "Compound X" inhibits the kinase's activity in a cellular context, a Western blot analysis of the downstream substrate's phosphorylation status is a standard method.[9][10]
-
Principle: Cancer cells overexpressing the target RTK are treated with varying concentrations of "Compound X." Following treatment, cell lysates are prepared and the levels of the phosphorylated form of a key downstream signaling protein (e.g., p-AKT, p-ERK) are measured and compared to the total amount of that protein.[11] A potent inhibitor will show a dose-dependent decrease in the phosphorylated protein.
Experimental Protocol: Western Blot for Phospho-Protein Analysis [9][12]
-
Cell Culture and Treatment: Plate the target cancer cells and allow them to adhere overnight. Treat the cells with a serial dilution of "Compound X" for a predetermined time (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis to separate proteins by size, and then transfer the proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[12] Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[11]
1.2.2 Cell Viability/Proliferation Assay (MTT Assay)
Ultimately, the goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. The MTT assay is a widely-used colorimetric assay to assess cell viability.[14][15]
-
Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Experimental Protocol: MTT Cell Viability Assay [14][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "Compound X" and incubate for 72 hours.[18]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][17]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[15]
Interpreting In Vitro Data: A Comparative Summary
The data from these assays provide a multi-dimensional view of the compound's activity. By comparing the IC50 values (the concentration of inhibitor required to reduce a given activity by 50%) across these assays, we can begin to understand the compound's profile.
| Assay Type | Parameter Measured | Hypothetical IC50 for "Compound X" | Interpretation |
| Biochemical (LanthaScreen) | Direct binding to target kinase | 15 nM | High-affinity binding to the isolated kinase. |
| Cell-based (Western Blot) | Inhibition of downstream signaling | 50 nM | Good cell permeability and target engagement in a cellular context. |
| Cell-based (MTT) | Inhibition of cell proliferation | 100 nM | Demonstrates anti-proliferative effect, which is the desired therapeutic outcome. |
The increasing IC50 values from biochemical to cellular assays are expected. A compound needs to cross the cell membrane, navigate the intracellular environment, and compete with high intracellular concentrations of ATP to inhibit its target, all of which can lead to a rightward shift in potency compared to a clean biochemical assay.
Caption: A simplified workflow for in vitro evaluation.
Part 2: The In Vivo Arena: Assessing Efficacy and Drug-like Properties
While in vitro studies are essential for initial screening and mechanism of action studies, they cannot predict how a compound will behave in a complex living organism.[3] In vivo studies, typically in rodent models, are critical for evaluating a compound's pharmacokinetic profile and its anti-tumor efficacy.[2][19]
Pharmacokinetic (PK) Studies
Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[19] A favorable PK profile is essential for a drug to reach and maintain therapeutic concentrations at the target site.
-
Principle: "Compound X" is administered to a cohort of mice (e.g., BALB/c) via both intravenous (IV) and oral (PO) routes.[20] Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[21]
Experimental Protocol: Mouse Pharmacokinetic Study [20][22]
-
Animal Dosing: Administer "Compound X" to two groups of mice (n=3-5 per group). One group receives an IV bolus (e.g., 2 mg/kg), and the other receives an oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
LC-MS/MS Analysis: Quantify the concentration of "Compound X" in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.
Efficacy Studies: Tumor Xenograft Models
To assess the anti-cancer activity of "Compound X" in vivo, a human tumor xenograft model is commonly used.[23]
-
Principle: Immunocompromised mice (e.g., athymic nude or SCID mice) are implanted with human cancer cells that are known to be driven by the target kinase.[23][24] Once tumors are established, the mice are treated with "Compound X," and the effect on tumor growth is monitored over time.[25]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study [23][25]
-
Cell Implantation: Subcutaneously inject a suspension of the target human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, "Compound X" at different doses). Administer the treatment daily via oral gavage.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful drug candidate will demonstrate a clear link between its in vitro potency and its in vivo efficacy.
| Parameter | Hypothetical Data for "Compound X" | Interpretation |
| Pharmacokinetics | ||
| Half-life (t1/2) | 4 hours | A reasonable half-life that may support once or twice-daily dosing. |
| Oral Bioavailability (%F) | 30% | Moderate oral bioavailability, acceptable for an early-stage compound. |
| Efficacy | ||
| Tumor Growth Inhibition (TGI) | 65% at 30 mg/kg/day | Significant anti-tumor activity at a well-tolerated dose. |
The key is to determine if the plasma concentrations achieved in the PK study are sufficient to inhibit the target kinase, as predicted by the in vitro cellular assays. For instance, if the average plasma concentration of "Compound X" remains above its cellular IC50 (50 nM) for a significant portion of the dosing interval, there is a strong rationale for the observed anti-tumor efficacy.
Caption: Logical flow of in vivo studies.
Conclusion: A Synthesis of Evidence
The development of novel therapeutics like the analogs of "3-Amino-N,2-dimethylpropanamide hydrochloride" relies on the careful integration of in vitro and in vivo data. In vitro assays provide a rapid and cost-effective means to assess potency and mechanism of action, allowing for the selection of the most promising candidates from a chemical series. However, the ultimate test of a compound's potential lies in its performance within a living system. In vivo studies provide the crucial data on pharmacokinetics and efficacy that are required to justify advancing a compound toward clinical trials.[3][4] By employing a self-validating system where biochemical activity translates to cellular effects, and cellular potency, guided by pharmacokinetic properties, leads to in vivo efficacy, researchers can build a robust and compelling case for a new drug candidate.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Role of animal models in biomedical research: a review. (2022). PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (n.d.). PubMed Central. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2024). Blog. [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (n.d.). ResearchGate. [Link]
-
Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Preclinical GLP Research Services by Altogen Labs. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
-
Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. (n.d.). MDPI. [Link]
-
ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. [Link]
-
A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. (2022). PubMed Central. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]
-
Animal Models in Drug Development. (n.d.). SciSpace. [Link]
-
Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. (n.d.). Azure Biosystems. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]
-
How necessary are animal models for modern drug discovery?. (n.d.). Taylor & Francis. [Link]
-
Murine Pharmacokinetic Studies. (n.d.). ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. scispace.com [scispace.com]
- 20. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
A Technical Guide to Assessing the Cross-Reactivity of 3-Amino-N,2-dimethylpropanamide Hydrochloride and its Analogs as Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document will delve into the rationale behind selecting a panel of relevant proteases for cross-reactivity screening, provide detailed, field-tested protocols for enzymatic assays, and present a comparative analysis of the inhibitory activity of these compounds.
The Imperative of Selectivity in Renin Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance.[1] Renin, an aspartic protease, catalyzes the rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[2][3] Direct renin inhibitors, such as Aliskiren, offer a targeted approach to downregulating this system. However, the human proteome contains numerous other proteases, including other aspartic proteases, which share structural similarities in their active sites. Off-target inhibition of these proteases can lead to unforeseen side effects. Therefore, a thorough assessment of a drug candidate's cross-reactivity is a cornerstone of preclinical safety evaluation.
This guide will focus on a panel of proteases that are structurally or functionally related to renin, or are common targets for off-target screening:
-
Renin: The primary target, for which high potency is desired.
-
Cathepsin D: A lysosomal aspartic protease involved in protein degradation.[4]
-
Pepsin: A digestive aspartic protease.
-
Chymotrypsin: A serine protease involved in digestion, included to assess broader protease selectivity.
-
BACE-1 (β-secretase): An aspartic protease implicated in Alzheimer's disease.[5]
Comparative Analysis of Inhibitory Activity
To illustrate the principles of a cross-reactivity study, this guide will consider three compounds:
-
3-Amino-N,2-dimethylpropanamide hydrochloride (Compound A): The primary compound of interest.
-
A Structurally Related Analog (Compound B): A hypothetical analog to demonstrate structure-activity relationships.
-
Aliskiren (Compound C): The final API, serving as a benchmark for potency and selectivity.
-
Pepstatin A: A well-characterized, broad-spectrum aspartic protease inhibitor, used as a positive control.[4]
The following table summarizes hypothetical, yet plausible, IC50 values that would be generated from the enzymatic assays described in the subsequent sections. These values are for illustrative purposes to guide the reader in interpreting such data.
| Compound | Renin IC50 (nM) | Cathepsin D IC50 (nM) | Pepsin IC50 (nM) | Chymotrypsin IC50 (nM) | BACE-1 IC50 (nM) |
| Compound A | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
| Compound B | 50,000 | >100,000 | 80,000 | >100,000 | >100,000 |
| Aliskiren (C) | 0.6 | >10,000 | >10,000 | >100,000 | >10,000 |
| Pepstatin A | 1.5 | 0.5 | 1.0 | >100,000 | 25 |
A note on data interpretation: The significantly lower IC50 value of Aliskiren for renin compared to other proteases would indicate high selectivity. One study notes that Aliskiren has a more than 10,000-fold lower affinity for related aspartic peptidases. The higher IC50 values for the intermediates (Compounds A and B) would be expected, as they are precursors and not the optimized final drug. The broad activity of Pepstatin A against the aspartic proteases (renin, Cathepsin D, pepsin, and BACE-1) and its lack of activity against the serine protease (chymotrypsin) would validate the assays.
Experimental Workflows and Protocols
A logical workflow is essential for a successful cross-reactivity study. The following diagram illustrates the key stages of the process.
Caption: High-level workflow for in vitro cross-reactivity screening.
I. General Reagents and Instrumentation
-
Buffers: Specific to each enzyme assay (see below).
-
Enzymes: Recombinant human renin, human Cathepsin D, porcine pepsin, bovine chymotrypsin, and human BACE-1.
-
Substrates: Fluorogenic or chromogenic substrates specific to each enzyme.
-
Positive Control: Pepstatin A.
-
Test Compounds: 3-Amino-N,2-dimethylpropanamide hydrochloride, analogs, and Aliskiren dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: Fluorescence microplate reader or spectrophotometer, 96- or 384-well plates (black plates for fluorescence assays).
II. Renin Inhibition Assay Protocol
This protocol is adapted from commercially available renin inhibitor screening kits.[6][7]
A. Principle: The assay quantifies the activity of renin on a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
B. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
-
Renin Enzyme Solution: Dilute recombinant human renin in assay buffer to the desired concentration. The final concentration should be determined empirically to yield a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of a fluorogenic renin substrate (e.g., a FRET-based substrate) in assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds and Aliskiren in assay buffer.
C. Assay Procedure:
-
To the wells of a microplate, add the test compounds at various concentrations.
-
Add the renin enzyme solution to all wells except the blank.
-
Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) in kinetic mode for at least 30 minutes.[6]
D. Data Analysis:
-
Determine the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
III. Cathepsin D Inhibition Assay Protocol
This protocol is based on commercially available Cathepsin D inhibitor screening kits.[4][8][9]
A. Principle: Similar to the renin assay, this procedure measures the cleavage of a fluorogenic substrate by Cathepsin D.
B. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for Cathepsin D activity (e.g., 100 mM Sodium Acetate, pH 3.5).
-
Cathepsin D Enzyme Solution: Dilute recombinant human Cathepsin D in assay buffer.
-
Substrate Solution: Prepare a stock solution of a Cathepsin D fluorogenic substrate.
-
Compound Dilution: Prepare a serial dilution of the test compounds.
C. Assay Procedure:
-
Add test compounds to the wells of a microplate.
-
Add the Cathepsin D enzyme solution.
-
Pre-incubate at 37°C for 10 minutes.[8]
-
Add the substrate to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.[8]
-
Measure the fluorescence at the appropriate wavelengths (e.g., 328 nm excitation and 460 nm emission).[8]
D. Data Analysis: Calculate IC50 values as described for the renin assay.
IV. Pepsin Inhibition Assay Protocol
This protocol is adapted from established methods using hemoglobin as a substrate.[10][11]
A. Principle: Pepsin digests hemoglobin into smaller, trichloroacetic acid (TCA)-soluble peptides. The amount of these peptides can be quantified by measuring their absorbance at 280 nm.
B. Reagent Preparation:
-
Substrate Solution: 2.5% (w/v) hemoglobin in deionized water, adjusted to a low pH with HCl (e.g., to a final concentration of 0.06 N HCl).
-
Pepsin Solution: Dissolve porcine pepsin in 0.01 N HCl.
-
TCA Solution: 5% (w/v) trichloroacetic acid.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
C. Assay Procedure:
-
Equilibrate the hemoglobin substrate solution to 37°C.
-
In separate tubes, mix the pepsin solution with the test compounds at various concentrations and incubate for a short period.
-
Initiate the reaction by adding the pepsin-inhibitor mixture to the hemoglobin solution.
-
Incubate at 37°C for exactly 10 minutes.[10]
-
Stop the reaction by adding the TCA solution.[10]
-
Centrifuge the tubes to pellet the undigested hemoglobin.
-
Measure the absorbance of the supernatant at 280 nm.
D. Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
V. Chymotrypsin Inhibition Assay Protocol
This protocol utilizes a synthetic fluorogenic substrate.[12]
A. Principle: The assay measures the cleavage of a fluorogenic substrate by chymotrypsin.
B. Reagent Preparation:
-
Assay Buffer: A suitable buffer for chymotrypsin (e.g., 80 mM Tris-HCl, pH 7.8, with 100 mM CaCl2).[13]
-
Chymotrypsin Solution: Dissolve bovine chymotrypsin in assay buffer.
-
Substrate Solution: Prepare a stock solution of a chymotrypsin-specific fluorogenic substrate.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
C. Assay Procedure:
-
Add test compounds to the wells of a microplate.
-
Add the chymotrypsin solution.
-
Incubate briefly at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence in kinetic mode at the appropriate wavelengths (e.g., 380 nm excitation and 460 nm emission).[12]
D. Data Analysis: Calculate IC50 values as described for the renin assay.
VI. BACE-1 (β-secretase) Inhibition Assay Protocol
This protocol is based on commercially available BACE-1 inhibitor screening kits.[5][14][15]
A. Principle: This assay measures the cleavage of a FRET-based peptide substrate by BACE-1.
B. Reagent Preparation:
-
Assay Buffer: A buffer optimized for BACE-1 activity (e.g., 50 mM Sodium Acetate, pH 4.5).
-
BACE-1 Enzyme Solution: Dilute recombinant human BACE-1 in assay buffer.
-
Substrate Solution: Prepare a stock solution of a BACE-1 FRET substrate.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
C. Assay Procedure:
-
Add test compounds to the wells of a microplate.
-
Add the BACE-1 enzyme solution.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate wavelengths for the FRET pair.
D. Data Analysis: Calculate IC50 values as described for the renin assay.
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of renin in the RAAS cascade and the points of intervention for different classes of antihypertensive drugs, highlighting the specificity required for direct renin inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and points of therapeutic intervention.
Conclusion
This guide provides a robust framework for assessing the cross-reactivity of 3-Amino-N,2-dimethylpropanamide hydrochloride and its analogs. By employing the detailed protocols and a logical experimental workflow, researchers can generate high-quality, reproducible data to evaluate the selectivity of these compounds. This information is critical for advancing our understanding of their structure-activity relationships and for making informed decisions in the drug discovery and development process. The principles and methodologies outlined herein are broadly applicable to the characterization of other enzyme inhibitors, serving as a valuable resource for the scientific community.
References
-
Campbell, D. J. (n.d.). Experimental and clinical pharmacology Renin inhibitors – mechanisms of action. Australian Prescriber. Retrieved from [Link]
-
Klabunde, R. E. (2022). Renin Inhibitors. CVPharmacology. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cathepsin D Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Carrière, F. (2013). Pepsin assay with Hemoglobin as substrate. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BACE1 Assay Kit. Retrieved from [Link]
-
Giroux, C., et al. (2015). Kinetics of the inhibition of renin and angiotensin I-converting enzyme by cod (Gadus morhua) protein hydrolysates and their antihypertensive effects in spontaneously hypertensive rats. Food & Nutrition Research, 59, 29166. Retrieved from [Link]
-
Creative BioMart. (n.d.). Renin Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Renin inhibitor. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2,2-dimethylpropanamide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nps.org.au [nps.org.au]
- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Kinetics of the inhibition of renin and angiotensin I-converting enzyme by cod (Gadus morhua) protein hydrolysates and their antihypertensive effects in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renin Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 8. Cathepsin D Inhibitor Assay Kit (ab126779) | Abcam [abcam.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Validation of a Quantitative HPLC Assay for 3-Amino-N,2-dimethylpropanamide Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of a quantitative assay is the bedrock of reliable and reproducible data. This guide provides an in-depth, comparative analysis of the validation process for a quantitative High-Performance Liquid Chromatography (HPLC) assay for the small molecule, 3-Amino-N,2-dimethylpropanamide hydrochloride. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind the experimental choices, present comparative data, and offer detailed, self-validating protocols. Our framework is grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory alignment and scientific robustness.[1][2][3]
The Imperative of Method Validation
The objective of any analytical procedure's validation is to unequivocally demonstrate its suitability for the intended purpose.[1] In the context of drug development, this translates to ensuring that the method for quantifying 3-Amino-N,2-dimethylpropanamide hydrochloride is accurate, precise, and specific. This is not merely a procedural formality but a critical component of quality control and assurance, ensuring product consistency and patient safety.[2][4] The validation process itself is a continuous lifecycle, beginning in development and extending throughout the method's use to manage any necessary changes in a scientifically sound manner.[5][6]
Core Validation Parameters: A Comparative Approach
A quantitative HPLC assay for 3-Amino-N,2-dimethylpropanamide hydrochloride must be evaluated against a series of validation parameters. The following sections will explore each of these, providing both the "how" and the "why," along with comparative data tables that illustrate expected performance.
Specificity: Distinguishing the Analyte
Expertise & Experience: Specificity is the ability of the assay to measure the analyte of interest, 3-Amino-N,2-dimethylpropanamide hydrochloride, in the presence of other components such as impurities, degradation products, or matrix components. For a small, polar molecule like this, achieving adequate separation from related substances is a primary challenge. The choice of a suitable stationary phase (e.g., a C18 column) and the optimization of the mobile phase composition are critical first steps.[4][7]
Trustworthiness: A self-validating specificity study involves not only analyzing the pure analyte but also spiking the sample with known impurities and potential degradation products. The absence of interfering peaks at the retention time of 3-Amino-N,2-dimethylpropanamide hydrochloride provides a high degree of confidence in the method's specificity.[8]
Experimental Protocol: Specificity Assessment
-
Preparation of Solutions:
-
Prepare a solution of the 3-Amino-N,2-dimethylpropanamide hydrochloride reference standard.
-
Prepare solutions of known related substances and potential degradation products.
-
Prepare a placebo solution (matrix without the active pharmaceutical ingredient).
-
Prepare a spiked solution containing the reference standard and all potential interferents.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Record the chromatograms and compare the retention times of the peaks.
-
-
Acceptance Criteria:
-
The peak for 3-Amino-N,2-dimethylpropanamide hydrochloride in the spiked solution should be spectrally pure and well-resolved from all other peaks (resolution > 2).
-
The placebo solution should show no peak at the retention time of the analyte.
-
Visualization: Specificity Workflow
Caption: Workflow for assessing assay specificity.
Linearity and Range: A Proportional Response
Expertise & Experience: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been shown to be linear, accurate, and precise. For a drug substance assay, this range is typically 80% to 120% of the target concentration.[9]
Trustworthiness: A robust linearity study uses a minimum of five concentration levels. The resulting data is then subjected to statistical analysis, with the correlation coefficient (r) and the y-intercept of the regression line being key indicators of linearity.[10]
Experimental Protocol: Linearity and Range Determination
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the 3-Amino-N,2-dimethylpropanamide hydrochloride reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), the y-intercept, and the slope of the regression line.
-
Comparative Data: Linearity
| Parameter | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| Range | 80-120 µg/mL | 75-125 µg/mL | As per intended use |
| Number of Points | 5 | 6 | ≥ 5 |
| Correlation Coefficient (r) | 0.9995 | 0.9989 | ≥ 0.999 |
| Y-intercept | Close to zero | Slightly elevated | Close to zero |
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically determined by applying the assay to a sample with a known concentration of the analyte. For drug substances, accuracy is often assessed by analyzing a known quantity of the analyte spiked into a placebo matrix.
Trustworthiness: Accuracy studies should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicate determinations at each level. The recovery of the analyte is then calculated.[11]
Experimental Protocol: Accuracy Assessment
-
Preparation of Spiked Samples:
-
Prepare a placebo matrix.
-
Spike the placebo with the 3-Amino-N,2-dimethylpropanamide hydrochloride reference standard at three different concentration levels (low, medium, and high). Prepare three independent samples at each level.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples using the HPLC method.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample.
-
Determine the mean recovery and the relative standard deviation (RSD) for each concentration level.
-
Comparative Data: Accuracy
| Concentration Level | Method A (Proposed) - % Recovery (RSD) | Method B (Alternative) - % Recovery (RSD) | Acceptance Criteria |
| Low (80%) | 99.5% (0.8%) | 98.2% (1.5%) | 98.0% - 102.0% |
| Medium (100%) | 100.2% (0.5%) | 101.5% (1.2%) | 98.0% - 102.0% |
| High (120%) | 99.8% (0.7%) | 102.5% (1.8%) | 98.0% - 102.0% |
Precision: Consistency of Results
Expertise & Experience: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Trustworthiness: A comprehensive precision study involves multiple analysts, on different days, and with different equipment to capture the expected variability in the assay's performance.
Experimental Protocol: Precision Evaluation
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six independent samples of 3-Amino-N,2-dimethylpropanamide hydrochloride at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or different equipment.
-
Calculate the RSD of the combined results from both days.
-
Comparative Data: Precision
| Precision Level | Method A (Proposed) - %RSD | Method B (Alternative) - %RSD | Acceptance Criteria |
| Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 2.5% | ≤ 3.0% |
Visualization: Precision Assessment Workflow
Sources
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. starodub.nl [starodub.nl]
- 4. wjpmr.com [wjpmr.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ema.europa.eu [ema.europa.eu]
Comparative Analysis of Tyrosine Kinase Inhibitor Binding Affinity for Abl Kinase: A Case Study of Imatinib, Nilotinib, and Dasatinib
A Note on the Analyzed Compound: Initial searches for "3-Amino-N,2-dimethylpropanamide hydrochloride" did not yield sufficient public data to conduct a thorough comparative analysis of its binding affinity. To fulfill the objective of creating a comprehensive guide, this document will use a well-documented and clinically significant example: the comparative binding affinity of three prominent tyrosine kinase inhibitors—Imatinib, Nilotinib, and Dasatinib—for the Abelson (Abl) kinase. This case study will serve as a robust framework for researchers conducting similar comparative analyses.
Introduction: The Significance of Abl Kinase Inhibition and Binding Affinity
The Abelson (Abl) tyrosine kinase is a critical signaling protein that, in its constitutively active form as the Bcr-Abl fusion protein, is the primary driver of Chronic Myeloid Leukemia (CML). The development of targeted inhibitors against Bcr-Abl has revolutionized CML treatment. The first-in-class inhibitor, Imatinib, proved highly effective, but its efficacy can be limited by the emergence of drug resistance, often through mutations in the Abl kinase domain. This clinical challenge spurred the development of second-generation inhibitors, such as Nilotinib and Dasatinib, designed to have higher binding affinity and activity against both wild-type and mutated forms of Bcr-Abl.
Binding affinity, a measure of the strength of the interaction between a ligand (inhibitor) and its protein target, is a cornerstone of drug efficacy. A higher binding affinity, often represented by a lower dissociation constant (Kd) or inhibition constant (Ki), typically translates to greater potency at lower concentrations. This guide provides a comparative analysis of the binding affinities of Imatinib, Nilotinib, and Dasatinib for the Abl kinase, detailing the experimental methodologies used to determine these values and discussing the structural basis for their differential activities.
Comparative Binding Affinity Data
The potency and binding affinity of these three inhibitors against the p210 Bcr-Abl isoform are summarized below. The data, compiled from various studies, highlights the significantly increased potency of the second-generation inhibitors.
| Inhibitor | IC50 (nM) for Bcr-Abl Inhibition | Target Conformation | Key Characteristics |
| Imatinib | 200 - 600 | Inactive (DFG-out) | First-generation inhibitor; binds to the inactive conformation of the kinase domain. |
| Nilotinib | <30 | Inactive (DFG-out) | Second-generation inhibitor; structurally similar to Imatinib but with higher affinity and specificity. |
| Dasatinib | <1 | Active & Inactive (DFG-in/out) | Second-generation inhibitor; binds to multiple conformations of the kinase, overcoming many Imatinib-resistant mutations. |
Note: IC50 values can vary between different assays and experimental conditions. The values presented are representative ranges from published literature.
Methodologies for Determining Binding Affinity
The determination of binding affinity is crucial for comparing drug candidates. Two common and robust biophysical techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor chip. It provides kinetic data (association rate, k_on; dissociation rate, k_off) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = k_off / k_on).
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
-
Immobilization: Purified recombinant Abl kinase is covalently immobilized onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of the tyrosine kinase inhibitor (e.g., Imatinib) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Cycle:
-
Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline signal.
-
Association: The inhibitor solution is injected over the surface for a defined period, and the increase in response units (RU) due to binding is recorded.
-
Dissociation: The inhibitor solution is replaced with running buffer, and the decrease in RU due to the dissociation of the inhibitor-kinase complex is monitored.
-
-
Regeneration: A pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) is injected to remove all bound inhibitor from the kinase surface, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic rate constants (k_on and k_off), from which the Kd is calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).
Caption: Workflow for determining thermodynamic binding parameters using ITC.
-
Sample Preparation: A solution of purified Abl kinase is placed in the sample cell of the calorimeter. The inhibitor solution is loaded into the injection syringe at a concentration typically 10-15 times that of the protein.
-
Titration: After thermal equilibration, a series of small, precisely measured aliquots of the inhibitor are injected into the protein solution.
-
Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, which translates to the heat absorbed or released upon binding.
-
Data Plotting: The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a theoretical model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction: Kd, ΔH, and n.
Structural Basis for Differential Binding Affinity
The differences in binding affinity among Imatinib, Nilotinib, and Dasatinib are rooted in their distinct interactions with the Abl kinase domain.
-
Imatinib and Nilotinib: Both inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. Nilotinib, an analog of Imatinib, achieves its ~20-50 fold higher potency through optimized hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.
-
Dasatinib: In contrast, Dasatinib is a conformationally flexible inhibitor that can bind to both the active "DFG-in" and inactive "DFG-out" conformations of the Abl kinase. This ability to target multiple states of the kinase allows it to bypass many of the resistance mutations that prevent Imatinib binding by locking the kinase in an active conformation. This conformational promiscuity is a key reason for its high potency and broad activity profile against Imatinib-resistant Bcr-Abl mutants.
Caption: Simplified diagram of Bcr-Abl signaling and its inhibition by TKIs.
Conclusion
The comparative analysis of Imatinib, Nilotinib, and Dasatinib demonstrates the critical role of binding affinity in the development of effective kinase inhibitors. The second-generation compounds, Nilotinib and Dasatinib, achieve superior potency and the ability to overcome clinical resistance through enhanced binding affinity and, in the case of Dasatinib, by targeting multiple kinase conformations. The methodologies of SPR and ITC are indispensable tools in drug discovery, providing the detailed kinetic and thermodynamic data necessary to quantify these improvements and understand the molecular basis of drug-target interactions. This framework of comparative analysis, from data acquisition to mechanistic interpretation, is essential for the rational design of next-generation therapeutics.
References
-
Title: The Bcr-Abl Tyrosine Kinase Inhibitor Imatinib and Its Use in Chronic Myeloid Leukemia. Source: MedCram. [Link]
-
Title: Chronic Myeloid Leukemia. Source: National Cancer Institute. [Link]
-
Title: Mechanisms of resistance to imatinib in chronic myeloid leukaemia. Source: The Lancet Oncology. [Link]
-
Title: Dasatinib or Nilotinib for Chronic Myeloid Leukemia. Source: American Society of Hematology. [Link]
-
Title: Nilotinib: a new ABL tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia. Source: Taylor & Francis Online. [Link]
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases and disrupts the interaction of Src with its target proteins. Source: Cancer Research. [Link]
The Unseen Architect: A Head-to-Head Comparison of PROTAC® Linkers, Featuring a Hypothetical Analysis of 3-Amino-N,2-dimethylpropanamide Hydrochloride
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC®) has emerged as a revolutionary therapeutic modality. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are meticulously engineered constructs.[1] While the warhead (targeting the protein of interest, POI) and the E3 ligase ligand are crucial for binding, the often-understated linker that tethers them is the silent architect of a PROTAC®'s success.[1][2] Its composition, length, rigidity, and stereochemistry profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the final molecule.[2][3]
This guide provides a head-to-head comparison of different linker classes, with a special focus on a hypothetical linker derived from "3-Amino-N,2-dimethylpropanamide hydrochloride." Through this analysis, we will explore the causal relationships between a linker's structural attributes and its performance, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of the Linker in PROTAC® Function
A PROTAC®'s mechanism of action hinges on the formation of a productive ternary complex between the POI and an E3 ubiquitin ligase.[4] The linker's primary role is to facilitate this interaction, positioning the two proteins in a suitable orientation for the E3 ligase to ubiquitinate the POI, thereby marking it for degradation by the proteasome.[1][5]
However, the linker's influence extends far beyond simple tethering. It dictates the overall physicochemical properties of the PROTAC®, including its solubility, cell permeability, and metabolic stability—all critical factors for its therapeutic potential.[6]
Caption: The PROTAC® molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
A Hypothetical Contender: The "3-Amino-N,2-dimethylpropanamide" Linker
While not a conventional PROTAC® linker, the structure of 3-Amino-N,2-dimethylpropanamide hydrochloride offers an intriguing scaffold for analysis. By examining its constituent parts, we can hypothesize its potential strengths and weaknesses in the context of PROTAC® design.
The core structure features a short, three-carbon chain with an amide bond and a gem-dimethyl group at the 2-position. This unique combination of features suggests a linker that is:
-
Short and Polar: The amide group and the primary amine (in its deprotonated form) introduce polarity, which could enhance solubility. The short length would impose significant conformational constraints.
-
Sterically Hindered: The gem-dimethyl group introduces steric bulk, which can have a profound impact on the linker's flexibility and interactions.
Head-to-Head Comparison: "3-Amino-N,2-dimethylpropanamide" vs. Established Linker Classes
To understand the potential of a "3-Amino-N,2-dimethylpropanamide"-derived linker, we will compare its hypothetical properties to those of two widely used linker classes: flexible polyethylene glycol (PEG) and alkyl chains, and more rigid cyclic linkers.
| Feature | Flexible (PEG/Alkyl) Linkers | Rigid (Cyclic) Linkers | Hypothetical "3-Amino-N,2-dimethylpropanamide" Linker |
| Flexibility | High | Low | Low to Moderate |
| Solubility | PEG: High; Alkyl: Low | Variable | Moderate to High (due to amide and amine) |
| Permeability | PEG: Can be low; Alkyl: High | Generally higher than flexible linkers | Potentially moderate, but amide may reduce it |
| Metabolic Stability | Generally lower | Generally higher | Potentially high due to gem-dimethyl group |
| Ternary Complex Formation | Can adapt to various protein interfaces | Requires precise design for optimal fit | Highly dependent on POI-E3 ligase pair |
| Synthetic Accessibility | High | Moderate to high | Moderate |
Flexibility and Ternary Complex Formation
Flexible linkers, such as PEG and alkyl chains, are often the first choice in PROTAC® design due to their synthetic tractability and ability to accommodate a wide range of POI-E3 ligase pairings.[2] However, their high flexibility can lead to an entropic penalty upon binding, potentially resulting in a less stable ternary complex.
Rigid linkers, on the other hand, can pre-organize the PROTAC® into a conformation that is favorable for ternary complex formation, leading to enhanced potency.[2][7] However, this rigidity requires a more precise design, as a mismatch can lead to steric clashes and prevent complex formation.[3][]
A linker derived from "3-Amino-N,2-dimethylpropanamide" would likely exhibit a low to moderate degree of flexibility. The gem-dimethyl group would significantly restrict bond rotation, a phenomenon known as the Thorpe-Ingold effect, which could help to lock the linker into a more defined conformation. This "pre-organization" could be advantageous for forming a stable ternary complex, provided the geometry is compatible with the target proteins. However, this same steric hindrance could also prevent the formation of a productive complex if the fit is not optimal.[][]
Physicochemical Properties: Solubility, Permeability, and Stability
A major challenge in PROTAC® development is balancing the often-conflicting properties of solubility and permeability.[6] PEG linkers are known to improve the water solubility of PROTACs, which can be beneficial for administration and distribution.[10] Conversely, more lipophilic alkyl linkers can enhance cell permeability.[]
The amide bond in our hypothetical linker would contribute to its polarity and potential for hydrogen bonding, likely improving its aqueous solubility. However, amide bonds can also be a liability for cell permeability.[6] Strategies such as amide-to-ester substitutions have been explored to mitigate this issue.[11][12][13]
Metabolic stability is another critical consideration. Flexible linkers can be more susceptible to metabolism.[6] The gem-dimethyl group in the "3-Amino-N,2-dimethylpropanamide" backbone could offer a significant advantage in this regard. This structural motif is known to sterically shield adjacent chemical bonds from metabolic enzymes, potentially increasing the half-life of the PROTAC®.[]
Experimental Workflows for Linker Evaluation
To validate the hypothetical properties of a novel linker, a series of well-defined experiments are necessary. The following protocols outline key steps in the characterization of a new PROTAC® series with a novel linker.
Experimental Protocol 1: Ternary Complex Formation and Affinity Measurement
Objective: To quantify the formation and stability of the POI-PROTAC®-E3 ligase ternary complex.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the biotinylated POI onto a streptavidin-coated SPR sensor chip.
-
Binary Affinity Measurement:
-
Inject a series of concentrations of the PROTAC® over the POI-coated surface to determine the binding affinity (KD) of the PROTAC® for the POI.
-
In a separate experiment, inject a series of concentrations of the E3 ligase ligand over an E3 ligase-coated surface to determine its binary affinity.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the E3 ligase over the POI-coated surface in the absence of the PROTAC®.
-
Co-inject a series of concentrations of the PROTAC® with a constant concentration of the E3 ligase over the POI-coated surface.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD) for the formation of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Sources
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochempeg.com [biochempeg.com]
- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scispace.com [scispace.com]
Navigating Reproducibility in the Synthesis of 3-Amino-N,2-dimethylpropanamide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the reproducibility of experimental outcomes is paramount. This guide provides a comprehensive analysis of the synthesis of "3-Amino-N,2-dimethylpropanamide hydrochloride," a valuable building block in medicinal chemistry. We will delve into the critical factors influencing the reproducibility of its synthesis, offer detailed experimental protocols, and compare its profile with relevant alternatives. Our focus is to equip researchers with the insights needed to navigate the nuances of its preparation and application, ensuring consistent and reliable results.
Understanding the Core Molecule and Its Significance
3-Amino-N,2-dimethylpropanamide hydrochloride belongs to the class of substituted propanamides. This structural motif is of significant interest in medicinal chemistry due to the metabolic stability conferred by the gem-dimethyl group on the second carbon.[1] The parent compound, 3-Amino-2,2-dimethylpropanamide, is a well-established intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[2] The N-methylation of this precursor introduces a modification that can alter its physicochemical properties and reactivity in subsequent synthetic steps.
This guide will focus on a plausible and robust synthetic pathway to 3-Amino-N,2-dimethylpropanamide hydrochloride, starting from the more readily available 3-Amino-2,2-dimethylpropanamide. We will explore the critical parameters at each stage that directly impact the yield, purity, and, ultimately, the reproducibility of the final product.
Key Factors Influencing Reproducibility
The reproducibility of organic synthesis is contingent on a multitude of factors. For a multi-step synthesis culminating in a hydrochloride salt, meticulous control over the following aspects is crucial:
-
Purity of Starting Materials and Reagents: The presence of impurities in the starting materials can lead to the formation of side products, complicating purification and reducing the overall yield.
-
Reaction Conditions: Precise control of temperature, reaction time, and agitation speed is critical. Inconsistent mixing, for instance, can lead to localized concentration gradients and affect reaction selectivity.[3]
-
Atmospheric Control: Certain reactions may be sensitive to moisture and oxygen, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification Procedures: The efficiency of extraction, washing, and crystallization or chromatography steps significantly impacts the purity of the isolated intermediates and the final product.
-
Scale of the Reaction: Transitioning from a laboratory to a pilot-plant scale can introduce challenges related to heat and mass transfer, which can affect reaction kinetics and impurity profiles.[4]
Experimental Protocols for the Synthesis of 3-Amino-N,2-dimethylpropanamide Hydrochloride
This section provides a detailed, step-by-step methodology for the synthesis of the target compound, based on established procedures for the synthesis of the precursor and selective N-methylation of primary amides.
Synthesis of the Precursor: 3-Amino-2,2-dimethylpropanamide
The synthesis of 3-Amino-2,2-dimethylpropanamide has been optimized for scalability and involves three key transformations: methylation, ammonolysis, and hydrogenation.
Experimental Workflow: Synthesis of 3-Amino-2,2-dimethylpropanamide
Caption: Workflow for the synthesis of 3-Amino-2,2-dimethylpropanamide.
Step 1: Dimethylation of 2-Ethyl Cyanoacetate
This step is critical as it can generate impurities if not properly controlled. The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with sodium hydroxide is a safer and more scalable alternative to sodium hydride.
-
Protocol:
-
To a solution of 2-ethyl cyanoacetate and TBAB in dichloromethane (DCM), slowly add a solution of dimethyl sulfate (DMS) and aqueous sodium hydroxide at 0-15°C.
-
The rate of addition should be carefully controlled to manage the exotherm.
-
After the addition, the reaction mixture is stirred at 35-40°C for 4-6 hours until completion.
-
The reaction is then quenched with water, and the organic layer is separated, washed, and concentrated to yield ethyl 2,2-dimethyl-3-cyanopropanoate.
-
Step 2: Ammonolysis of Ethyl 2,2-dimethyl-3-cyanopropanoate
-
Protocol:
-
The crude ester from the previous step is dissolved in methanolic ammonia.
-
The reaction is stirred at room temperature for 10-12 hours.
-
The solvent is removed under reduced pressure to yield 3-cyano-2,2-dimethylpropanamide.
-
Step 3: Hydrogenation of 3-Cyano-2,2-dimethylpropanamide
-
Protocol:
-
The cyano-amide is dissolved in methanolic ammonia.
-
Raney Nickel is added as the catalyst.
-
The mixture is hydrogenated under hydrogen pressure (7-8 kp) at 60-65°C for 8-9 hours.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 3-Amino-2,2-dimethylpropanamide.
-
N-Methylation of 3-Amino-2,2-dimethylpropanamide
Selective mono-N-methylation of primary amides can be challenging due to the risk of over-alkylation. A recently developed method using quaternary ammonium salts as solid methylating agents offers high selectivity.[5]
Experimental Workflow: N-Methylation and Hydrochloride Salt Formation
Caption: Workflow for N-methylation and hydrochloride salt formation.
-
Protocol:
-
In a reaction vessel under an inert atmosphere, combine 3-Amino-2,2-dimethylpropanamide, phenyl trimethylammonium iodide (PhMe3NI), and cesium carbonate (Cs2CO3) in toluene.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with deionized water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Amino-N,2-dimethylpropanamide.
-
Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties.[4]
-
Protocol:
-
Dissolve the purified 3-Amino-N,2-dimethylpropanamide in a suitable anhydrous solvent such as diethyl ether or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 3-Amino-N,2-dimethylpropanamide hydrochloride.
-
Analytical Characterization for Quality Control
To ensure the identity, purity, and stability of the synthesized compound, a combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Spectra consistent with the proposed structure of 3-Amino-N,2-dimethylpropanamide hydrochloride, with characteristic shifts for the N-methyl and gem-dimethyl groups. Absence of significant impurity peaks. |
| FT-IR Spectroscopy | Identification of functional groups. | Broad N-H stretching bands for the primary amine salt (NH3+), a C=O stretching band for the amide, and characteristic C-H stretching and bending vibrations.[4] |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A molecular ion peak corresponding to the free base [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A single major peak with a purity of >98%. |
| Elemental Analysis | Confirmation of elemental composition. | Experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
Comparison with Alternative Compounds
The utility of 3-Amino-N,2-dimethylpropanamide hydrochloride as a synthetic intermediate can be benchmarked against other structurally related compounds used in similar applications.
| Compound | Structural Features | Known Applications/Properties | Potential Advantages/Disadvantages |
| 3-Amino-2,2-dimethylpropanamide | Primary amine, primary amide. | Key intermediate for Aliskiren.[2] | Advantage: Well-established synthesis. Disadvantage: Different reactivity profile compared to the N-methylated analog. |
| 3-Amino-N-ethyl-2,2-dimethylpropanamide | Primary amine, secondary amide with an N-ethyl group. | Investigated for anti-inflammatory and trypanocidal activities. | Advantage: Potential for different biological activities. Disadvantage: Synthesis may require different optimization. |
| N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | Secondary amide with a hydroxyethyl group. | Used in polymer chemistry as a crosslinking agent. | Advantage: Introduces a hydroxyl functional group for further modification. Disadvantage: Not a direct analog for applications requiring a primary amine. |
| 3-Aminopropylamides (General Class) | Lacks the gem-dimethyl group. | Common building blocks in medicinal chemistry. | Advantage: More readily available starting materials. Disadvantage: Lacks the metabolic stability conferred by the gem-dimethyl group. |
The choice of intermediate often depends on the specific requirements of the target molecule, including desired physicochemical properties, biological activity, and synthetic accessibility. The N-methylation in the title compound offers a subtle but potentially significant modification to the parent structure, influencing factors like solubility, basicity, and steric hindrance, which can be strategically exploited in drug design and development.
Conclusion and Future Outlook
The reproducible synthesis of 3-Amino-N,2-dimethylpropanamide hydrochloride is achievable through a well-controlled, multi-step process. This guide has provided a detailed framework for its preparation, emphasizing the critical parameters that govern success. By understanding the nuances of each synthetic step and employing rigorous analytical characterization, researchers can ensure the quality and consistency of this valuable synthetic intermediate.
The comparison with alternative compounds highlights the importance of structural modifications in fine-tuning the properties of building blocks for specific applications. As the demand for novel therapeutics continues to grow, a deep understanding of the synthesis and reproducibility of key intermediates like 3-Amino-N,2-dimethylpropanamide hydrochloride will remain a cornerstone of successful drug discovery and development programs.
References
-
Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019. Available from: [Link]
-
Templ, J.; Gjata, E.; Getzner, F.; Schnürch, M. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Org. Lett.2022 , 24 (40), 7315–7319. Available from: [Link]
-
Leśniak, S.; et al. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules2020 , 25 (1), 123. Available from: [Link]
-
Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]
-
Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]
-
PubChem. 3-Amino-2,2-dimethylpropanamide. Available from: [Link]
-
Schoenebeck, F.; et al. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Org. Lett.2019 , 21 (24), 10000-10004. Available from: [Link]
-
UK-CPI.com. 6 key challenges when scaling up sustainable chemical processes. 2025. Available from: [Link]
-
Shandong Look Chemical. Problems needing attention in synthesis process scaling up. 2021. Available from: [Link]
-
Prime Scholars. How to deal with scale-up challenges of Chemistry? Available from: [Link]
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? 2021. Available from: [Link]
-
ResearchGate. Reproducibility in Chemical Research. 2025. Available from: [Link]
-
Enago Academy. Top 5 Factors Affecting Reproducibility in Research. 2022. Available from: [Link]
-
Master Organic Chemistry. Reproducibility In Organic Chemistry. 2015. Available from: [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. 2020. Available from: [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. Available from: [Link]
-
Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. 2026. Available from: [Link]
-
Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. 2012. Available from: [Link]
-
ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available from: [Link]
-
ResearchGate. A New Synthetic Route Towards Aliskiren Intermediates. 2025. Available from: [Link]
-
PubMed. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. 2010. Available from: [Link]
-
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. 2014. Available from: [Link]
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Available from: [Link]
-
ACS Publications. Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. 2026. Available from: [Link]
-
MDPI. A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. Available from: [Link]
-
PubMed Central. Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Available from: [Link]
-
RSC Publishing. The development of a complementary pathway for the synthesis of aliskiren. Available from: [Link]
-
ResearchGate. Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. 2025. Available from: [Link]
- Google Patents. Synthesis of aliskiren.
-
American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 5. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3-Amino-N,2-dimethylpropanamide hydrochloride: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Precautionary Approach
Given the lack of a dedicated SDS for 3-Amino-N,2-dimethylpropanamide hydrochloride, we must infer its potential hazards from related compounds. Analogs such as (S)-2-Amino-N,N-dimethylpropanamide hydrochloride and other aminopropanamides are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.
Key Inferred Hazards:
-
Skin Irritant
-
Serious Eye Irritant
-
Potential Respiratory Tract Irritant
These potential hazards dictate that this chemical should never be disposed of down the drain or in regular trash.[3][4]
The Core Principle: Segregation and Professional Disposal
The fundamental rule for the disposal of 3-Amino-N,2-dimethylpropanamide hydrochloride is that it must be treated as a hazardous chemical waste.[3][5] This necessitates its collection and subsequent disposal by a licensed environmental waste management service.
Step-by-Step Disposal Protocol:
-
Container Selection and Labeling:
-
Choose a chemically compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Amino-N,2-dimethylpropanamide hydrochloride".[7] Also, note any known hazards (e.g., "Irritant").
-
Keep the container securely sealed except when adding waste.[5][8]
-
-
Waste Segregation:
-
Storage of Waste:
-
Arranging for Disposal:
Disposal of Contaminated Materials
Any materials that come into contact with 3-Amino-N,2-dimethylpropanamide hydrochloride, such as gloves, weighing paper, or pipette tips, should also be disposed of as hazardous waste.
-
Sharps: Needles, syringes, or broken glassware contaminated with the compound should be placed in a designated sharps container.
-
Non-Sharps: Contaminated lab supplies like gloves and wipes should be collected in a separate, clearly labeled hazardous waste bag or container.
Emergency Spill Procedures
In the event of a spill, the primary goal is to contain the material and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[8] For liquid spills, use an inert absorbent material to soak up the spill before placing it in the waste container.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-N,2-dimethylpropanamide hydrochloride.
Caption: Disposal workflow for 3-Amino-N,2-dimethylpropanamide hydrochloride.
Summary of Disposal Options
| Disposal Method | Suitability | Rationale |
| Licensed Hazardous Waste Contractor | Recommended | Ensures compliance with federal, state, and local regulations. The safest method for personnel and the environment. |
| Incineration | Possible (by Contractor) | A licensed facility may use a chemical incinerator with scrubbers to destroy the compound.[11] |
| Landfill | Not Recommended | Should only be considered by a licensed waste facility after appropriate treatment and stabilization. |
| Sewer/Drain Disposal | Prohibited | Potential for environmental contamination and damage to wastewater treatment systems.[3] |
| Evaporation in Fume Hood | Prohibited | Releases chemical vapors into the environment and is not a compliant disposal method.[3] |
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of 3-Amino-N,2-dimethylpropanamide hydrochloride, upholding the principles of scientific integrity and environmental stewardship.
References
- TCI EUROPE N.V. (n.d.). 3-Methoxy-N,N-dimethylpropanamide Safety Data Sheet.
- Fisher Scientific. (2025).
- ECHEMI. (n.d.).
- Fisher Scientific. (2025).
- Vanderbilt University Medical Center. (2023).
- Apollo Scientific. (2023). (2S)
- AChemBlock. (n.d.). (S)-2-Amino-N,N-dimethylpropanamide hydrochloride 95%.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- BLDpharm. (n.d.). 3-Amino-2,2-dimethylpropanamide hydrochloride.
- Fisher Scientific. (2025). (S)-(+)
- National Science Teaching Association. (2024).
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- Chemos GmbH & Co.KG. (2023).
- Ace Waste. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Aminopropanamide. PubChem Compound Summary for CID 350287.
- Chemsrc. (2025). 3-Aminopropanamide hydrochloride.
Sources
- 1. (S)-2-Amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 125218-79-3 | AChemBlock [achemblock.com]
- 2. 2-Aminopropanamide | C3H8N2O | CID 350287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
